5-Pyridin-3-YL-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLUAHKORPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696214 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-37-7 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-37-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A-Z Guide to the Synthesis of 5-(Pyridin-3-yl)-1H-indazole: A Technical Guide for Medicinal Chemists
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 5-aryl substituted indazoles have shown significant potential as potent kinase inhibitors and receptor modulators.[4][5] This guide provides an in-depth, experience-driven protocol for the synthesis of 5-(Pyridin-3-yl)-1H-indazole, a key building block for drug discovery programs. We will dissect the prevalent Suzuki-Miyaura cross-coupling strategy, offering not just a step-by-step procedure but also the underlying mechanistic rationale to empower researchers to troubleshoot and adapt the synthesis for their specific needs.
Introduction: The Significance of the Indazole Core
The indazole ring system, an isostere of indole, is a cornerstone in the design of biologically active molecules.[4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after pharmacophore.[1] The introduction of a pyridine ring at the 5-position, creating 5-(Pyridin-3-yl)-1H-indazole, further enhances its drug-like properties. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement, while also improving solubility and metabolic stability.[6] This specific heteroaryl-heteroaryl linkage is found in molecules targeting a range of diseases, including cancer and inflammatory conditions.[1][2]
The synthesis of such biaryl compounds is most effectively achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being the preeminent choice due to its robustness, high functional group tolerance, and generally mild conditions.[5][7][8]
Retrosynthetic Strategy & Mechanistic Overview
The most logical and field-proven approach to constructing the 5-(Pyridin-3-yl)-1H-indazole scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the formation of a new carbon-carbon bond between an organoboron species and an organic halide.
Retrosynthetic Disconnection:
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for optimization. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromo-1H-indazole, forming a Pd(II) complex. This is often the rate-determining step.[10][11]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species. This species then transfers the pyridinyl group to the palladium center, displacing the halide. The base is crucial for facilitating this step.[10][11]
-
Reductive Elimination: The two organic groups (indazolyl and pyridinyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Detailed Experimental Protocol
This protocol is a robust starting point, synthesized from multiple literature precedents.[4][5][12] It is designed to be self-validating through rigorous purification and characterization.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Amount | Moles (mmol) | Equiv. |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | 1.0 g | 5.08 | 1.0 |
| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | 0.75 g | 6.10 | 1.2 |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 207 mg | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.1 g | 15.24 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 5 mL | - | - |
Causality Behind Reagent Choices:
-
Starting Materials: 5-Bromo-1H-indazole is chosen over the chloro- or iodo-analogs as it offers a good balance of reactivity and stability. Pyridine-3-boronic acid is commercially available and generally stable.[13]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice for heteroaromatic couplings.[4][12] The bulky, electron-rich dppf ligand stabilizes the palladium center, promotes the reductive elimination step, and prevents catalyst decomposition, often leading to higher yields compared to simpler phosphine ligands.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote transmetalation without causing unwanted side reactions, such as hydrolysis of the boronic acid. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings but is more expensive.[12]
-
Solvent: A mixture of 1,4-dioxane and water is standard.[12] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add 5-bromo-1H-indazole (1.0 g, 5.08 mmol), pyridine-3-boronic acid (0.75 g, 6.10 mmol), Pd(dppf)Cl₂ (207 mg, 0.25 mmol), and potassium carbonate (2.1 g, 15.24 mmol).
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas. This step is paramount for catalytic activity.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Using a sealed vessel, such as a microwave vial, in a standard heating block is recommended to prevent solvent loss.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indazole is consumed (typically 4-18 hours).
-
Work-up (Cooling & Filtration): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[7] Wash the celite pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is typically effective.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 5-(Pyridin-3-yl)-1H-indazole as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14] A typical yield for this reaction is in the range of 70-90%.
Validation: Purification and Characterization
A protocol is only as reliable as its validation. The identity and purity of the final compound must be unequivocally confirmed.[14][15]
-
Chromatography: TLC and column chromatography are essential for separating the product from starting materials, homocoupled byproducts, and residual catalyst.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The spectra should show the characteristic aromatic signals for both the indazole and pyridine rings, with the correct integration and coupling patterns. The disappearance of the signal corresponding to the proton at the 5-position of the indazole starting material is a key indicator of success.
-
Mass Spectrometry (MS): HRMS provides the exact mass of the compound, confirming its elemental composition. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final product.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. By understanding the mechanistic underpinnings of the catalytic cycle and the specific roles of each reagent, researchers can confidently execute this protocol and troubleshoot any challenges that may arise. The detailed methodology and validation steps outlined in this guide provide a comprehensive framework for producing this valuable heteroaromatic building block, empowering further advancements in medicinal chemistry and drug development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction for the Synthesis of 5-(Pyridin-3-yl)-1H-indazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-(Pyridin-3-yl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The content herein is structured to deliver not just procedural steps, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind methodological choices, ensuring scientific integrity and reproducibility.
Strategic Importance and Introduction to the Suzuki-Miyaura Coupling
The indazole core and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The synthesis of biaryl and hetero-biaryl compounds is a cornerstone of modern medicinal chemistry, and the palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a paramount methodology for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption in both academic and industrial settings.[3]
The target molecule, 5-(Pyridin-3-yl)-1H-indazole, represents a hetero-biaryl system where the strategic connection of a pyridine ring to an indazole moiety can significantly modulate pharmacological properties. This guide will dissect the critical parameters for successfully executing this transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (typically C-Br or C-I) of the 5-halo-1H-indazole, forming a Pd(II) intermediate.[5] The choice of halide is critical, with reactivity generally following the order I > Br > Cl.[1] For many applications, 5-bromo-1H-indazole offers a good balance of reactivity and stability.
-
Transmetalation: This step involves the transfer of the organic group (the pyridyl moiety) from the organoboron reagent (3-pyridylboronic acid) to the palladium(II) center.[5][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[6][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole and pyridine rings, yielding the desired 5-(Pyridin-3-yl)-1H-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Components and Their Rationale
The success of the Suzuki coupling for synthesizing 5-(Pyridin-3-yl)-1H-indazole hinges on the judicious selection of several key components:
a. Substrates:
-
5-Bromo-1H-indazole: This is a common starting material, offering a good compromise between reactivity and stability. The bromine atom provides a reliable site for oxidative addition.
-
3-Pyridylboronic Acid: The choice of the boronic acid is dictated by the desired point of attachment on the pyridine ring. It's important to use high-quality boronic acid to avoid issues with protodeboronation, a common side reaction.[10]
b. Palladium Catalyst and Ligands:
The combination of a palladium source and a ligand is crucial for catalytic activity.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][11] For couplings involving heteroaryl halides, more advanced catalyst systems are often preferred.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings like the one described, bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[11][12] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is another versatile catalyst for such transformations.[13]
| Catalyst/Ligand Class | Advantages | Considerations |
| Palladium-Phosphine | Traditional, well-understood, tunable electronic and steric properties.[11] | Can be sensitive to air and moisture. |
| Palladium-NHC | High stability, leading to high turnover numbers.[11] | May require specific activation conditions. |
| Palladacycles | Often air- and moisture-stable, highly active at low loadings.[5][11] | Can be more expensive. |
c. Base:
The base plays a critical role in the transmetalation step by activating the boronic acid.[7][8] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly used.[1][14] Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.[14]
-
Organic Bases: Amines such as triethylamine (TEA) can also be used, though they are generally less effective than inorganic bases in many Suzuki couplings.[14]
d. Solvent:
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[1]
-
Biphasic Systems: A mixture of an organic solvent and water is common, as it can aid in the dissolution of the inorganic base and facilitate the reaction.[6]
Experimental Protocol: A Validated Approach
This protocol is a representative procedure for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. Optimization may be required based on specific laboratory conditions and reagent purity.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |
| 5-Bromo-1H-indazole | 53857-57-1 | 197.03 g/mol | 1.0 mmol | 1.0 |
| 3-Pyridylboronic Acid | 1692-25-7 | 122.93 g/mol | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 g/mol | 0.03 mmol | 0.03 |
| K₂CO₃ | 584-08-7 | 138.21 g/mol | 2.0 mmol | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 10 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-3-yl)-1H-indazole.[15]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh bottle of catalyst or a different catalyst system (e.g., a palladacycle).- Ensure thorough degassing of all solvents.- Use freshly purchased or recrystallized boronic acid. |
| Protodeboronation of 3-Pyridylboronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and ensure the base is anhydrous.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[16] |
| Homocoupling of Starting Materials | - Presence of oxygen | - Improve the degassing procedure. |
| Difficulty in Purification | - Formation of closely eluting byproducts | - Optimize the reaction conditions to minimize byproduct formation.- Experiment with different solvent systems for column chromatography. |
Optimization Strategies:
-
Catalyst and Ligand Screening: If the initial catalyst system is ineffective, screen other palladium sources and ligands. For heteroaromatic couplings, ligands like SPhos or XPhos can be highly effective.[12]
-
Base and Solvent Evaluation: The choice of base and solvent can have a profound impact on the reaction outcome. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water) can lead to significant improvements in yield.[17]
-
Temperature and Reaction Time: Adjusting the reaction temperature and time can also optimize the yield. Higher temperatures may increase the reaction rate but can also lead to decomposition.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to optimization are key to achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Foreword: The Strategic Importance of Heterocyclic Scaffolds
An In-Depth Technical Guide to the Chemical Properties of 5-(Pyridin-3-yl)-1H-indazole
In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as foundational pillars. The indazole nucleus, a fused benzene and pyrazole ring system, is one such "privileged scaffold."[1][2] Its unique electronic properties, conformational rigidity, and capacity for diverse intermolecular interactions have cemented its role in a plethora of clinically significant agents.[3][4] When this indazole core is strategically coupled with another key heterocycle, the pyridine ring, the resulting molecule, 5-(Pyridin-3-yl)-1H-indazole, presents a compelling platform for chemical exploration.
This guide provides an in-depth analysis of the chemical properties of 5-(Pyridin-3-yl)-1H-indazole. We will move beyond a simple recitation of data, instead focusing on the causality behind its synthesis, the logic of its reactivity, and the rationale for its application. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.
Molecular Architecture and Physicochemical Profile
5-(Pyridin-3-yl)-1H-indazole is a bi-heterocyclic aromatic compound. The fusion of the electron-rich indazole system with the electron-deficient pyridine ring creates a molecule with a distinct electronic and steric profile, making it an attractive intermediate for creating libraries of potential bioactive compounds.[5]
The indazole ring itself exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H tautomer is generally the more thermodynamically stable and is the predominant form in most chemical and biological contexts due to its benzenoid aromatic character.[2][3]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source |
| IUPAC Name | 5-(pyridin-3-yl)-1H-indazole | - |
| CAS Number | 885272-37-7 | [5] |
| Molecular Formula | C₁₂H₉N₃ | [5] |
| Molecular Weight | 195.22 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 44.5 Ų (Computed) | [6] |
| Hydrogen Bond Donors | 1 (Indazole N-H) | [6] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Pyrazole N) | [6] |
| XLogP3 (Computed) | 2.0 - 3.4 | [6][7] |
| Appearance | White to beige crystalline powder (predicted) | [8] |
| Storage Conditions | Store at 0-8°C | [5] |
Note: Some properties are computed or inferred from structurally similar compounds due to limited direct experimental data for this specific molecule.
Synthesis and Purification: A Palladium-Catalyzed Approach
The construction of the C-C bond between the indazole and pyridine rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[9] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.
The logical synthetic disconnection involves reacting a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with pyridine-3-boronic acid. The indazole nitrogen is often protected (e.g., with a Boc or THP group) to prevent side reactions and improve solubility, although reactions can sometimes proceed on the unprotected scaffold.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methodologies for similar couplings and should be adapted and optimized for specific laboratory conditions.[9]
-
Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of 1,2-dimethoxyethane (DME) to water.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final compound is essential for confirming its identity and purity. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile.
Table 2: Predicted Spectroscopic Data for 5-(Pyridin-3-yl)-1H-indazole
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (br s, 1H): Indazole N-H proton.[10] ~9.0-8.5 ppm (m, 2H): Pyridine protons ortho to the nitrogen (H2, H6).[11] ~8.2-7.5 ppm (m, 5H): Remaining pyridine and indazole aromatic protons. The signals will appear as complex multiplets and doublets. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~150-140 ppm: Aromatic carbons adjacent to nitrogen atoms in both rings.[12] ~135-110 ppm: Remaining aromatic carbons. |
| IR (KBr Pellet) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[13] |
| HRMS (ESI) | [M+H]⁺: Calculated for C₁₂H₁₀N₃⁺ at m/z 196.0869. The high-resolution mass confirms the elemental composition. |
Note: Chemical shifts (δ) are in ppm. Predicted values are based on published data for structurally analogous compounds.[10][11][12][13]
Chemical Reactivity and Derivatization Potential
The true value of 5-(Pyridin-3-yl)-1H-indazole lies in its potential for further chemical modification. The molecule possesses several reactive sites that can be selectively functionalized to generate diverse libraries of compounds for screening.
Caption: Key reactive sites on the 5-(Pyridin-3-yl)-1H-indazole scaffold.
-
Indazole N1-Position: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile readily reacts with various electrophiles, allowing for straightforward N-alkylation or N-arylation . This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
-
Pyridine Nitrogen: As a Lewis base, the pyridine nitrogen is the most basic site in the molecule. It can be easily protonated to form a pyridinium salt, which significantly increases aqueous solubility. It can also act as a ligand to coordinate with metal ions, a property useful in catalysis or the design of metallodrugs.
-
Indazole C3-Position: The C3 position of the indazole ring is susceptible to deprotonation under strong basic conditions (e.g., using n-BuLi) or can be directly halogenated (e.g., iodination using I₂/KOH).[14] The resulting 3-halo-indazole is a versatile precursor for further cross-coupling reactions, enabling the introduction of new substituents at a key vector for biological interaction.[15]
-
Aromatic Rings: Both the benzene and pyridine portions of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the reaction conditions must be carefully controlled to manage regioselectivity. The existing substituents will direct incoming electrophiles to specific positions.
Applications in Drug Discovery: A Privileged Intermediate
The indazole scaffold is present in numerous FDA-approved drugs, including Axitinib (anti-cancer) and Granisetron (antiemetic), highlighting its biological relevance.[2][3] Derivatives of 5-(Pyridin-3-yl)-1H-indazole are primarily explored in oncology and inflammatory diseases, often as inhibitors of protein kinases.[1][5][9]
Kinases are enzymes that play a critical role in cell signaling pathways; their aberrant activation is a hallmark of many cancers.[16] The indazole core often serves as a "hinge-binder," forming key hydrogen bonds with the protein backbone in the ATP-binding pocket of the kinase. The pyridine moiety can then be used to achieve selectivity and improve physicochemical properties by extending into other regions of the binding site.
Caption: Logic flow from core scaffold to lead compound in drug discovery.
This compound serves as a key intermediate for synthesizing molecules targeting a range of kinases, including:
-
Akt Kinase: Involved in cell growth and survival.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and angiogenesis.[1]
-
p21-activated kinase 1 (PAK1): Associated with tumor progression and metastasis.[16]
Conclusion
5-(Pyridin-3-yl)-1H-indazole is more than just a chemical entity; it is a strategic platform for innovation. Its robust and scalable synthesis via Suzuki-Miyaura coupling makes it readily accessible. Its well-defined spectroscopic signature allows for straightforward characterization. Most importantly, its multiple sites of reactivity provide a rich chemical canvas for derivatization. For researchers in drug discovery and materials science, a thorough understanding of these chemical properties is the first step toward harnessing the full potential of this versatile and valuable molecule.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-[2-(1H-indazol-5-yl)-3-pyridinyl]-1H-indazole | C19H13N5 | CID 73670949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indazole | 271-44-3 [chemicalbook.com]
- 9. ias.ac.in [ias.ac.in]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. soc.chim.it [soc.chim.it]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-Pyridin-3-YL-1H-indazole: From Structural Elucidation to Analytical Characterization
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of drug discovery and materials science, N-heterocyclic compounds are foundational scaffolds.[1] Among these, the indazole ring system is a "privileged scaffold," appearing in numerous bioactive molecules, including those with anti-cancer and anti-inflammatory properties.[1][2] The compound 5-Pyridin-3-YL-1H-indazole, which marries the indazole core with a pyridine moiety, represents a molecule of significant interest for its potential applications in pharmaceutical development and agrochemicals.[3] Its unique electronic and structural features demand a rigorous and multi-faceted analytical approach for unambiguous characterization.
This guide provides an in-depth exploration of the spectroscopic analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical choices. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—presenting not only the expected data but also the field-proven methodologies required to obtain and interpret it with confidence.
Chapter 1: Molecular Structure and Analytical Workflow
The first step in any analytical endeavor is to understand the target molecule's structure. This compound (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol ) consists of a bicyclic indazole system linked at the 5-position to the 3-position of a pyridine ring.[3] This structure dictates the entire analytical strategy, as each functional group and proton environment will yield a unique spectroscopic signature.
Visualizing the Analyte: Chemical Structure
Caption: Chemical structure of this compound.
A Unified Approach: The Spectroscopic Workflow
A robust structural confirmation is never reliant on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the puzzle. NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, FT-IR identifies key functional groups, and UV-Vis reveals the electronic properties of the conjugated system.
Caption: Integrated workflow for spectroscopic analysis.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. For N-heterocycles, NMR is particularly powerful for assigning protons and carbons within the ring systems and determining substitution patterns.[4]
Expertise in Action: Why Solvent Choice is Critical
The choice of solvent is the most critical parameter in NMR experimental design. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃). The rationale is twofold:
-
Solubility: The polar nature of the indazole and pyridine nitrogens enhances solubility in polar aprotic solvents like DMSO.
-
Proton Exchange: The indazole N-H proton is acidic and can exchange with trace amounts of water. In DMSO-d₆, this exchange is often slow enough to allow for the observation of the N-H resonance as a broad singlet, which is crucial for confirming its presence.[4] In CDCl₃, this peak can be broadened into obscurity or exchange away completely.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.
-
Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery, and a spectral width covering the expected range of aromatic protons (~6-9 ppm) and the N-H proton (~10-13 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary. The aromatic region for N-heterocycles typically falls between 110 and 150 ppm.[6][7]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons is highly advised.
Interpreting the Data: Predicted Spectra
Based on the structure, we can predict the key features of the NMR spectra. The aromatic protons on both the indazole and pyridine rings will resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The indazole N-H proton is expected to appear as a broad singlet at a significantly downfield shift (>10 ppm).
| Technique | Predicted Chemical Shift (δ, ppm) | Rationale / Key Features |
| ¹H NMR | ~13.0 ppm (broad s, 1H): Indazole N-H~9.0-8.5 ppm (m, 3H): Protons ortho to pyridine N and indazole H-4~8.2-7.2 ppm (m, 5H): Remaining aromatic protons | The N-H proton is highly deshielded and often broadened by quadrupolar coupling and exchange. Protons adjacent to the electronegative nitrogen atoms will be furthest downfield. Specific assignments require 2D NMR. |
| ¹³C NMR | ~110-150 ppm: Aromatic carbons | Aromatic carbons in N-heterocycles appear in this characteristic range.[7] Carbons directly bonded to nitrogen atoms will have distinct chemical shifts. Quaternary carbons (like C-3a, C-5, C-7a, and C-3 of pyridine) will have lower intensity peaks. |
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For novel structures like this compound, high-resolution mass spectrometry (HRMS) is essential to provide a self-validating system; the measured mass must match the calculated exact mass to within a few parts per million (ppm) to confirm the elemental composition.
Expertise in Action: Choosing the Right Ionization Technique
The choice of ionization method dictates the information obtained.
-
Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation. While useful for creating a reproducible fragmentation "fingerprint" for library matching, it may not show the molecular ion (M⁺) for some molecules.[8]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, nitrogen-containing molecules. It typically produces a protonated molecular ion, [M+H]⁺, which clearly establishes the molecular weight.[9] This is the preferred method for initial characterization.
For this compound, ESI is the superior choice for confirming molecular weight, while subsequent MS/MS (tandem mass spectrometry) on the [M+H]⁺ ion can be used to probe the structure through controlled fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Acquire the full scan spectrum. The instrument should be calibrated to ensure high mass accuracy.
-
Data Processing: Determine the monoisotopic mass of the most intense peak in the molecular ion cluster. Compare this experimental mass to the calculated exact mass of the protonated molecule (C₁₂H₁₀N₃⁺). The difference should be less than 5 ppm.
Interpreting the Data: Expected Mass and Fragmentation
The primary goal is to confirm the molecular formula. The fragmentation pattern, obtained via EI or MS/MS, provides structural clues. The bond between the two ring systems is a likely point of cleavage.
Caption: Predicted ESI-MS/MS fragmentation pathway.
| Analysis | Expected Result | Significance |
| Calculated Exact Mass | 195.0796 (for C₁₂H₉N₃) | Theoretical value based on molecular formula. |
| HRMS (ESI+) | m/z 196.0869 (for [C₁₂H₉N₃+H]⁺) | Experimental confirmation of the elemental composition. |
| Key Fragments (MS/MS) | m/z 117 (indazole), m/z 78 (pyridine) | Structural confirmation by identifying the core building blocks of the molecule.[8] |
Chapter 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] It is particularly effective for identifying the N-H bond of the indazole and the characteristic vibrations of the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty stage. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to specific molecular vibrations.
Interpreting the Data: Characteristic Vibrational Modes
The FT-IR spectrum serves as a unique "chemical fingerprint."[10] For this compound, the key is to identify vibrations from the indazole N-H, the aromatic C-H bonds, and the C=C/C=N bonds within the heterocyclic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality and Interpretation |
| N-H Stretch (Indazole) | ~3100-3300 (broad) | The N-H bond vibration is often broadened due to hydrogen bonding. Its presence is a key indicator of the 1H-indazole tautomer. |
| Aromatic C-H Stretch | ~3000-3100 | C-H bonds on sp² hybridized carbons absorb at slightly higher frequencies than those on sp³ carbons, clearly indicating the presence of aromatic rings.[6][11] |
| C=C and C=N Ring Stretch | ~1400-1600 | These absorptions are characteristic of aromatic and heteroaromatic ring systems. Multiple bands are expected due to the complex vibrations within the fused rings.[7][11] |
| C-H Out-of-Plane Bending | ~675-900 | The pattern of these strong bands in the "fingerprint region" can sometimes provide information about the substitution pattern on the aromatic rings.[11] |
Chapter 5: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems, like this compound, which contain multiple chromophores (the indazole and pyridine rings). The presence of these conjugated systems is a sure indication of an aromatic ring.[6][7]
Experimental Protocol: Solution UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile. The choice is critical as the solvent can influence the position of absorption maxima.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar (µM) range is typical.
-
Blank Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer. This self-validating step ensures that any measured absorbance is due solely to the analyte.
-
Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan across the UV-Vis range (typically 200-400 nm). Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Interpreting the Data: Electronic Transitions
The UV-Vis spectrum is expected to show absorptions characteristic of both pyridine and indazole moieties. Pyridine itself shows absorption maxima around 254 nm.[12] Aromatic compounds generally exhibit an intense absorption near 205 nm and a less intense, structured band in the 255-275 nm range.[6][7] The extended conjugation in this compound will likely result in a complex spectrum with multiple bands in the 200-300 nm region.
| Transition Type | Expected λₘₐₓ (nm) | Interpretation |
| π → π | ~200-220 nm | High-energy transition characteristic of the aromatic systems. |
| π → π | ~250-280 nm | Lower-energy transition, often with fine structure, arising from the extended conjugated system of the combined indazole-pyridine structure.[6][13] |
| n → π* | >280 nm (weak) | Possible weak transition involving the non-bonding electrons on the nitrogen atoms. |
Conclusion
The spectroscopic characterization of this compound is a clear example of the power of a multi-technique analytical approach. By logically selecting experiments and understanding the causality behind instrumental parameters, we can build a comprehensive and self-validating data package. NMR defines the molecular backbone, HRMS confirms the elemental formula with high precision, FT-IR identifies the essential functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Together, these techniques provide the unambiguous structural proof required for advancing novel compounds like this in research and development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 5-Pyridin-3-YL-1H-indazole Based Kinase Inhibitors
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
The 5-pyridin-3-yl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to effectively interact with the ATP-binding pockets of various kinases, which are critical regulators of cellular processes and prominent targets in oncology and other therapeutic areas. This guide provides an in-depth analysis of the mechanism of action of derivatives based on this core, with a primary focus on their well-documented role as inhibitors of Cyclin-Dependent Kinase 7 (CDK7).
The this compound Scaffold: A Foundation for Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, is a versatile scaffold found in numerous FDA-approved drugs.[1][2][3] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, facilitating its entry into the kinase active site. The addition of a pyridine ring at the 5-position enhances solubility and provides an additional vector for forming crucial interactions with amino acid residues, thereby improving potency and selectivity.[4] Specifically, the 1H-indazole-3-amine substructure has been identified as a highly effective "hinge-binding" fragment, anchoring the molecule to the kinase hinge region, a critical step for inhibitory activity.[5]
While this core has been utilized to develop inhibitors for a range of kinases including AKT, PLK4, and FGFR, this guide will concentrate on the most comprehensively characterized mechanism: the inhibition of the CDK7 signaling pathway by N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives.[4][6][7][8]
Primary Mechanism of Action: Potent and Selective Inhibition of CDK7
Recent research has successfully identified a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[9][10] CDK7 is a pivotal enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a high-value target in diseases characterized by uncontrolled cell proliferation, such as cancer and autosomal dominant polycystic kidney disease (ADPKD).[9][10]
The primary mechanism of action for these compounds is the competitive inhibition of CDK7 at the ATP-binding site. The indazole core, guided by the pyridine and benzamide appendages, occupies the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Molecular Interactions and Binding Mode
Structural analysis and molecular modeling suggest a specific binding orientation. The aminopyrazole moiety of the indazole core is predicted to form hydrogen bonds with the hinge region of the kinase, a common interaction mode for kinase inhibitors. The pyridine ring can engage in additional interactions, while the benzamide portion can be modified to optimize contacts within the binding pocket, enhancing both potency and selectivity. This rational design approach has led to the discovery of compounds with significant inhibitory power.
Quantitative Potency and Selectivity
The effectiveness of these inhibitors has been quantified through rigorous enzymatic assays. The optimized compound from a key study, designated "B2," demonstrated exceptional potency against CDK7.
| Compound | Target | IC50 Value | Selectivity Profile |
| B2 Derivative | CDK7 | 4 nM | High selectivity over other CDKs |
Table 1: In vitro inhibitory activity of a representative N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative against CDK7.[9][10]
This low nanomolar IC50 value indicates a very strong interaction between the inhibitor and its target enzyme. Furthermore, its high selectivity is crucial for minimizing off-target effects and potential toxicity, a key consideration in drug development.
Downstream Signaling Consequences
By inhibiting CDK7, these compounds disrupt two major cellular processes:
-
Cell Cycle Progression: CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that drive the cell cycle through its various phases. Inhibition of CDK7 leads to a halt in this activation cascade, resulting in cell cycle arrest.
-
Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription of many genes, including oncogenes. Inhibiting CDK7 leads to a broad suppression of transcription, particularly of genes with high transcriptional turnover, which are often essential for the survival of cancer cells.
In the context of ADPKD, studies have shown that treatment with a potent CDK7 inhibitor from this class led to the significant downregulation of the protein expression of AMPD3 in the cyst-lining epithelial cells.[9][10]
Below is a diagram illustrating the central role of CDK7 and the inhibitory effect of the this compound derivatives.
Experimental Validation Protocols
The elucidation of this mechanism of action relies on a suite of well-established biochemical and cell-based assays. For researchers aiming to validate or build upon these findings, the following experimental workflows are fundamental.
Workflow for Assessing Kinase Inhibition
This workflow outlines the steps to determine the in vitro potency of a test compound against its target kinase.
Step-by-Step Kinase Activity Assay Protocol
This protocol provides a generalized method for measuring the IC50 value of a this compound derivative against CDK7.
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant human CDK7/Cyclin H/MNAT1 enzyme to a 2X working concentration in assay buffer.
-
Prepare a 2X substrate/ATP mix containing a suitable peptide substrate and ATP at the desired concentration (often at the Km value for ATP).
-
-
Compound Plating:
-
Perform a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Add the 2X enzyme solution to the wells containing the compound and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the 2X substrate/ATP mix.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™, LanthaScreen™, or filter-binding assays with radiolabeled ATP.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a validated and powerful core for the development of kinase inhibitors. The detailed characterization of its derivatives as potent and selective CDK7 inhibitors provides a clear mechanism of action: disruption of cell cycle and transcriptional regulation through ATP-competitive binding. The success of this scaffold against CDK7 underscores its potential for developing inhibitors against other kinases implicated in human disease. Future research will likely focus on further optimizing the scaffold to enhance drug-like properties, improve selectivity profiles, and explore its therapeutic utility across a wider range of indications.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
5-Pyridin-3-YL-1H-indazole derivatives and analogues
An In-Depth Technical Guide to 5-Pyridin-3-YL-1H-Indazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. When coupled with a pyridine ring at the 5-position, the resulting this compound core emerges as a highly versatile pharmacophore, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and essential experimental protocols related to this compound class. We delve into the rationale behind synthetic strategies, explore the molecular interactions with key biological targets such as protein kinases, and offer detailed, field-proven methodologies for both chemical synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound framework.
Introduction: The Convergence of Two Privileged Scaffolds
Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery, with both the indazole and pyridine rings standing out for their broad pharmacological relevance.[1][2] The indazole nucleus, a bicyclic system of fused benzene and pyrazole rings, is a key structural motif in numerous approved drugs, including the antiemetic Granisetron, the PARP inhibitor Niraparib, and the multi-kinase inhibitor Pazopanib.[3][4] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, most notably hydrogen bonding via the N-H group and π-stacking via the aromatic system.
The pyridine ring is the second most common heterocycle found in FDA-approved drugs and is known to impart favorable pharmacokinetic properties, such as improved aqueous solubility, while also serving as a critical hydrogen bond acceptor.[2] The strategic fusion of these two scaffolds into the this compound core creates a molecule with significant potential for high-affinity, selective interactions with a range of therapeutic targets, primarily within the protein kinase family. This guide explores the chemical and biological landscape of these promising derivatives.
Synthetic Strategies: Building the Core and Its Analogues
The construction of this compound and its derivatives is most efficiently achieved through a convergent strategy, wherein the indazole core is first synthesized and subsequently coupled with the pyridine moiety.
Synthesis of the 5-Bromo-1H-indazole Intermediate
A common and reliable starting point is the synthesis of a halogenated indazole, typically 5-bromo-1H-indazole, which serves as the handle for subsequent cross-coupling reactions. This can be achieved through various established methods, often starting from substituted toluidines.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The introduction of the pyridin-3-yl group at the C-5 position is overwhelmingly accomplished via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent.[5][6] This reaction is favored due to its high tolerance for a wide range of functional groups, generally good yields, and the commercial availability of the requisite pyridine-3-boronic acid.
Causality of Component Selection:
-
Palladium Catalyst: The choice of catalyst and its associated phosphine ligand is critical. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently chosen because the dppf ligand's wide "bite angle" and electron-donating properties promote the key oxidative addition and reductive elimination steps of the catalytic cycle, leading to efficient coupling.[6]
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[5][7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or dimethoxyethane) and water is often used.[8] The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
A generalized workflow for this synthetic approach is depicted below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 5-Pyridin-3-YL-1H-indazole Interactions
Preamble: The Rationale for In Silico Modeling in Modern Drug Discovery
In the landscape of contemporary drug discovery, computational methods, or in silico modeling, have transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline.[1] These techniques allow us to construct a "digital twin" of a biological system, enabling the simulation and prediction of molecular interactions with a level of detail that is often inaccessible through purely experimental means. The core value of this approach lies in its ability to generate testable hypotheses, prioritize experimental efforts, and rationalize complex biological phenomena at an atomic level, thereby accelerating the journey from a lead compound to a clinical candidate.
This guide focuses on a specific chemical entity: 5-Pyridin-3-YL-1H-indazole . The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the domain of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][3][4] Specifically, derivatives of this compound have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a crucial target in cancer and other proliferative diseases.[5][6]
This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a validated, logical workflow for investigating the interactions of this compound with a representative kinase target. We will move from initial hypothesis generation using molecular docking to a dynamic understanding of complex stability through molecular dynamics, and finally to a quantitative estimation of binding affinity. Each step is designed to be a self-validating system, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness.
Chapter 1: Foundational Intelligence - Characterizing the System
Before any simulation can begin, a thorough characterization of both the ligand and its biological target is paramount. This foundational step dictates the relevance and accuracy of all subsequent computational experiments.
The Ligand: this compound
The ligand of interest is a derivative of the N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide scaffold. Its structure combines the indazole core, critical for hinge-binding in kinases, with a pyridine ring that can explore further interactions within the active site.
Protocol 1: Ligand Preparation for Simulation
The goal of ligand preparation is to generate a three-dimensional, energetically minimized structure with correct atom types and partial charges, which are essential for force field calculations.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw the specific derivative of this compound using a chemical sketcher (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Protonation and Tautomeric State: Determine the most likely protonation state at physiological pH (typically 7.4). For the indazole core, the 1H-tautomer is generally more thermodynamically stable and is the predominant form.[4]
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a quantum mechanical method (e.g., DFT with a small basis set) or a robust molecular mechanics force field (e.g., GAFF - General Amber Force Field).[7]
-
Charge Calculation: Assign partial atomic charges. The AM1-BCC charge model, often implemented via the antechamber tool in AmberTools, is a standard and reliable method for generating charges compatible with common biomolecular force fields.[7][8]
-
File Format Conversion: Save the final prepared ligand structure in a format suitable for docking and MD software (e.g., .mol2 or .pdbqt).
The Target: Cyclin-Dependent Kinase 7 (CDK7)
Based on published data, CDK7 is a validated target for this chemical series.[5][6] Kinases are highly dynamic enzymes, and their ATP binding site is the primary target for competitive inhibitors.[9][10]
Protocol 2: Target Protein Preparation
The objective is to clean and prepare the crystal structure of the target protein, ensuring it is a chemically correct and complete representation ready for simulation.
Step-by-Step Methodology:
-
Structure Retrieval: Download the crystal structure of human CDK7 from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand similar to our scaffold, if available. This provides a biologically relevant starting conformation.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, crystallization aids (e.g., glycerol), and any co-factors or ligands not part of the simulation system. Water molecules that are structurally conserved and mediate key protein-ligand interactions may be retained, a decision that requires careful analysis of the crystal structure and literature.
-
Structural Integrity Check: Check for and, if necessary, model any missing residues or loops using tools like MODELLER or the SWISS-MODEL server. Missing atoms within a residue can often be added using standard molecular modeling software.
-
Protonation and Tautomer Assignment: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) are critical. Tools like H++ or PROPKA can predict these states based on the local microenvironment. Histidine tautomers (HID, HIE, HIP) must be assigned correctly.
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process, particularly around newly added hydrogen atoms. Heavy atoms should be restrained to prevent significant deviation from the crystal structure.
Chapter 2: The Initial Handshake - Predicting Binding Modes with Molecular Docking
Molecular docking serves as our first computational experiment. Its primary purpose is to predict the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and to provide an initial, albeit approximate, ranking of binding affinity through a scoring function.[11][12] This is a hypothesis-generation step.
Causality: Why Docking is a Necessary First Step
Docking allows us to rapidly screen for plausible binding modes. For a kinase inhibitor like this compound, we hypothesize that it will bind to the ATP pocket. A successful docking experiment should reproduce the canonical hydrogen bonds between the indazole's nitrogen atoms and the "hinge" region of the kinase (e.g., the backbone of Met109 and Gly110 in some kinases).[9] This provides a structurally sound starting point for more computationally intensive methods like molecular dynamics.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[13]
Step-by-Step Methodology:
-
Prepare PDBQT Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools.[14][15] This format includes atomic partial charges and atom type definitions required by Vina.
-
Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site. For a known target like the CDK7 ATP pocket, this is a "site-specific" docking. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, improving efficiency. The center of the grid is typically defined by the coordinates of the co-crystallized ligand or key active site residues.[16]
-
Create the Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Run the Docking Simulation: Execute Vina from the command line, providing the configuration file as input.
-
Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose is the most probable according to the scoring function. Analyze this pose visually to confirm that it makes sense chemically and biologically. Check for the expected hydrogen bonds to the kinase hinge region and other favorable interactions (e.g., hydrophobic contacts, pi-stacking).
Self-Validation System
To trust the docking results, a validation step is essential. The most common method is re-docking . If a crystal structure with a bound ligand is available, extract the ligand, and dock it back into the receptor. The root-mean-square deviation (RMSD) between the predicted top pose and the crystallographic pose should ideally be less than 2.0 Å for the protocol to be considered validated.
Data Presentation
The results of a docking study are best summarized in a table.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD to Crystal Pose (Å) | Key H-Bond Interactions (Residue, Atom) |
| 1 | -9.8 | 1.2 | MET91 (Backbone N), GLU93 (Backbone O) |
| 2 | -9.5 | 3.4 | MET91 (Backbone N) |
| 3 | -9.2 | 4.1 | LYS41 (Sidechain NZ) |
Table 1: Representative docking results for this compound against CDK7. Data is illustrative.
Visualization: The Molecular Docking Workflow
Chapter 3: The Dynamic Dance - Simulating the Complex in Motion
While docking provides a valuable static snapshot, biological reality is dynamic.[17] Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a deeper understanding of the protein-ligand complex's stability, conformational changes, and the explicit role of solvent.[18]
Causality: Why MD is Essential for a Deeper Understanding
An MD simulation allows us to assess the stability of the docked pose. Will the key hydrogen bonds predicted by docking persist over time? Does the ligand induce a conformational change in the protein? MD simulations can answer these questions and provide a more realistic, time-averaged view of the interaction, which is a prerequisite for more accurate binding free energy calculations.[1]
Experimental Protocol: MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine widely used for biomolecular simulations.[19][20][21]
Step-by-Step Methodology:
-
System Building:
-
Force Field Selection: Choose an appropriate force field. For proteins, AMBER (e.g., ff14SB) or CHARMM force fields are standard. The ligand, previously parameterized with GAFF, is compatible with the AMBER force field.[7][22]
-
Topology Generation: Combine the protein and ligand coordinate files. Create a system topology file (topol.top) that describes all molecules, their atom types, bonds, angles, dihedrals, and charges.[23] GROMACS tools like pdb2gmx are used for the protein, and the ligand parameters are included manually.
-
-
Solvation and Ionization:
-
Define Simulation Box: Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the complex and the box edge to avoid periodic image interactions.
-
Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system using the steepest descent algorithm to remove any steric clashes between the complex, water, and ions.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms positionally restrained. This allows the solvent to equilibrate around the complex. Run for ~100-500 picoseconds.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar). The positional restraints on the complex are gradually released over the course of this simulation (~500-1000 picoseconds) to allow the entire system to relax.
-
-
Production MD: Run the simulation without any restraints for a duration sufficient to observe the desired phenomena. For assessing the stability of a binding pose, 50-100 nanoseconds is a common and reasonable timescale.
Self-Validation System
The trustworthiness of an MD simulation is assessed by monitoring key system properties.
-
Potential Energy and Temperature: Should stabilize and fluctuate around an average value after equilibration.
-
Pressure and Density: Should also stabilize during NPT equilibration.
-
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure should plateau, indicating the system has reached a stable equilibrium state. A ligand with a constantly increasing RMSD may be unstable in the binding pocket.
Visualization: The MD Simulation Workflow
Chapter 4: Quantifying the Bond - Binding Free Energy Calculations
The final step in our core workflow is to obtain a more accurate, quantitative estimate of the binding affinity. While computationally demanding, binding free energy calculations provide a more rigorous prediction than docking scores because they are derived from a statistical mechanical framework and account for the dynamic nature of the system.[24][25][26]
Causality: Moving Beyond Scores to Physical Energies
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are "end-point" methods that calculate the free energy difference between the bound and unbound states using snapshots from an MD trajectory.[27][28] They offer a balance between accuracy and computational cost, making them a popular choice for ranking compounds and understanding the key energetic drivers of binding.
Experimental Protocol: MM/PBSA Calculation
This protocol uses the trajectory generated in the GROMACS MD simulation.
Step-by-Step Methodology:
-
Extract Trajectory Snapshots: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps) of the protein-ligand complex.
-
Create Topologies: Generate three separate topology files: one for the complex, one for the protein alone, and one for the ligand alone.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)[27]
Each term (G) is composed of:
-
ΔE_MM: The molecular mechanics energy (bonds, angles, van der Waals, electrostatics) in the gas phase.
-
ΔG_solv: The solvation free energy, which is split into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).
-
-TΔS: The conformational entropy change upon binding. This term is computationally very expensive and is often neglected, leading to a calculation of relative, rather than absolute, binding enthalpies.
-
-
Average the Results: Average the calculated ΔG_bind values over all the snapshots to obtain the final binding free energy estimate.
Self-Validation System
The primary validation for free energy calculations is comparison with experimental data. For a series of related compounds, the calculated relative binding free energies (ΔΔG) should correlate well with their experimentally determined relative potencies (e.g., from IC50 or Ki values). The standard deviation of the calculated energy across the trajectory snapshots also provides an estimate of the calculation's convergence and precision.
Data Presentation
MM/PBSA results can be broken down to show the contribution of different energy terms.
| Energy Component | Average Contribution (kJ/mol) | Standard Deviation (kJ/mol) |
| van der Waals Energy | -180.5 | 10.2 |
| Electrostatic Energy | -95.3 | 15.5 |
| Polar Solvation Energy | +165.8 | 12.1 |
| Non-Polar (SASA) Energy | -22.1 | 1.5 |
| Total ΔG_bind (no entropy) | -132.1 | 18.7 |
Table 2: Representative MM/PBSA binding free energy decomposition for the this compound-CDK7 complex. Data is illustrative.
Conclusion: Synthesizing Data into Actionable Insights
This guide has outlined a comprehensive and logically structured workflow for the in silico modeling of this compound interactions with its kinase target, CDK7. By progressing from rapid hypothesis generation (docking) to dynamic stability assessment (MD simulations) and finally to quantitative affinity estimation (MM/PBSA), we build a multi-layered, robust model of the molecular recognition event.
The true power of this workflow is not in generating a single number, but in providing actionable insights. The docking pose highlights the key interactions necessary for binding. The MD simulation validates the stability of these interactions and reveals the dynamic behavior of the complex. The free energy calculation breaks down the binding affinity into its constituent parts, informing us whether the interaction is driven by electrostatics or hydrophobic effects. This detailed, atomic-level understanding is precisely the information a medicinal chemist needs to rationally design the next generation of molecules with improved potency, selectivity, and drug-like properties.
References
- 1. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 20. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 21. GROMACS Tutorials [mdtutorials.com]
- 22. benchchem.com [benchchem.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dasher.wustl.edu [dasher.wustl.edu]
- 27. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
5-Pyridin-3-YL-1H-indazole CAS number 885272-37-7
An In-Depth Technical Guide to 5-(Pyridin-3-YL)-1H-indazole (CAS No. 885272-37-7): A Privileged Scaffold for Kinase Inhibitor Discovery
Introduction
5-(Pyridin-3-yl)-1H-indazole is a heterocyclic aromatic organic compound that has emerged as a significant scaffold in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, coupled with the electronic properties of the appended pyridine moiety, makes it an attractive starting point for the synthesis of targeted therapeutics.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a particular focus on its role as a core structural motif in the development of potent kinase inhibitors for diseases such as cancer and autosomal dominant polycystic kidney disease (ADPKD).[3][4][5]
Physicochemical Properties
The fundamental properties of 5-(Pyridin-3-yl)-1H-indazole are summarized below. These characteristics are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 885272-37-7 | Generic Chemical Supplier Data |
| Molecular Formula | C₁₂H₉N₃ | Generic Chemical Supplier Data |
| Molecular Weight | 195.22 g/mol | Generic Chemical Supplier Data |
| Appearance | Off-white to yellow solid (typical) | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, Methanol | Inferred from synthetic protocols |
| Storage | Store at 0-8°C | Generic Chemical Supplier Data |
Synthesis and Characterization
The synthesis of 5-(pyridin-3-yl)-1H-indazole is most effectively achieved through a two-step process, beginning with the formation of a halogenated indazole precursor, followed by a palladium-catalyzed cross-coupling reaction. This approach offers high yields and regiochemical control.
Step 1: Synthesis of 5-Bromo-1H-indazole (Precursor)
The precursor, 5-bromo-1H-indazole, is a critical intermediate. Several synthetic routes exist, with the cyclization of a substituted aniline being a common and scalable method.
Rationale: This procedure, adapted from established methods, utilizes readily available 4-bromo-2-methylaniline.[6] The initial acetylation protects the amine, followed by nitrosation and in-situ cyclization, which is a classic approach for indazole synthesis. The subsequent hydrolysis under acidic conditions removes the acetyl group to yield the desired NH-indazole.
Detailed Protocol:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 40°C. Stir the mixture for 1 hour at room temperature.
-
Cyclization: Add potassium acetate (0.2 eq) and isoamyl nitrite (1.5 eq) to the solution. Heat the mixture to reflux (approx. 68°C) and maintain for 18-20 hours. Monitor reaction completion by TLC.
-
Work-up and Hydrolysis: Cool the reaction to room temperature and remove the volatiles under reduced pressure. Add water and distill azeotropically to remove residual solvents. To the crude product, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to effect hydrolysis.
-
Isolation: Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, keeping the temperature below 37°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1H-indazole.[6]
Step 2: Suzuki-Miyaura Cross-Coupling to Yield 5-(Pyridin-3-yl)-1H-indazole
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for coupling the pyridine moiety to the indazole core.[1][7]
Rationale: This reaction leverages a palladium catalyst, such as Pd(dppf)Cl₂, which is highly effective for cross-coupling reactions involving heteroaryl halides.[8][9] A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The choice of a polar aprotic solvent like DME or a dioxane/water mixture facilitates the reaction.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 eq), 3-pyridylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ (2.0-3.0 eq), and the palladium catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford 5-(pyridin-3-yl)-1H-indazole as a solid.
Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive public dataset for this specific molecule is scarce, the expected spectral data can be inferred from closely related analogues.[10][11]
-
¹H NMR: The spectrum is expected to show characteristic signals for the indazole and pyridine protons. The indazole NH proton will appear as a broad singlet at high chemical shift (>10 ppm) in DMSO-d₆. Aromatic protons will be observed in the 7-9 ppm range, with distinct coupling patterns for the substituted rings.
-
¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the aromatic rings.
-
Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 196.08.[12]
Application in Drug Discovery: A Case Study on CDK7 Inhibition
The 5-(pyridin-3-yl)-1H-indazole scaffold serves as the foundation for a novel class of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[3][5] CDK7 is a master regulator of both cell cycle progression and transcription, making it a high-value target in oncology and other proliferative diseases like ADPKD.[3][13]
Researchers have developed N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives that exhibit nanomolar potency against CDK7. The representative compound, designated B2 , demonstrates exceptional inhibitory activity and selectivity.[3]
| Compound | Target | IC₅₀ (nM) | Key Application | Source |
| B2 | CDK7 | 4 | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | [3] |
This data highlights the power of the 5-(pyridin-3-yl)-1H-indazole core in orienting substituents to achieve high-affinity binding to the kinase active site.
Mechanism of Action and Structural Insights
CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). CAK is responsible for the activating T-loop phosphorylation of cell cycle CDKs (CDK1, 2, 4, 6). Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for transcription initiation.[6][13]
Inhibitors based on the 5-(pyridin-3-yl)-1H-indazole scaffold act as ATP-competitive inhibitors, binding to the active site of CDK7 and preventing the phosphorylation of its substrates. This dual inhibition of cell cycle progression and transcription leads to potent anti-proliferative effects.
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition.
Experimental Workflows
Evaluating compounds built upon the 5-(pyridin-3-yl)-1H-indazole scaffold requires a series of robust in vitro and in vivo assays.
In Vitro CDK7 Kinase Activity Assay
This assay quantitatively measures the ability of a compound to inhibit CDK7's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., B2) in DMSO, followed by dilution in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution. Add a solution containing the CDK7/Cyclin H/MAT1 enzyme complex.
-
Initiation: Start the kinase reaction by adding a solution containing the peptide substrate (e.g., Cdk7/9tide) and ATP (e.g., 10 µM final concentration).[14]
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (e.g., an ADP-specific antibody conjugated to a fluorophore).
-
Data Acquisition: Read the plate on a suitable TR-FRET plate reader. Calculate the percentage of inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]
Caption: Workflow for an in vitro TR-FRET kinase assay.
MDCK Cell Cyst Growth Assay
This 3D cell culture model mimics the cystic growth seen in ADPKD and is used to assess a compound's ability to inhibit cyst formation and expansion.[15]
Detailed Protocol:
-
Cell Seeding: Suspend Madin-Darby Canine Kidney (MDCK) cells in a collagen gel or Matrigel matrix and plate them in a multi-well plate.[16]
-
Cyst Induction: Add media containing a cAMP agonist, such as forskolin, to stimulate cyst growth.
-
Treatment: Simultaneously, add media containing various concentrations of the test compound or vehicle control (DMSO).
-
Culture and Monitoring: Culture the cells for several days (e.g., 7-10 days), replacing the media with fresh compound/forskolin every 2-3 days.
-
Imaging and Analysis: At the end of the experiment, acquire images of the cysts using a microscope. Measure the diameter or cross-sectional area of the cysts using image analysis software.
-
Data Interpretation: Compare the size and number of cysts in the compound-treated wells to the vehicle-treated wells to determine the efficacy of the inhibitor.[15]
Caption: Workflow for a 3D MDCK cyst growth assay.
In Vivo Efficacy in an ADPKD Mouse Model
To evaluate therapeutic potential in a living system, compounds are tested in genetic mouse models of ADPKD, such as the Pkd1 RC/RC model, which recapitulates the slow progression of human disease.[17]
Detailed Protocol:
-
Animal Model: Utilize a relevant ADPKD mouse model (e.g., Pkd1 RC/RC mice).
-
Dosing: Prepare a formulation of the test compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the mice daily or as determined by pharmacokinetic studies. A vehicle control group is run in parallel.
-
Monitoring: Monitor animal health, body weight, and water consumption throughout the study. Kidney size can be non-invasively monitored using ultrasound.
-
Endpoint Analysis: At the end of the study (e.g., after 5-10 weeks of treatment), euthanize the animals and harvest the kidneys.
-
Outcome Measures: Measure the kidney weight to body weight ratio. Analyze blood for markers of renal function (e.g., blood urea nitrogen - BUN). Perform histological analysis on kidney sections to determine the cystic index (ratio of cyst area to total kidney area).[17][18]
Caption: Workflow for an in vivo efficacy study in an ADPKD mouse model.
Conclusion
5-(Pyridin-3-yl)-1H-indazole (CAS No. 885272-37-7) is a quintessential example of a "privileged scaffold" in modern drug discovery. Its straightforward synthesis via Suzuki coupling provides access to a versatile chemical entity that has proven invaluable for the development of highly potent and selective kinase inhibitors. The successful application of this core in creating advanced CDK7 inhibitor candidates for devastating diseases like ADPKD underscores its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their own discovery programs, paving the way for the next generation of targeted therapies.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Novel Nâ(5-(Pyridin-3-yl)â1Hâindazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Culture of Three-Dimensional Madin–Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease | Springer Nature Experiments [experiments.springernature.com]
- 16. The microenvironmental determinants for kidney epithelial cyst morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. innoserlaboratories.com [innoserlaboratories.com]
An In-Depth Technical Guide to the Purity and Characterization of 5-Pyridin-3-YL-1H-indazole
This guide provides a comprehensive overview of the essential methodologies for the purification and in-depth characterization of 5-Pyridin-3-YL-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy, as impurities can alter its biological activity and potentially introduce toxicity.[1][2][3][4][5] Therefore, robust purification and characterization protocols are paramount. This document outlines field-proven techniques and the scientific rationale behind their application, ensuring a self-validating system for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Development
In the pharmaceutical industry, the quality and purity of Active Pharmaceutical Ingredients (APIs) are of utmost importance, directly influencing the efficacy and safety of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[6][7][8] The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and in severe cases, pose a significant risk to patient health.[3][5]
Nitrogen-containing heterocyclic compounds, such as this compound, form the backbone of a vast number of pharmaceuticals.[9][10][11] The synthesis of these complex molecules often involves multi-step processes that can generate a variety of process-related impurities and by-products.[6] Consequently, the development of effective purification and analytical methods to ensure the purity of the final compound is a critical aspect of the drug development pipeline.
Purification Methodologies: Achieving High Purity of this compound
The purification of this compound from a crude reaction mixture is a critical step to isolate the compound in a highly pure form, suitable for further studies and development. The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities. For this compound, a combination of column chromatography and recrystallization is often the most effective approach.
Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for the separation and purification of organic compounds from a mixture.[5][12] The separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel (60-120 mesh) is a common and effective stationary phase for the purification of polar heterocyclic compounds like this compound.
-
Mobile Phase Selection: The choice of eluent is crucial for achieving good separation. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For compounds of this nature, a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is a good starting point. The optimal solvent system can be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, non-polar mobile phase to ensure a uniform and bubble-free stationary phase.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel column.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The progress of the separation is monitored by TLC.
-
Fraction Analysis and Pooling: Fractions containing the pure compound, as determined by TLC, are pooled together.
-
Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Crude Product] -- "Dissolve in minimal solvent" --> B(Load onto Silica Gel Column); B -- "Elute with Hexane/Ethyl Acetate Gradient" --> C{Collect Fractions}; C -- "Monitor by TLC" --> D{Analyze Fractions}; D -- "Pure Fractions" --> E(Pool Fractions); D -- "Impure Fractions" --> F(Discard); E -- "Remove Solvent" --> G[Purified Product];
}
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization: The Final Polishing Step
Recrystallization is a powerful technique for the final purification of solid compounds, capable of yielding highly pure crystalline material.[13] The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For indazole derivatives, solvents like ethanol, methanol, or mixtures of ethanol and water can be effective.
-
Dissolution: The partially purified this compound from column chromatography is dissolved in a minimum amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; A[Purified Product from Chromatography] -- "Dissolve in minimum hot solvent" --> B(Saturated Solution); B -- "Slow Cooling" --> C{Crystal Formation}; C -- "Vacuum Filtration" --> D(Isolate Crystals); D -- "Wash with cold solvent" --> E(Washed Crystals); E -- "Dry under vacuum" --> F[Highly Pure Crystalline Product]; }
Caption: Workflow for the final purification of this compound by recrystallization.
Comprehensive Characterization of this compound
Once purified, a rigorous characterization of this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy:
-
Principle: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indazole and pyridine rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) will be characteristic of the specific arrangement of protons in the molecule. For comparison, the parent 1H-indazole shows signals in the aromatic region between δ 7.1 and 8.1 ppm.[6]
-
Data Interpretation: The integration of the signals will correspond to the number of protons, and the splitting patterns will reveal the neighboring protons.
¹³C NMR Spectroscopy:
-
Principle: ¹³C NMR provides information about the different types of carbon atoms in the molecule.
-
Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the indazole and pyridine rings. The chemical shifts are indicative of the electronic environment of each carbon. For the parent 1H-indazole, carbon signals appear between δ 109 and 140 ppm.[3][7]
-
Data Interpretation: The number of signals corresponds to the number of non-equivalent carbon atoms.
| Technique | Information Obtained | Expected Observations for this compound |
| ¹H NMR | Number, environment, and connectivity of protons. | Aromatic protons on both indazole and pyridine rings with characteristic chemical shifts and coupling patterns. An NH proton signal for the indazole ring. |
| ¹³C NMR | Number and environment of carbon atoms. | Distinct signals for all carbon atoms in the molecule, with chemical shifts indicative of their position in the heterocyclic rings. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Expected Spectrum: The mass spectrum of this compound (C₁₂H₉N₃) is expected to show a molecular ion peak corresponding to its molecular weight (195.22 g/mol ).[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the indazole ring is a characteristic feature.[14]
| Technique | Information Obtained | Expected m/z for this compound (C₁₂H₉N₃) |
| Mass Spec. | Molecular weight and fragmentation pattern. | [M]+ at ~195 |
| HRMS | Exact mass and elemental composition. | Calculated exact mass: 195.0796 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate technique used to determine the purity of a compound and to quantify any impurities present.[15][16]
-
Principle: The sample is passed through a column packed with a stationary phase under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.
-
Methodology: A reversed-phase HPLC method using a C18 column is typically suitable for analyzing polar heterocyclic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of any other peaks indicates the presence of impurities.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; A[Purified Sample] -- "Inject into HPLC" --> B(Separation on C18 Column); B -- "UV Detection" --> C{Chromatogram}; C -- "Peak Integration" --> D{Purity Assessment}; D -- ">99% Peak Area" --> E[High Purity Confirmed]; D -- "<99% Peak Area" --> F[Further Purification Required]; }
Caption: Workflow for purity determination of this compound by HPLC.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.
-
Principle: A small, accurately weighed sample of the compound is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₁₂H₉N₃). A close agreement (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the compound.[17]
| Element | Theoretical % for C₁₂H₉N₃ |
| Carbon (C) | 73.83% |
| Hydrogen (H) | 4.65% |
| Nitrogen (N) | 21.52% |
Conclusion
The robust purification and comprehensive characterization of this compound are indispensable for its advancement as a potential therapeutic agent. This guide has detailed a systematic and scientifically grounded approach, combining chromatographic and recrystallization techniques for purification, followed by a suite of analytical methods including NMR, MS, HPLC, and elemental analysis for thorough characterization. By adhering to these protocols, researchers and drug development professionals can ensure the high purity and structural integrity of their compound, a critical prerequisite for reliable biological evaluation and successful drug development.
References
- 1. rsc.org [rsc.org]
- 2. 2-(2'-Pyridyl)benzimidazole | C12H9N3 | CID 70821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Indazole [webbook.nist.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 5-Pyridin-3-YL-1H-indazole in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 5-Pyridin-3-YL-1H-indazole in cancer cell line models. The indazole core is a recognized pharmacophore in oncology, with several approved drugs featuring this moiety.[1][2] This document synthesizes field-proven insights and established methodologies to facilitate the exploration of this compound's therapeutic potential.
Introduction: The Rationale for Investigating this compound
The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted cancer therapies.[1] The fusion of a pyridine ring to the indazole structure, as seen in this compound, offers unique physicochemical properties that may enhance its interaction with biological targets.[3] This compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of anticancer drugs.[3] Research into various indazole derivatives has revealed potent anti-proliferative activity across a spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][5] The mechanism of action for many of these derivatives involves the modulation of critical signaling pathways that drive cancer cell growth and survival.[1]
Foundational Knowledge: Mechanism of Action and Key Signaling Pathways
While direct studies on this compound are emerging, the broader family of indazole derivatives offers significant mechanistic insights. The primary mode of action for many indazole-based compounds is the inhibition of protein kinases.[1]
Key Potential Kinase Targets and Pathways:
-
Receptor Tyrosine Kinases (RTKs): Indazole derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis and cell proliferation.[2]
-
Non-Receptor Tyrosine Kinases: Janus Kinases (JAKs) are another class of enzymes targeted by indazole compounds, implicating a role in modulating inflammatory and immune responses within the tumor microenvironment.[1]
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that governs cell growth, metabolism, and survival. Some indazole derivatives have demonstrated inhibitory effects on key components of this pathway, such as AKT.
-
Cell Cycle Regulation: By targeting kinases like Polo-like Kinase 4 (PLK4), indazole compounds can disrupt the cell cycle, leading to apoptosis.[6]
The following diagram illustrates the potential signaling pathways that may be modulated by this compound.
Caption: Potential kinase inhibition by this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable and should be optimized for your specific cancer cell line and experimental conditions.
Preparation of Stock Solutions
The solubility of indazole derivatives can be a critical factor. It is recommended to first assess the solubility of this compound in various solvents.
Protocol: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving indazole derivatives for in vitro studies.
-
Preparation of a High-Concentration Stock:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the compound in sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The recommended storage temperature for this compound is 0-8°C.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its effect on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture your cancer cell line of interest (e.g., MCF-7, A549, K562, HCT-116) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A starting concentration range of 0.1 µM to 100 µM is a reasonable starting point based on data from related compounds.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Replace the existing medium in the wells with the medium containing the various concentrations of the compound.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for assessing the cytotoxicity of the compound.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by this compound, it is essential to investigate its effects on apoptosis and the cell cycle.
Protocol: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Data Presentation: Summarizing Experimental Findings
For clarity and comparative analysis, quantitative data should be presented in a structured format.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast) | 5.2 | 3.8 |
| A549 (Lung) | 8.1 | 6.5 |
| K562 (Leukemia) | 2.5 | 1.9 |
| HCT-116 (Colon) | 6.7 | 5.1 |
Note: The above data is hypothetical and should be replaced with experimentally determined values.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following practices:
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known anticancer drug) and negative (vehicle) controls in every experiment.
-
Dose-Response and Time-Course Studies: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship.
-
Multiple Cell Lines: Test the compound on a panel of cancer cell lines from different tissue origins to assess its spectrum of activity.
-
Orthogonal Assays: Confirm key findings using different experimental techniques. For example, if apoptosis is observed through Annexin V staining, further validate this by performing a Western blot for cleaved caspase-3.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Assessing Kinase Inhibition of CDK7 by 5-Pyridin-3-YL-1H-indazole and its Analogs
Abstract
Cyclin-Dependent Kinase 7 (CDK7) is a pivotal enzyme in transcriptional regulation and cell cycle control, making it a compelling therapeutic target in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives such as N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide demonstrating potent and selective inhibition of CDK7[1]. This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of 5-Pyridin-3-YL-1H-indazole and its derivatives against the human CDK7/Cyclin H/MAT1 complex. We detail a luminescent-based assay that quantifies kinase activity by measuring ADP production, ensuring a high-throughput, reliable, and non-radioactive method suitable for inhibitor screening and characterization.
Introduction: The Rationale for Targeting CDK7
CDK7 functions as a master regulator through two primary mechanisms. As a core component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation and elongation phases of transcription[2][3]. Secondly, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[2]. This dual role places CDK7 at the nexus of cell proliferation and gene expression.
The this compound core has emerged as a promising scaffold for developing targeted kinase inhibitors[4][5]. Notably, medicinal chemistry efforts have led to derivatives of this scaffold that exhibit nanomolar potency against CDK7, highlighting its potential for therapeutic development[1]. Accurate and reproducible assessment of the inhibitory potential of these compounds is paramount. The following protocol is designed to provide a robust framework for such evaluations.
Signaling Pathway Overview
The central role of the CDK7/Cyclin H/MAT1 complex is illustrated below. The complex is essential for the formation of an active kinase[6][7]. This protocol focuses on inhibiting the kinase activity of this trimeric complex.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Assay Principle: The ADP-Glo™ Kinase Assay
To quantify the inhibitory effect of this compound, we employ the ADP-Glo™ Kinase Assay (Promega)[8][9]. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion : The CDK7 complex, the peptide substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion & Signal Generation : The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
A potent inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Human CDK7/Cyclin H/MAT1 Complex, active | BPS Bioscience | 40098 | -80°C |
| CDKtide Substrate | SinoBiological | PS-101 | -20°C (Lyophilized) |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| This compound (or derivative) | In-house/Vendor | N/A | As per supplier |
| ATP, 10 mM Solution | Promega | V9151 | -20°C |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temperature |
| Kinase Buffer (1X) | See Section 4.1 | N/A | 4°C |
| Dithiothreitol (DTT), 1 M | Sigma-Aldrich | D9779 | -20°C |
| White, Opaque, 384-well Assay Plates | Corning | 3570 | Room Temperature |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
Reagent Preparation
-
1X Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare from stocks and store at 4°C. Just before use, add DTT to a final concentration of 1 mM.
-
CDK7 Enzyme Stock : Thaw the enzyme on ice. Gently dilute to the required working concentration (e.g., 4X the final concentration) in cold 1X Kinase Buffer. Keep on ice. The optimal concentration should be determined empirically but a starting point of 20 ng/µL (4X) is recommended[1].
-
CDKtide Substrate Stock : The CDKtide peptide sequence is derived from the C-terminus of human RNA polymerase II[10]. Reconstitute the lyophilized peptide in sterile water to create a 1 mg/mL stock solution. Further dilute in 1X Kinase Buffer to the working concentration.
-
ATP/Substrate Mix (2X) : Prepare a solution containing ATP and CDKtide substrate at 2 times their final desired concentrations in 1X Kinase Buffer. For this assay, we recommend a final concentration of 10 µM ATP and 50 µM CDKtide [1]. Therefore, the 2X mix should contain 20 µM ATP and 100 µM CDKtide.
-
Inhibitor Preparation :
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO.
-
Prepare intermediate dilutions by diluting the DMSO series 25-fold into 1X Kinase Buffer. This creates a 4X inhibitor solution with a final DMSO concentration of 4%.
-
Assay Procedure
-
Plate Setup :
-
Add 1.25 µL of the 4X inhibitor solutions to the appropriate wells of a 384-well white, opaque plate.
-
For control wells, add 1.25 µL of 1X Kinase Buffer containing 4% DMSO (vehicle control for 0% inhibition) or a known pan-kinase inhibitor like staurosporine (positive control for 100% inhibition).
-
-
Enzyme Addition :
-
Add 1.25 µL of the 4X CDK7 enzyme solution to all wells except the "no enzyme" background controls. Add 1.25 µL of 1X Kinase Buffer to these background wells.
-
Briefly centrifuge the plate (e.g., 1 minute at 500 x g) to collect reagents at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction :
-
Add 2.5 µL of the 2X ATP/Substrate Mix to all wells to start the reaction. The total volume is now 5 µL.
-
Cover the plate and incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme kinetics, which should be verified during assay development.
-
-
ATP Depletion :
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well[4].
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection :
-
Add 10 µL of Kinase Detection Reagent to each well[4].
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader (e.g., Promega GloMax® or equivalent).
-
Data Analysis and Interpretation
The raw luminescence data (Relative Light Units, RLU) is processed to determine inhibitor potency.
-
Data Normalization :
-
Average the RLU values for the vehicle control (0% inhibition, high signal) and the positive control (100% inhibition, low signal).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
-
IC₅₀ Determination :
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Example Data Presentation
The following table summarizes hypothetical data for a potent CDK7 inhibitor derived from the this compound scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² Value |
| B2 (Example) | CDK7/Cyclin H/MAT1 | 4.0 | 1.1 | 0.995 |
| Control | Staurosporine | 15.2 | 1.3 | 0.992 |
Data is illustrative and based on published results for similar compounds[1].
Self-Validating System and Best Practices
To ensure the trustworthiness and reproducibility of the results, the following controls and practices are essential[11][12]:
-
Controls : Always include no-enzyme, no-substrate, vehicle (DMSO), and positive inhibition controls on every plate.
-
Assay Window : The signal-to-background ratio should be robust. A Z'-factor calculation is recommended for assay validation, with a value > 0.5 indicating an excellent assay.
-
DMSO Tolerance : Ensure the final DMSO concentration does not significantly inhibit the enzyme. Typically, <1% is well-tolerated.
-
ATP Concentration : The IC₅₀ of ATP-competitive inhibitors is dependent on the ATP concentration. Using a concentration close to the Michaelis-Menten constant (Km) of ATP for the kinase provides a more physiologically relevant measure of potency.
-
Linear Range : Confirm that the kinase reaction (substrate turnover) is in the linear range with respect to time and enzyme concentration. This ensures that the measured activity is proportional to the initial reaction velocity.
Conclusion
This application note provides a detailed and robust protocol for assessing the inhibitory activity of compounds based on the this compound scaffold against CDK7. By utilizing the sensitive and reliable ADP-Glo™ luminescent assay, researchers can generate high-quality, reproducible data essential for the characterization and advancement of novel kinase inhibitors in drug discovery programs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assembly of a functional human CDK7-cyclin H complex requires MAT1, a novel 36 kDa RING finger protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAT1, cdk7 and cyclin H form a kinase complex which is UV light-sensitive upon association with TFIIH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Evaluation of 5-Pyridin-3-YL-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo experimental evaluation of 5-Pyridin-3-YL-1H-indazole, a synthetic heterocyclic compound belonging to the indazole class. Drawing from the established pharmacological profiles of analogous indazole-containing derivatives, which are frequently investigated as kinase inhibitors in oncology, this guide outlines a strategic and methodologically rigorous approach to assess the compound's therapeutic potential in preclinical cancer models.[1][2][3] The protocols herein are designed to ensure scientific integrity, reproducibility, and adherence to ethical guidelines for animal research, providing a self-validating framework for its preclinical development.
Introduction: The Scientific Rationale for In Vivo Testing
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation, survival, and metastasis.[2][4][5] Compounds such as this compound are of significant interest for their potential to modulate key signaling pathways that are dysregulated in various malignancies.[1] Preliminary in vitro screening, including biochemical and cell-based assays, is a prerequisite to establish potency and selectivity.[6][7][8] However, the translation of these findings into a viable therapeutic strategy necessitates a thorough in vivo investigation to understand the compound's behavior within a complex biological system.[9]
The primary objectives of the in vivo experimental plan for this compound are to:
-
Establish a safe and tolerable dose range.
-
Characterize its pharmacokinetic (PK) profile.
-
Demonstrate target engagement and pharmacodynamic (PD) effects in the tumor.
-
Evaluate anti-tumor efficacy in relevant cancer models.
This guide will adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to promote transparency and rigor in experimental design and reporting.[10][11][12][13][14]
Pre-Clinical Experimental Workflow
The following diagram illustrates a logical progression for the in vivo evaluation of this compound, from initial preparatory steps to comprehensive efficacy and safety assessments.
Caption: In Vivo Evaluation Workflow for this compound.
Foundational Studies: Formulation and Tolerability
Rationale for Formulation Development
Many small molecule inhibitors, including indazole derivatives, exhibit poor aqueous solubility, which can severely limit their oral bioavailability and lead to inconsistent exposure in preclinical studies.[15][16][17] Therefore, the development of an appropriate vehicle for administration is a critical first step. The goal is to create a formulation that can solubilize the compound at the required concentrations and is well-tolerated by the animals.
Protocol: Formulation Screening
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles.
-
Commonly used excipients include:
-
Aqueous solutions: Saline, PBS, 5% Dextrose in Water (D5W).
-
Co-solvents: PEG400, DMSO, Ethanol.
-
Surfactants: Tween 80, Cremophor EL.
-
Lipid-based systems: Labrafac PG, Maisine® CC.[15]
-
-
-
Vehicle Selection:
-
Prioritize aqueous-based formulations where possible to minimize vehicle-induced toxicity.
-
For poorly soluble compounds, a common starting formulation is 10% DMSO, 40% PEG400, 50% Saline.
-
If a suspension is necessary, particle size reduction techniques like micronization can be employed to improve dissolution.[15]
-
-
Stability Analysis:
-
Confirm the physical and chemical stability of the final formulation under the intended storage and handling conditions.
-
Protocol: Dose Range Finding (Maximum Tolerated Dose - MTD)
The MTD study is essential to identify a dose range that is pharmacologically active without causing unacceptable toxicity.[18][19]
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude or NOD-SCID).
-
Study Design:
-
Administer single escalating doses of this compound to small cohorts of mice (n=3 per group).
-
Select dose levels based on in vitro potency (e.g., starting at a dose predicted to achieve plasma concentrations 10-fold above the IC50).
-
Include a vehicle control group.
-
-
Parameters to Monitor:
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in weight, posture, activity, and grooming.[18] A modified Irwin's test can be systematically applied.
-
Body Weight: Record body weight daily. A loss of >15-20% is a common endpoint criterion.
-
Mortality: Record any instances of mortality.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality or significant signs of toxicity. This dose, along with lower, well-tolerated doses, will be used in subsequent efficacy studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
Rationale for PK/PD Studies
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is crucial for interpreting efficacy and toxicology data.[20][21] Pharmacodynamic studies link drug exposure to the biological effect on the target, providing evidence of target engagement.
Protocol: Pharmacokinetic Analysis
-
Animal Model: Use the same mouse strain as in the MTD and efficacy studies.
-
Study Design:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage - PO) and intravenously (IV) to separate cohorts. The IV arm is necessary to determine absolute bioavailability.
-
A typical study might involve 3-4 animals per time point.[22]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[22][23]
-
-
Sample Analysis:
-
Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.[23]
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis.[23]
-
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total drug exposure) |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (from PO vs. IV data) |
Protocol: Pharmacodynamic (Target Engagement) Assay
-
Model: Use tumor-bearing mice from an ongoing efficacy study.
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
At various time points post-dose (guided by PK data, e.g., at Tmax and 24 hours), euthanize cohorts of mice and harvest tumors.
-
Prepare tumor lysates for analysis.
-
-
Analysis:
-
Western Blotting: If this compound is a kinase inhibitor, assess the phosphorylation status of its direct target and key downstream substrates. A reduction in the phosphorylated form of the target relative to the total protein indicates target engagement.
-
Immunohistochemistry (IHC): Can be used to visualize the inhibition of target phosphorylation within the tumor tissue architecture.
-
In Vivo Efficacy Assessment
Rationale for Xenograft Models
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and widely used tool for evaluating the anti-tumor activity of novel compounds.[24][25][26] They allow for a direct assessment of the compound's effect on human tumor growth in vivo.
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line where the putative target of this compound is known to be a key driver of proliferation or survival.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of the human tumor cells.[24]
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Study Execution:
-
Randomize mice into treatment groups (n=8-10 per group) to ensure similar average tumor volumes across groups.
-
Treatment groups should include:
-
Vehicle Control
-
This compound at two or three dose levels (below the MTD)
-
A positive control (standard-of-care chemotherapy), if available.
-
-
Administer treatment according to a pre-defined schedule (e.g., once daily, 5 days a week) via the chosen route.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³).
-
Secondary Endpoints: At the end of the study, tumors can be harvested for PD analysis (as described in 4.3).
-
Caption: Workflow for a Cell Line-Derived Xenograft (CDX) Study.
Advanced Models: Patient-Derived Xenografts (PDX)
For promising candidates, Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, offer higher clinical relevance.[25][27][28] PDX models better retain the heterogeneity and microenvironment of the original human tumor.[27] The experimental design is similar to that of CDX models, but requires specialized facilities for handling patient tissues.
Preliminary Toxicology
A preliminary, non-GLP toxicology study is essential to identify potential target organs of toxicity and to inform the design of future GLP-compliant studies required for IND submission.[19][29][30][31]
Protocol: 7-Day Repeat-Dose Toxicology Study
-
Animal Model: Use a rodent species, typically the same as used for efficacy (e.g., mice).
-
Study Design:
-
Administer this compound daily for 7 days at three dose levels (e.g., a low therapeutic dose, a mid-range dose, and the MTD).
-
Include a vehicle control group.
-
-
Assessments:
-
Clinical Observations and Body Weights: Daily monitoring.
-
Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology: Conduct a full necropsy, examining all organs for abnormalities.
-
Histopathology: Collect major organs and tissues, preserve them in formalin, and perform histopathological examination.
-
Conclusion
The in vivo evaluation of this compound requires a systematic, multi-faceted approach. By integrating formulation development, pharmacokinetic profiling, pharmacodynamic target validation, and robust efficacy and safety studies, researchers can build a comprehensive data package. This methodical progression is critical for establishing a clear understanding of the compound's therapeutic potential and for making informed decisions on its advancement toward clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 10. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. Home | ARRIVE Guidelines [arriveguidelines.org]
- 12. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 13. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. network.febs.org [network.febs.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Toxicology | MuriGenics [murigenics.com]
- 19. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. ovid.com [ovid.com]
- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 23. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 29. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 30. inotiv.com [inotiv.com]
- 31. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for Cell-Based Assays Evaluating 5-Pyridin-3-YL-1H-indazole Activity
Introduction: Unveiling the Therapeutic Potential of 5-Pyridin-3-YL-1H-indazole
This compound is a heterocyclic compound featuring an indazole core fused with a pyridine ring, a structure that confers significant potential as a bioactive molecule.[1] This scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[2] Specifically, indazole-containing compounds have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5]
The exploration of this compound and its analogs in drug discovery necessitates robust and reliable methods to assess their biological activity. Cell-based assays are indispensable tools in this endeavor, providing a more physiologically relevant context compared to purely biochemical assays.[6] These assays offer crucial insights into a compound's effects on cellular health, proliferation, and specific signaling pathways, thereby guiding the identification and optimization of promising drug candidates.[7]
This document provides a comprehensive guide to a suite of cell-based assays designed to characterize the activity of this compound. As a Senior Application Scientist, the following protocols and application notes are presented with an emphasis on the underlying scientific principles, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Foundational Assays - Assessing General Cellular Health
A primary step in characterizing any new compound is to determine its impact on cell viability and proliferation. These assays provide a fundamental understanding of the compound's cytotoxic (cell-killing) versus cytostatic (cell-growth-inhibiting) properties.[7]
Cell Viability Assessment using Tetrazolium Salt Reduction (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight under standard culture conditions.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[11][12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[9][11] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[8][9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.10 | 88.0 |
| 10 | 0.65 | 52.0 |
| 100 | 0.15 | 12.0 |
Cell Proliferation Assessment using BrdU Incorporation
Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is then detected using a specific antibody, allowing for the quantification of proliferating cells.[13][14]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to the culture medium at a final concentration of 10-30 µM.[15][16] Incubate the cells for the desired pulse time (e.g., 1-24 hours depending on the cell line's doubling time).[13]
-
Fixation and Denaturation: After labeling, remove the medium, wash the cells with PBS, and fix them with a suitable fixative (e.g., 3.7% formaldehyde) for 15 minutes.[14] To expose the incorporated BrdU, the DNA must be denatured, typically by treating the cells with 1-2.5 M HCl for 10-60 minutes at room temperature.[13][14]
-
Immunostaining: Neutralize the acid and permeabilize the cells (e.g., with Triton X-100).[14] Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[14]
-
Visualization and Quantification: Visualize the labeled cells using fluorescence microscopy or quantify the signal using a microplate reader or flow cytometry.[13][15]
-
Data Analysis: The percentage of BrdU-positive cells or the fluorescence intensity is inversely proportional to the anti-proliferative activity of the compound. Calculate the IC50 value based on the dose-response curve.
Experimental Workflow for Cell Viability and Proliferation Assays:
Caption: Workflow for MTT and BrdU assays.
Section 2: Target-Specific Assays - Elucidating the Mechanism of Action
Given that indazole derivatives are known to target protein kinases, it is crucial to investigate the effect of this compound on specific kinase signaling pathways. Potential targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are implicated in cell proliferation, survival, and inflammation.
In-Cell Kinase Activity Assays
Principle: These assays measure the phosphorylation of a specific substrate by a target kinase within the cellular environment.[5][6] A decrease in substrate phosphorylation upon treatment with this compound would indicate inhibition of the kinase.
Protocol (General for TR-FRET based assay):
-
Cell Culture and Treatment: Seed cells in a suitable plate and treat with a range of concentrations of this compound.
-
Cell Lysis: After treatment, lyse the cells to release the intracellular contents.[17]
-
Detection: Transfer the cell lysates to a detection plate. Add a mixture of antibodies: one that binds to the total protein of interest and another that specifically recognizes the phosphorylated form of the substrate. These antibodies are labeled with a donor (e.g., europium chelate) and an acceptor fluorophore.[17]
-
TR-FRET Measurement: In the presence of the phosphorylated substrate, the donor and acceptor antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).[18] The resulting signal is measured using a time-resolved fluorescence plate reader.[17]
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. A decrease in the signal indicates inhibition of kinase activity. Calculate the IC50 value from the dose-response curve.
Signaling Pathways to Investigate:
-
VEGFR-2 Signaling: VEGF-A binding to VEGFR-2 triggers autophosphorylation of the receptor and activates downstream pathways like the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[19][20][21][22] Assays can be designed to measure the phosphorylation of VEGFR-2 itself or downstream targets like Akt.
Caption: Simplified VEGFR-2 signaling pathway.
-
p38 MAPK Signaling: The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[23] This pathway involves a cascade of kinases (MAPKKK -> MAPKK -> MAPK) that ultimately leads to the phosphorylation and activation of transcription factors and other kinases, influencing processes like inflammation and apoptosis.[24][25][26] Assays can measure the phosphorylation of p38 itself or its downstream substrate, such as MAPKAPK2.
Caption: Simplified p38 MAPK signaling pathway.
Reporter Gene Assays
Principle: Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway.[27][28] A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a particular transcription factor.[27][29] Activation of the signaling pathway leads to the activation of the transcription factor, which then drives the expression of the reporter gene.
Protocol (for Luciferase Reporter Assay):
-
Transfection: Co-transfect cells with a reporter vector (containing the response element-driven luciferase gene) and a control vector (expressing a different reporter, like Renilla luciferase, for normalization).[27]
-
Compound Treatment: After allowing for reporter gene expression, treat the cells with this compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.[30]
-
Luciferase Activity Measurement: Add the substrate for the experimental luciferase (e.g., luciferin) and measure the resulting luminescence.[30][31] Subsequently, add the substrate for the control luciferase and measure its luminescence.[31]
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. A decrease in the normalized reporter activity indicates inhibition of the signaling pathway.
Target Engagement Assays (NanoBRET™)
Principle: The NanoBRET™ Target Engagement assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[32] The target protein is fused to a NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the target protein is added to the cells. When the tracer is bound to the target, bioluminescence resonance energy transfer (BRET) occurs.[32][33] A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[34]
Protocol:
-
Cell Transfection: Transfect cells with a vector expressing the NanoLuc®-fused target kinase.
-
Cell Plating and Tracer Addition: Plate the transfected cells and add the specific NanoBRET™ tracer.
-
Compound Treatment: Add serial dilutions of this compound.
-
Substrate Addition and BRET Measurement: Add the NanoLuc® substrate and immediately measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the IC50 value, which reflects the affinity of the compound for the target protein in a cellular context.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its effects on cell viability, proliferation, and specific kinase signaling pathways, researchers can gain a detailed understanding of its mechanism of action and therapeutic potential. The integration of foundational and target-specific assays, coupled with robust data analysis, will facilitate the advancement of this promising compound in the drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mbl.edu [mbl.edu]
- 17. caymanchem.com [caymanchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 23. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. qiagen.com [qiagen.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. assaygenie.com [assaygenie.com]
- 32. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 33. berthold.com [berthold.com]
- 34. reactionbiology.com [reactionbiology.com]
Application Note: A High-Throughput Screening Cascade for Identifying p38 MAPK Inhibitors Utilizing the 5-Pyridin-3-YL-1H-indazole Scaffold
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] Its unique structure allows for versatile substitution, making it an ideal starting point for library synthesis in drug discovery. This guide provides a comprehensive, field-proven high-throughput screening (HTS) cascade designed to identify and validate potent inhibitors of p38 mitogen-activated protein kinase (MAPK) derived from a 5-pyridin-3-yl-1H-indazole chemical library. p38 MAPK is a critical node in the cellular stress response and inflammatory signaling, representing a high-value target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and oncology.[3][4]
This document outlines a tiered screening approach, beginning with a robust biochemical primary screen, followed by hit confirmation, and culminating in orthogonal biochemical and cell-based secondary assays to ensure data integrity and physiological relevance. Each protocol is designed to be a self-validating system, complete with the necessary controls and decision-making criteria for advancing compounds through the drug discovery pipeline.
Introduction: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to inflammatory cytokines and environmental stress.[3] Upstream kinases, such as MKK3 and MKK6, dually phosphorylate and activate p38 MAPK.[5] Once active, p38 phosphorylates a wide array of downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2). A key substrate of the p38/MK2 axis is Heat Shock Protein 27 (HSP27).[3] The phosphorylation of these substrates mediates the cellular response, including the production of pro-inflammatory cytokines like TNF-α and IL-1. Inhibiting p38α, the primary isoform involved in inflammation, is therefore a validated strategy for developing anti-inflammatory therapeutics.
Caption: Figure 1. Simplified p38 MAPK Signaling Pathway.
The Tiered Screening Cascade: A Strategy for Success
A tiered or cascaded screening approach is fundamental to efficient drug discovery. It prioritizes resource allocation by using a fast, cost-effective assay to screen a large library (primary screen) and then subjecting the initial "hits" to a series of more complex and physiologically relevant assays (secondary screens). This strategy systematically filters out false positives, artifacts, and compounds with undesirable properties, ensuring that only the most promising candidates advance.
Caption: Figure 2. High-Throughput Screening Workflow.
Part 1: Primary HTS with the ADP-Glo™ Kinase Assay
Causality and Assay Choice
For the primary screen, the goal is speed, reliability, and scalability. The ADP-Glo™ Luminescent Kinase Assay is an ideal choice.[6][7] It is a homogeneous, "add-and-read" assay that measures the amount of ADP produced during the kinase reaction. Unlike ATP-depletion assays where a small change in a large signal is measured, ADP-Glo™ measures a signal that increases from a low baseline, which is directly proportional to kinase activity.[6] This often leads to more robust and sensitive results, making it an excellent platform for HTS.[7]
Caption: Figure 3. Principle of the ADP-Glo™ Assay.
Experimental Protocol: Primary Screen
This protocol is optimized for a 384-well plate format. All liquid handling should ideally be performed with automated dispensers for consistency.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Prepare p38α enzyme and substrate (e.g., biotinylated ATF2 peptide) solutions in Assay Buffer.
-
Prepare ATP solution in Assay Buffer. The final concentration should be at or near the Kₘ for p38α to ensure sensitivity to competitive inhibitors.
-
Prepare compound plates by dispensing 50 nL of test compounds (dissolved in 100% DMSO) into assay plates for a final screening concentration of 10 µM.
-
Prepare control wells: 50 nL of 100% DMSO for high activity (0% inhibition) and 50 nL of a known p38 inhibitor (e.g., 10 µM SB202190) for low activity (100% inhibition).
-
-
Kinase Reaction (5 µL total volume):
-
Dispense 2.5 µL of a 2X p38α enzyme/substrate mix into all wells.
-
Dispense 2.5 µL of a 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[7]
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP to ATP and initiates the light-producing reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., Promega GloMax® or BMG PHERAstar).
-
Data Analysis and Hit Identification
-
Assay Quality Control (Z'-Factor): The Z'-factor is calculated to assess the robustness of the assay. A Z' > 0.5 indicates an excellent assay for HTS.[8]
-
Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )
-
Where SD is the standard deviation and Mean refers to the high (DMSO) and low (inhibitor) control signals.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * ( 1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low) )
-
-
Hit Criteria: Compounds exhibiting >50% inhibition are typically selected as primary "hits" for further investigation.
| Parameter | Recommended Condition | Rationale |
| Plate Format | 384-well, white, low-volume | Reduces reagent cost and is compatible with HTS automation. |
| Final Assay Volume | 20 µL (5 µL kinase + 5 µL ADP-Glo + 10 µL Detection) | Standard volume for miniaturized luminescent assays. |
| p38α Enzyme | ~1-5 ng/well | Titrated to achieve ~50-80% ATP consumption for optimal signal window.[7] |
| Substrate (ATF2) | 0.2 µ g/well | Titrated to be non-limiting. |
| ATP Concentration | 10 µM (approx. Kₘ) | Ensures sensitivity to ATP-competitive inhibitors. |
| Compound Conc. | 10 µM | Standard single-point concentration for primary HTS. |
| Positive Control | 10 µM SB202190 | Validated p38 inhibitor to define 100% inhibition.[9] |
| Negative Control | 0.5% DMSO | Vehicle control to define 0% inhibition. |
Table 1: Recommended Parameters for the p38α ADP-Glo™ Primary Assay.
Part 2: Hit Confirmation and Potency Determination
Causality and Methodology
Primary hits must be confirmed. Re-testing in the same assay format eliminates errors from plate handling or single-point anomalies. A dose-response experiment is then performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. This quantitative metric is essential for ranking compounds and establishing structure-activity relationships (SAR).
Experimental Protocol: Dose-Response
-
Compound Plating: Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO.
-
Assay Execution: Perform the ADP-Glo™ assay as described in Part 1, using the serially diluted compounds.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
| Compound | Target | Reported IC₅₀ (nM) |
| SB202190 | p38α/β | 50 / 100[9] |
| Doramapimod (BIRB 796) | p38α | 38[9] |
| Adezmapimod (SB203580) | p38α | 300-500[9] |
Table 2: Benchmark IC₅₀ Values of Known p38 MAPK Inhibitors.
Part 3: Secondary Screening for Hit Validation
Causality and Assay Choices
A confirmed hit from a single biochemical assay is not sufficient. The observed activity could be an artifact of the assay technology (e.g., compound interferes with luciferase). Therefore, two types of secondary assays are critical:
-
Orthogonal Biochemical Assay: Uses a different detection technology to confirm direct enzyme inhibition. Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent choice, as its TR-FRET detection principle is fundamentally different from luminescence.[10][11][12]
-
Cell-Based Target Engagement Assay: Determines if the compound can enter a cell and inhibit the target in its native environment. A high-content imaging assay that measures the phosphorylation of a downstream substrate (p-HSP27) provides direct evidence of on-target activity in a physiological context.[3][13]
Protocol 3.1: Orthogonal HTRF® KinEASE™ Assay
Caption: Figure 4. Principle of the HTRF® TR-FRET Kinase Assay.
-
Principle: The HTRF® KinEASE™ assay measures the phosphorylation of a biotinylated peptide substrate.[10] A Europium (Eu³⁺) cryptate-labeled anti-tag antibody binds the substrate, while a d2-labeled anti-phospho-substrate antibody binds only the phosphorylated product. When both antibodies bind, the donor (Eu³⁺) and acceptor (d2) are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting time-resolved signal is proportional to kinase activity.[11][14]
-
Protocol Outline:
-
Perform a 10-point dose-response curve for each confirmed hit.
-
Dispense compounds into a 384-well assay plate.
-
Add p38α enzyme and biotinylated substrate (e.g., STK Substrate 1).
-
Initiate the reaction with ATP and incubate for 60 minutes.
-
Stop the reaction and initiate detection by adding a solution containing EDTA, Eu³⁺-Streptavidin, and d2-anti-phospho antibody.
-
Incubate for 60 minutes at room temperature.
-
Read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar).
-
-
Expected Outcome: Compounds that are true inhibitors of p38α should show comparable IC₅₀ values in both the ADP-Glo™ and HTRF® assays. Discrepancies may indicate an assay artifact.
Protocol 3.2: Cell-Based Phospho-HSP27 High-Content Assay
-
Principle: This assay quantifies p38 MAPK activity in a cellular context by measuring the phosphorylation of its downstream target, HSP27.[3][13] Human cells (e.g., SW1353 chondrosarcoma or THP-1 monocytes) are treated with the test compound, then stimulated with an inflammatory agent (e.g., Anisomycin) to activate the p38 pathway.[3][5] The cells are then fixed and stained with a fluorescent antibody specific for phosphorylated HSP27 (p-HSP27) and a nuclear counterstain (e.g., Hoechst). An automated high-content imager quantifies the p-HSP27 fluorescence intensity within the cytoplasm of each cell.
-
Protocol Outline:
-
Cell Plating: Plate SW1353 cells in a 384-well imaging plate (e.g., Corning #3764) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point dose-response curve of each hit compound for 1 hour at 37°C.
-
Cell Stimulation: Add Anisomycin (a potent p38 activator) to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Block with 5% BSA, then incubate with a primary antibody against p-HSP27 (Ser82). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and Hoechst 33342 nuclear stain.
-
Imaging and Analysis: Acquire images on a high-content imaging system (e.g., Molecular Devices ImageXpress®). Use analysis software to identify nuclei (Hoechst) and define the cytoplasm. Quantify the mean fluorescence intensity of the p-HSP27 signal in the cytoplasm for each cell.
-
-
Data Analysis: Plot the normalized p-HSP27 intensity against the log of compound concentration and fit the data to determine the cellular IC₅₀. This value represents the concentration required to inhibit the p38 pathway in a living cell.
Conclusion
This application note details a robust, multi-tiered HTS cascade for the identification and validation of p38 MAPK inhibitors from a this compound-based chemical library. By logically progressing from a high-throughput biochemical screen to orthogonal and cell-based validation assays, this workflow maximizes the probability of identifying high-quality, physiologically relevant lead compounds. The detailed protocols and underlying scientific rationale provide researchers with a comprehensive guide to executing a successful kinase inhibitor discovery campaign.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38α Kinase Inhibitors Using Cell-Based Assays | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Pyridin-3-YL-1H-indazole in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Kinase Dysregulation in Neurodegeneration with Novel Indazole Scaffolds
The landscape of therapeutic development for neurological disorders is increasingly focused on modulating specific signaling pathways that become dysregulated during disease progression. Among the most promising targets are protein kinases, which play pivotal roles in a vast array of cellular processes.[1][2] One such kinase, Glycogen Synthase Kinase-3β (GSK-3β), has emerged as a critical nexus in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative conditions.[1][3][4] GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of AD.[1][5][6] Furthermore, GSK-3β activity is believed to connect amyloid-β (Aβ) pathology to downstream tauopathy, making it a highly strategic target for intervention.[1][7][8]
The indazole chemical scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including kinases.[9][10][11] Indazole derivatives have shown promise in targeting various enzymes implicated in neurological disorders.[9][10][12][13][14] This document introduces 5-Pyridin-3-YL-1H-indazole as a representative of a novel class of indazole-based compounds designed for high-potency and selective inhibition of GSK-3β. We provide a comprehensive guide to its evaluation, from initial biochemical characterization to cellular and in vivo validation, offering a roadmap for researchers investigating its therapeutic potential.
Mechanism of Action: Inhibition of the GSK-3β Signaling Cascade
GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation.[15] In the context of Alzheimer's disease, upstream pathological signals, including those from Aβ oligomers, can lead to the over-activation of GSK-3β.[1][7] This heightened activity results in the abnormal phosphorylation of tau protein at multiple sites.[5][16] Hyperphosphorylated tau detaches from microtubules, disrupting neuronal transport and leading to the formation of insoluble aggregates that constitute NFTs.[17][18]
This compound is hypothesized to be an ATP-competitive inhibitor of GSK-3β. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group to its substrates, including tau. This inhibition is expected to reduce tau hyperphosphorylation, thereby preventing NFT formation and downstream neurotoxicity.
Caption: GSK-3β Signaling Pathway in Alzheimer's Disease.
Experimental Protocols & Methodologies
A rigorous, multi-tiered approach is essential to validate the efficacy and mechanism of this compound. The following protocols provide a framework for its comprehensive evaluation.
Protocol 1: In Vitro Biochemical Kinase Assay for GSK-3β Inhibition
Objective: To determine the direct inhibitory potency (IC50) of this compound on purified recombinant human GSK-3β.
Rationale: This initial screen is crucial for confirming target engagement and quantifying the compound's potency in a controlled, cell-free system. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is highly sensitive and suitable for high-throughput screening.[19][20]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., Kinase Assay Buffer)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.[15]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture.[15] The final concentrations should be optimized, often near the Km for ATP and the substrate peptide.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.[20] This time should be within the linear range of the reaction.
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition relative to vehicle controls and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | GSK-3β | 15 |
| Control Inhibitor (e.g., Tideglusib) | GSK-3β | 25 |
Protocol 2: Cellular Target Engagement - Tau Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit GSK-3β activity within a cellular context by measuring changes in tau phosphorylation.
Rationale: Moving from a biochemical to a cellular assay is a critical step to confirm that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment.[21] Human neuroblastoma cell lines like SH-SY5Y or engineered U2OS cells are commonly used models.[17][22][23][24]
Materials:
-
SH-SY5Y neuroblastoma cells (or a suitable alternative)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound
-
Lysis buffer
-
Antibodies:
-
Primary: Rabbit anti-phospho-Tau (Ser396/Ser404), Mouse anti-total-Tau, Rabbit anti-GAPDH
-
Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Tau and total-Tau overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Tau and total-Tau. Normalize the phospho-Tau signal to the total-Tau signal for each sample. Compare the normalized values across different treatment concentrations to determine the compound's effect on tau phosphorylation.
Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic potential of this compound to rescue cognitive deficits and reduce tau pathology in a relevant animal model.
Rationale: In vivo studies are essential to assess the compound's pharmacokinetic properties, safety, and efficacy in a complex biological system.[25] Transgenic mouse models that develop age-dependent Aβ and tau pathology, such as the 3xTg-AD or 5XFAD mice, are appropriate choices.[26][27]
Materials:
-
3xTg-AD mice (or other suitable AD model)[26]
-
Age-matched wild-type control mice
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue processing reagents for immunohistochemistry and biochemistry
Procedure:
-
Study Design: Age 3xTg-AD mice to an appropriate age where pathology and cognitive deficits are present (e.g., 6-9 months). Divide the mice into treatment groups: Vehicle-treated wild-type, Vehicle-treated 3xTg-AD, and Compound-treated 3xTg-AD.
-
Dosing: Administer this compound or vehicle daily (e.g., via oral gavage) for a predetermined period (e.g., 4-12 weeks).
-
Behavioral Testing: In the final weeks of treatment, perform a battery of cognitive tests to assess spatial learning and memory (Morris water maze) and working memory (Y-maze).
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.
-
Biochemistry: Prepare brain homogenates from one hemisphere to analyze levels of soluble/insoluble Aβ, total tau, and phospho-tau via ELISA or Western blot.
-
Immunohistochemistry: Process the other hemisphere for sectioning and stain for Aβ plaques (e.g., with 4G8 antibody) and phosphorylated tau (e.g., with AT8 antibody).
-
-
Data Analysis:
-
Behavioral Data: Analyze parameters such as escape latency in the water maze and percent alternation in the Y-maze using appropriate statistical tests (e.g., ANOVA).
-
Pathology Data: Quantify plaque load and phospho-tau pathology from stained brain sections using image analysis software. Compare biochemical markers between groups.
-
Workflow for a Novel GSK-3β Inhibitor
The development of a compound like this compound follows a structured pipeline from initial discovery to preclinical evaluation.
References
- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Activates GSK-3β to Aggravate Neuronal Tauopathy in Bigenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 18. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.es [promega.es]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. innoprot.com [innoprot.com]
- 23. Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line – Cells Online [cells-online.com]
- 24. A High-throughput Screening Assay for Determining Cellular Levels of Total Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for the Agrochemical Applications of 5-Pyridin-3-YL-1H-indazole Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-pyridin-3-yl-1H-indazole scaffold represents a pivotal pharmacophore in the discovery of novel agrochemicals. This document provides a comprehensive guide to the synthesis, application, and biological evaluation of this class of compounds, with a focus on their herbicidal, fungicidal, and insecticidal properties. Detailed, field-proven protocols for biological screening and quantitative analysis are presented, underpinned by an exploration of the structure-activity relationships that govern their efficacy. This guide is intended to empower researchers and scientists in the agricultural sciences to explore and optimize this promising chemical space for the development of next-generation crop protection agents.
Introduction: The Significance of the Indazole Moiety in Agrochemicals
Indazole derivatives, nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and, increasingly, in the agrochemical sector.[1] The fusion of a pyrazole ring with a benzene ring creates a unique electronic and structural architecture, making it a versatile scaffold for interacting with various biological targets.[2] The introduction of a pyridine ring at the 5-position of the indazole core, specifically the pyridin-3-yl isomer, has been shown to impart a broad spectrum of biological activities, positioning these derivatives as promising candidates for the development of novel herbicides, fungicides, and insecticides.[3][4] This guide will delve into the practical applications of this compound derivatives, providing detailed protocols for their synthesis and biological evaluation.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method offers a robust and versatile route to forming the crucial carbon-carbon bond between the indazole and pyridine rings.
Protocol 1: Synthesis of 5-(Pyridin-3-yl)-1H-indazole via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the parent compound, 5-(pyridin-3-yl)-1H-indazole, from 5-bromo-1H-indazole and pyridine-3-boronic acid.
Materials:
-
5-Bromo-1H-indazole
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[7]
-
Potassium carbonate (K₂CO₃)[7]
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-1H-indazole (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (3.0 equivalents). The solvent ratio of dioxane to water should be approximately 4:1.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-(pyridin-3-yl)-1H-indazole.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of 5-(pyridin-3-yl)-1H-indazole.
Herbicidal Applications
Indazole derivatives have emerged as a promising class of herbicides, with some analogues of 6-indazolyl-2-picolinic acids exhibiting significant herbicidal activity.[8][9] The this compound scaffold can be explored for similar potential.
Protocol 2: Herbicidal Activity Screening
This protocol details a two-tiered approach for evaluating the herbicidal efficacy of test compounds, starting with a petri dish assay for pre-emergent activity followed by a pot assay for both pre- and post-emergent effects.
Materials:
-
Test compounds (this compound derivatives)
-
Acetone or DMSO (for stock solution preparation)
-
Tween-20
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Pots (10 cm diameter) with potting mix
-
Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus, Brassica napus) weed species[8]
-
Positive control herbicide (e.g., Picloram)[8]
-
Growth chamber with controlled light and temperature
Procedure:
A. Petri Dish Assay (Pre-emergent Activity):
-
Test Solution Preparation: Prepare a stock solution of the test compound in acetone or DMSO. Create a dilution series (e.g., 1, 10, 50, 100, 500 µM) in distilled water containing 0.1% Tween-20. Include a solvent-only control.
-
Assay Setup: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of each test solution concentration or control onto the filter paper.
-
Seeding: Place 20 seeds of a single weed species into each dish.
-
Incubation: Seal the dishes and incubate in a growth chamber at 25°C with a 16h light/8h dark cycle for 7-10 days.
-
Data Collection: Measure the germination rate (%), root length (mm), and shoot length (mm). Calculate the concentration required for 50% inhibition (IC₅₀) of root and shoot growth.
B. Pot Assay (Pre- and Post-emergent Activity):
-
Pre-emergent Application: Fill pots with soil and sow seeds at the appropriate depth. Apply 10 mL of the test solution to the soil surface.
-
Post-emergent Application: Sow seeds and allow them to grow to the 2-3 leaf stage. Apply the test solution as a foliar spray until runoff.
-
Incubation: Place the pots in a greenhouse or growth chamber under appropriate conditions.
-
Data Collection: Visually assess the percentage of phytotoxicity (0% = no effect, 100% = complete kill) at 7 and 14 days after treatment.
Structure-Activity Relationship (SAR) Insights for Herbicidal Activity
While specific SAR data for this compound herbicides is an emerging area, studies on related indazolyl-picolinic acids provide valuable insights.[8]
-
Substitution on the Indazole Ring: The position and electronic nature of substituents on the indazole ring significantly influence herbicidal activity. Electron-withdrawing groups on the indazole ring have been shown to enhance activity.[8]
-
Isomeric Forms: Both 1H- and 2H-indazolyl isomers can exhibit comparable inhibitory activities.[8]
Table 1: Herbicidal Activity of Representative Indazole Derivatives
| Compound ID | Weed Species | IC₅₀ (µM) - Root Inhibition | Reference |
| 5a¹ | Brassica napus | > Picloram | [8] |
| 5a¹ | Abutilon theophrasti | > Picloram | [8] |
| - | Echinochloa crus-galli | - | |
| - | Amaranthus retroflexus | - | |
| ¹ 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid |
Fungicidal Applications
The indazole scaffold is present in several compounds with known antifungal properties.[2][10] The this compound core can be explored for activity against economically important plant pathogens.
Protocol 3: In Vitro Fungicidal Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of test compounds against various plant pathogenic fungi.
Materials:
-
Test compounds
-
DMSO (for stock solution preparation)
-
Pure cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microplates
-
Sterile petri dishes
-
Spectrophotometer or hemocytometer
Procedure:
A. Minimum Inhibitory Concentration (MIC) Determination:
-
Inoculum Preparation: Culture fungi on PDA plates. For yeasts, prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard. For molds, prepare a spore suspension and determine the concentration using a hemocytometer.
-
Assay Plate Preparation: Prepare a two-fold serial dilution of the test compounds in PDB in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL. Include a growth control (inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
B. Minimum Fungicidal Concentration (MFC) Determination:
-
Subculturing: Take an aliquot from each well showing no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto fresh PDA plates.
-
Incubation: Incubate the plates at 25-28°C for a sufficient period to allow for fungal growth.
-
MFC Reading: The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.
Structure-Activity Relationship (SAR) Insights for Fungicidal Activity
-
Substituents on the Phenyl Ring: In related 3-phenyl-1H-indazole structures, the presence and nature of substituents on the phenyl ring can significantly impact antifungal activity. Carboxamide groups have been shown to be important for activity against Candida species, which can inform derivatization strategies for plant pathogens.[10]
Table 2: Antifungal Activity of Representative Indazole Derivatives
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| N-methyl-3-aryl indazoles | Candida albicans | - | - | [2] |
| 3-phenyl-1H-indazole (10g)² | Candida albicans | Active | - | [10] |
| 3-phenyl-1H-indazole (10g)² | Candida glabrata | Active | - | [10] |
| ² with N,N-diethylcarboxamide substituent |
Insecticidal Applications
Recent discoveries have highlighted the potential of 2-(pyridin-3-yl)-2H-indazole carboxamides as potent insecticides against piercing-sucking insects.[11] The commercial development of indazapyroxamet underscores the significance of this chemical class.[12]
Protocol 4: Insecticidal Bioassay for Piercing-Sucking Insects (e.g., Aphids)
This protocol describes a leaf-dip bioassay to determine the lethal concentration (LC₅₀) of test compounds against aphids.
Materials:
-
Test compounds
-
Acetone or DMSO
-
Tween-20
-
Distilled water
-
Healthy host plants (e.g., cabbage for cabbage aphids)
-
A culture of a target aphid species (e.g., Myzus persicae)
-
Petri dishes with moist filter paper
-
Fine camel-hair brush
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound and create a dilution series (e.g., 0.1, 1, 10, 50, 100 ppm) in distilled water containing 0.1% Tween-20. Include a solvent-only control.
-
Leaf Disc Preparation: Cut leaf discs from untreated host plants.
-
Treatment: Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.
-
Infestation: Place the treated leaf discs in petri dishes. Using a fine brush, transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the petri dishes at 22-25°C with a 16h light/8h dark cycle.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.
Diagram of the Insecticidal Bioassay Workflow:
Caption: Workflow for the aphid leaf-dip bioassay.
Structure-Activity Relationship (SAR) Insights for Insecticidal Activity
-
Core Scaffold: The 2-(pyridin-3-yl)-2H-indazole carboxamide scaffold is crucial for insecticidal activity against piercing-sucking insects.[11]
-
Amide Substituents: Simple alkyl amides attached at the 4 or 5 positions of the indazole ring can confer promising insecticidal activity.[11]
Table 3: Insecticidal Activity of Indazapyroxamet and Related Compounds
| Compound | Insect Species | LC₅₀ (ppm) | Reference |
| Indazapyroxamet | Aphis gossypii | Potent activity | [11][12] |
| Analogue 2 | Aphis craccivora | 0.029 (24h) | [13] |
| Analogue 3 | Aphis craccivora | 0.040 (24h) | [13] |
| Acetamiprid (standard) | Aphis craccivora | 0.045 (24h) | [13] |
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel agrochemicals. The synthetic and bioassay protocols provided in this guide offer a robust framework for researchers to explore and optimize derivatives with potent herbicidal, fungicidal, and insecticidal activities. Future research should focus on expanding the understanding of the structure-activity relationships for each application area through the synthesis and screening of diverse analogue libraries. Furthermore, elucidation of the specific biochemical modes of action will be critical for developing next-generation crop protection agents that are both effective and environmentally sustainable.
References
- 1. neptjournal.com [neptjournal.com]
- 2. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insectsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. b.aun.edu.eg [b.aun.edu.eg]
Formulating 5-Pyridin-3-YL-1H-indazole for biological studies
Application Note & Protocols
Introduction: The Formulation Challenge
5-Pyridin-3-YL-1H-indazole is a heterocyclic compound belonging to a class of molecules known for a wide range of biological activities, including potential applications in oncology and inflammation research.[1][2][3] Like many kinase inhibitors and other complex heterocyclic molecules, its therapeutic potential is often linked to a rigid, aromatic structure.[4][5] This structural complexity, while beneficial for target binding, frequently results in poor aqueous solubility, creating a significant hurdle for preclinical evaluation.
Inaccurate or inconsistent formulation can lead to unreliable data, masking the true activity of a compound and resulting in costly delays in the drug discovery pipeline.[6] This guide provides a comprehensive, experience-driven framework for developing robust and reproducible formulations of this compound for both in vitro and in vivo biological studies. We will move beyond simple recipes to explain the scientific rationale behind vehicle selection and protocol design, ensuring your experimental results are both valid and reliable.
Physicochemical Profile: The Blueprint for Formulation
A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties.[6] These parameters dictate its behavior in various solvents and biological matrices.
| Property | Value / Prediction | Implication for Formulation |
| Molecular Formula | C₁₂H₉N₃[1][7] | - |
| Molecular Weight | 195.22 g/mol [1][7] | Standard for small molecule drugs. |
| Structure | Benzene ring fused to a pyrazole ring, with a pyridine substituent.[8] | Aromatic, planar structure suggests low aqueous solubility. |
| Predicted logP | ~2.0 - 2.5 (Estimated based on similar structures[9][10]) | Lipophilic nature indicates poor water solubility; likely soluble in organic solvents. |
| pKa | Indazole ring is weakly basic and weakly acidic (pKa ~1 and ~14 respectively).[8] Pyridine ring is basic. | pH adjustment may be a viable strategy to enhance solubility in aqueous media. |
| Aqueous Solubility | Predicted to be low. | Requires solubilization enhancement for most biological assays. |
Scientist's Note: The predicted lipophilicity (logP > 2) is a strong indicator that this compound will fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[11][12] This assumption is the cornerstone of our formulation strategy, prioritizing methods that enhance solubilization.
Formulating for In Vitro Studies: From Stock to Assay
For in vitro assays (e.g., cell-based viability, enzyme kinetics), the primary goal is to achieve complete solubilization of the compound while ensuring the final vehicle concentration is non-toxic to the biological system.
Workflow for In Vitro Formulation Development
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. scbt.com [scbt.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. 5-methyl-3-pyridin-3-yl-1H-indazole | C13H11N3 | CID 155410606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of 5-Pyridin-3-YL-1H-indazole
For: Researchers, scientists, and drug development professionals in oncology and related fields.
Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Indazole derivatives, in particular, have garnered substantial interest for their potential as anti-cancer agents due to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] 5-Pyridin-3-YL-1H-indazole is a specific derivative that has shown promise as an anti-proliferative agent, making it a compound of interest for further investigation in cancer research and drug development.[5][6]
This comprehensive guide provides detailed application notes and experimental protocols for characterizing the anti-proliferative effects of this compound. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to thoroughly evaluate the compound's mechanism of action and dose-dependent effects on cancer cell lines.
Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
While the precise molecular target of this compound may require further elucidation, evidence from structurally related indazole compounds suggests a strong likelihood of its activity being mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Specifically, indazole derivatives have been identified as inhibitors of key kinases within this cascade, such as Akt.[6]
Inhibition of the PI3K/AKT/mTOR pathway by this compound would be expected to lead to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest, ultimately culminating in the observed anti-proliferative activity.
Caption: Proposed signaling pathway affected by this compound.
Quantitative Analysis of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an anti-proliferative compound. The following table provides representative IC50 values for indazole derivatives against various cancer cell lines, illustrating the potential range of activity for this compound. It is imperative to experimentally determine the specific IC50 values for the compound of interest in the cell lines relevant to your research.
| Cancer Cell Line | Cancer Type | Representative IC50 (µM) for Indazole Derivatives | Reference |
| K562 | Chronic Myeloid Leukemia | 5.15 | [7] |
| A549 | Lung Carcinoma | >10 | [7] |
| PC-3 | Prostate Cancer | 6.12 | [7] |
| HepG2 | Hepatocellular Carcinoma | 5.62 | [7] |
| MCF-7 | Breast Adenocarcinoma | 43.4 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 35.9 | [8] |
| HCT116 | Colon Carcinoma | 13.575 | [9] |
| Caco-2 | Colorectal Adenocarcinoma | >100 | [10] |
Experimental Protocols
The following protocols provide a robust framework for assessing the anti-proliferative activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for an appropriate duration (e.g., 24-48 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[16]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Use a linear scale for the DNA content histogram.[1]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Key Apoptosis and Cell Cycle Markers
Western blotting is used to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[17][18]
Caption: Western blot experimental workflow.
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, p21, p27
-
Signaling Pathway: Phospho-Akt (Ser473), Total Akt
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.[2] Capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. For instance, in the MTT assay, vehicle-treated cells serve as a baseline for 100% viability. In apoptosis and cell cycle assays, untreated or vehicle-treated cells provide the distribution of a healthy cell population for comparison. For western blotting, the use of a loading control ensures equal protein loading across lanes, and the analysis of both total and phosphorylated forms of proteins like Akt provides a clear indication of specific pathway inhibition. By adhering to these well-established and controlled methodologies, researchers can generate reliable and reproducible data on the anti-proliferative activity of this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. atcc.org [atcc.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. kumc.edu [kumc.edu]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Pyridin-3-YL-1H-indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Pyridin-3-YL-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Low Yield
Low yield is a common frustration in organic synthesis. This guide provides a systematic approach to diagnosing and resolving issues in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a prevalent method for synthesizing this compound.[1][2]
Visual Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting low yield. Start at the "Low Yield Observed" node and follow the arrows based on your experimental observations.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question & Answer Troubleshooting Guide
Q1: My reaction has stalled, and I observe a significant amount of unreacted 5-bromo-1H-indazole. What are the likely causes?
A1: This is a common issue that typically points to problems with the catalyst's activity or suboptimal reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is the engine of the Suzuki reaction.[3] If it's not active, the reaction won't proceed.
-
Expert Insight: The nitrogen atoms in both the indazole and pyridine rings can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known challenge when working with nitrogen-containing heterocycles.[4] Employing bulky, electron-rich phosphine ligands can shield the palladium and mitigate this effect.[4]
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, consider using a well-defined pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has shown success in similar couplings.[5][6]
-
Ligand Selection: If using a separate ligand, ensure it is of high purity. Consider ligands like XPhos or SPhos, which are known to be effective for challenging couplings.[4]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.[7]
-
-
-
Suboptimal Reaction Conditions: The Suzuki-Miyaura coupling is sensitive to several parameters.[8][9]
-
Troubleshooting Steps:
-
Temperature: Ensure your reaction is heated to a sufficient temperature. For many Suzuki couplings involving heteroaryl halides, temperatures between 80-110 °C are common.[5][10]
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[11][12][13] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally effective.[11] If one is not working, screen the others. Cs₂CO₃ is often a good choice for difficult couplings due to its higher solubility in organic solvents.[11][14]
-
Solvent Choice: A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) and water is a common and effective solvent system for Suzuki reactions.[10][14] The water is necessary to dissolve the inorganic base.
-
-
Q2: My main impurity is 1H-indazole (dehalogenated starting material). What causes this, and how can I prevent it?
A2: The formation of 1H-indazole is a result of a dehalogenation side reaction.
-
Mechanism: After the oxidative addition of the palladium catalyst to the C-Br bond of 5-bromo-1H-indazole, the resulting intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the desired product and formation of the dehalogenated byproduct.[3]
-
Troubleshooting Steps:
-
Scrutinize Reagents: Some reagents can be sources of hydrides. For example, certain bases or solvents can contribute to this side reaction.
-
Optimize Catalyst/Ligand System: A more robust catalyst system can favor the desired cross-coupling pathway over dehalogenation. Experimenting with different palladium sources and phosphine ligands is recommended.[7]
-
Q3: I am observing significant amounts of 3,3'-bipyridine and/or a bi-indazole species. What is happening?
A3: This indicates that homocoupling side reactions are occurring.[4]
-
Causes:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen.[4]
-
Aryl Halide Homocoupling: This can also occur under certain catalytic conditions.
-
-
Troubleshooting Steps:
-
Rigorous Degassing: It is critical to thoroughly degas the reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by subjecting the reaction mixture to several freeze-pump-thaw cycles.
-
High-Purity Reagents: Ensure your starting materials and catalyst are of high purity.
-
Ligand Choice: The choice of ligand can influence the selectivity of the reaction. Screening different ligands may help suppress homocoupling.
-
Q4: I am struggling with the protodeboronylation of 3-pyridylboronic acid. How can I minimize this?
A4: Protodeboronylation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[3][4]
-
Mechanism: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, often from a proton source like water.[4] The nitrogen atom in the pyridine ring can make the boronic acid more susceptible to this side reaction.[3]
-
Troubleshooting Steps:
-
Use a Boronic Ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronylation. Consider using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Choice of Base: A non-aqueous base or a base that generates less water upon reaction can be beneficial. Anhydrous potassium phosphate (K₃PO₄) is a good option to try.[15]
-
Minimize Water: While some water is often necessary for the Suzuki reaction, using an excessive amount can promote protodeboronylation. Use the minimum amount required to dissolve the base.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronylation. Try to find conditions that allow for complete conversion of the starting material in the shortest possible time.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable starting protocol for the synthesis of this compound?
A1: A robust starting point for this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][14] The following protocol is a good baseline for optimization.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 5-Bromo-1H-indazole | Bromides are generally more reactive than chlorides in Suzuki couplings.[3] |
| Boronic Acid | 3-Pyridylboronic acid or its pinacol ester | Commercially available and effective coupling partners. The pinacol ester can offer greater stability.[3] |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A reliable and efficient pre-catalyst for many cross-coupling reactions.[5][6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective bases for activating the boronic acid.[11][14] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) | A common and effective solvent system for Suzuki reactions.[10][14] |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and homocoupling of the boronic acid.[4] |
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling.[8][12]
-
Palladium Source:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic catalyst, but can be sensitive to air and may require higher catalyst loadings.[14]
-
PdCl₂(dppf): A more stable and often more active pre-catalyst that is widely used for Suzuki reactions.[5][6]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source used in combination with a phosphine ligand.[13]
-
-
Ligands:
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand.
-
Buchwald Ligands (e.g., XPhos, SPhos): These are bulky, electron-rich phosphine ligands that are often more effective for challenging couplings, including those involving heteroaryl substrates.[4] They can help to stabilize the palladium catalyst and promote the desired reaction pathway.
-
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11][12][13] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group (the pyridyl ring in this case) from the boron atom to the palladium center.[11][12] The choice of base can significantly impact the reaction rate and yield.[11]
Q4: How can I effectively purify the final this compound product?
A4: Purification is a critical final step to obtain a high-purity product.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane.[2] The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is commonly used to separate the desired product from any remaining starting materials, byproducts, and catalyst residues.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura synthesis.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
Answering the call for robust, field-tested guidance, this Technical Support Center is designed for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling reaction for pyridyl compounds. As a Senior Application Scientist, my aim is to move beyond simple protocols and provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
The inherent nature of the pyridine ring presents a unique set of challenges not typically encountered with simple aryl substrates. This guide is structured to address these issues head-on, in a direct question-and-answer format, providing both fundamental knowledge and actionable solutions to common problems.
This section addresses the core principles and recurring questions that form the foundation of understanding pyridyl Suzuki couplings.
Q1: Why are Suzuki couplings involving pyridine rings, especially at the 2-position, so notoriously difficult?
A: The challenges are multifaceted and stem directly from the electronic properties and Lewis basicity of the pyridine nitrogen.[1] This is often referred to as the "2-pyridyl problem".[2]
-
Catalyst Poisoning/Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[2][3] This coordination can form inactive or less active catalyst species, effectively halting or slowing the catalytic cycle.[4][5] This is particularly problematic for 2-substituted pyridines where the nitrogen is ortho to the reaction site.
-
Slow Transmetalation: Pyridyl compounds are electron-deficient heterocycles. This electronic nature can slow down the crucial transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[6]
-
Instability of Boron Reagents: Pyridylboronic acids, especially 2-pyridineboronic acid, are highly prone to a debilitating side reaction called protodeboronation, which degrades the nucleophilic partner.[6][7][8]
Q2: What is protodeboronation, and why is it such a critical issue for 2-pyridylboronic acid?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen (C-H) bond.[7][9] This reaction consumes your nucleophile, reducing the yield of the desired product and forming a simple pyridine byproduct that can complicate purification.[7]
For 2-pyridineboronic acid, the mechanism is particularly insidious. Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[7][9] Counterintuitively, adding either acid or base can shift the equilibrium away from this highly reactive zwitterion, slowing the rate of decomposition.[7]
Q3: For the electrophile, should I use a bromopyridine or a chloropyridine?
A: The general reactivity trend for halides in Suzuki couplings is R-I > R-OTf > R-Br >> R-Cl.[10] Traditionally, bromopyridines are more reactive and reliable coupling partners than chloropyridines. However, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), have made the coupling of less reactive aryl chlorides much more efficient and commonplace.[4][6]
Recommendation: If you are developing a new reaction, starting with the bromopyridine is often a higher-probability starting point. If cost or availability is a major concern for large-scale synthesis, developing a protocol for the corresponding chloropyridine is a worthwhile endeavor, but be prepared to screen more specialized and active catalyst systems.[5]
Part 2: Troubleshooting Guide
This section is designed to solve specific experimental failures in a logical, step-by-step manner.
Issue: Low or No Yield of Desired Product
Q4: My reaction has failed or given a very low yield. What is the first sequence of checks I should perform?
A: A failed reaction is a common but solvable issue. A systematic diagnosis is key. Before making drastic changes, verify the fundamentals of the reaction setup.
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing is a primary cause of failure. Ensure solvents have been rigorously degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Check Reagent Quality: Ensure all reagents are pure and solvents are anhydrous.[4] Boronic acids can degrade on storage.[11] The base, particularly inorganic carbonates and phosphates, must be anhydrous and finely powdered to ensure reactivity.[4]
-
Assess Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridyl couplings due to catalyst deactivation.[4][5] For these challenging substrates, you must use more robust systems.
-
Evaluate Base and Solvent: The base is critical for activating the boronic acid for transmetalation.[12][13] Weak bases may be insufficient. The solvent must fully solubilize all components at the reaction temperature.
Issue: Catalyst Deactivation & The "2-Pyridyl Problem"
Q5: I believe the pyridine nitrogen is killing my catalyst. What specific catalyst systems are recommended to overcome this?
A: You are likely correct. Mitigating catalyst poisoning is the most critical aspect of a successful pyridyl coupling. The strategy is to use ligands that are both bulky and electron-rich.
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings. Their steric bulk helps to create a coordination sphere around the palladium that sterically disfavors binding by the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[10] This robust connection makes the catalyst less susceptible to displacement by the pyridine.
-
Specialized Pre-catalysts: Modern pre-catalysts are designed for stability and ease of use. PEPPSI™ (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) catalysts are particularly noteworthy. They are air- and moisture-stable and have shown high efficiency in various cross-coupling reactions, including those with challenging substrates.[14][15][16]
| Catalyst System Component | Type | Key Advantage for Pyridyl Couplings | Typical Loading (mol%) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(II) and Pd(0) precursors. | 1-5% |
| Ligands | |||
| PPh₃ | Standard Phosphine | Often ineffective; prone to deactivation.[4][5] | |
| SPhos, XPhos, RuPhos | Bulky, Electron-Rich Phosphine | Excellent; shields Pd, promotes reductive elimination.[4][5] | |
| IPr, SIPr | N-Heterocyclic Carbene (NHC) | Forms very stable Pd complexes, resists poisoning.[15] | |
| Pre-catalysts | |||
| XPhos Pd G3 | Buchwald Pre-catalyst | Air-stable, provides active catalyst efficiently.[17] | |
| Pd-PEPPSI-IPr | NHC Pre-catalyst | Air- and moisture-stable, highly active.[14][15][18] |
Issue: Prevalent Side Reactions
Q6: My primary byproduct is the deborylated pyridine (protodeboronation). How can I prevent this?
A: This is the most common failure mode when using pyridylboronic acids, especially 2-pyridylboronic acid. The solution is to replace the unstable boronic acid with a more robust derivative.[7][17]
-
Switch to Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[10][17] MIDA boronates are particularly useful as they act as a "slow-release" reservoir of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing the potential for side reactions.[7][9]
-
Use Anhydrous Conditions: Since water is a reactant in protodeboronation, ensuring your solvent and base are thoroughly dried is critical.[4][17]
-
Choose a Non-Nucleophilic, Anhydrous Base: Strong, anhydrous bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often superior to aqueous bases like Na₂CO₃ or K₂CO₃ for suppressing this side reaction.[6][7]
| Boron Reagent | Structure Example (2-Pyridyl) | Stability to Protodeboronation | Key Consideration |
| Boronic Acid | Py-B(OH)₂ | Low[7] | Highly prone to decomposition, especially at neutral pH. |
| Pinacol Boronate | Py-B(pin) | Moderate-High[17][19] | Commercially available or easily prepared. Good starting point. |
| MIDA Boronate | Py-B(MIDA) | High[7][9] | Excellent stability; requires basic conditions for slow release. |
| Trifluoroborate Salt | [Py-BF₃]K | High[10] | Very stable crystalline solids; require specific conditions. |
Q7: I'm observing significant homocoupling of my boronic acid. What causes this and how do I fix it?
A: The formation of a biaryl product from the coupling of two boronic acid molecules (e.g., forming 4,4'-bipyridine) is typically caused by the presence of oxygen.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[4]
-
Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate and improve your degassing procedures.[4][5] Ensure a positive pressure of inert gas is maintained for the entire duration of the reaction.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a very large excess can favor homocoupling.[4]
-
Use a Direct Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes reduce homocoupling compared to using a Pd(II) source like Pd(OAc)₂ that must be reduced in situ.[11]
Part 3: Optimized Protocols & Methodologies
The following protocols are intended as robust starting points. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific substrates.
Protocol 1: General Procedure for a Challenging Pyridyl Suzuki Coupling
This protocol is designed for a 2-bromopyridine derivative where catalyst deactivation is a primary concern.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of ~0.1 M) via syringe.
-
Degassing (Optional but Recommended): Briefly sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture in a pre-heated oil bath to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting starting material is observed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
Protocol 2: Mitigating Protodeboronation with a MIDA Boronate
This protocol is a starting point for couplings where the pyridyl nucleophile is highly unstable, such as 2-pyridineboronic acid.[7]
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).[7]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%).[7]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Reaction: Seal the vessel and heat to 80-100 °C, monitoring by LC-MS. The slow release of the boronic acid may require longer reaction times compared to standard protocols.
-
Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 15. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 16. Air-stable, convenient to handle Pd based PEPPSI (pyridine enhanced precatalyst preparation, stabilization and initiation) themed precatalysts of N/O-functionalized N-heterocyclic carbenes and its utility in Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction | Semantic Scholar [semanticscholar.org]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Addressing solubility issues of 5-Pyridin-3-YL-1H-indazole in assays
Welcome to the technical support center for 5-Pyridin-3-YL-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for the common solubility challenges encountered with this compound in experimental assays. Our goal is to empower you with the scientific understanding and practical tools to ensure reliable and reproducible results.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound of significant interest in pharmaceutical research.[1] Its structure, featuring both an indazole and a pyridine moiety, confers its biological activity but also presents specific solubility challenges.[2][3] The indazole core is largely hydrophobic, while the pyridine ring introduces a basic nitrogen atom, making the compound's aqueous solubility highly dependent on pH.[4][5]
Many researchers observe that while the compound dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO), it often precipitates when diluted into aqueous assay buffers. This phenomenon, known as "crashing out," can lead to inaccurate and unreliable data. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a classic case of a compound exceeding its aqueous solubility limit. While this compound is likely soluble at high concentrations in 100% DMSO, its solubility can decrease dramatically in aqueous solutions. The final concentration of your compound in the assay buffer is likely higher than its maximum soluble concentration in that specific buffer system.
Q2: What is the maximum recommended concentration of DMSO in a typical cell-based or biochemical assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. In biochemical assays, a final DMSO concentration of up to 1-2% may be acceptable, but this should always be validated for your specific assay.
Q3: How does pH affect the solubility of this compound?
A3: The pyridine ring in the molecule contains a nitrogen atom that can be protonated.[6] At acidic pH values (below the pKa of the pyridine nitrogen), the compound will be protonated, forming a more soluble salt.[3] Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form. Therefore, you can expect higher solubility in acidic buffers compared to neutral or basic buffers.
Q4: Should I use a kinetic or thermodynamic solubility assay to assess my compound?
A4: For early-stage drug discovery and high-throughput screening, a kinetic solubility assay is often sufficient.[7] It provides a rapid assessment of solubility under non-equilibrium conditions, which mimics the rapid dilution from a DMSO stock into an aqueous buffer.[8] For lead optimization and formulation development, a thermodynamic solubility assay is more appropriate as it measures the true equilibrium solubility of the compound.[9]
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering solubility issues with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting Workflow for Solubility Issues.
Data Presentation: Solvent & Additive Recommendations
| Solvent/Additive | Typical Starting Concentration | Assay Compatibility | Mechanism of Action |
| DMSO | < 0.5% (cell-based), < 2% (biochemical) | Broad | Primary organic solvent for stock solutions. |
| Ethanol | 1-5% | Cell-based (with caution), Biochemical | Co-solvent that can increase the polarity of the solvent mixture. |
| PEG-400 | 1-10% | Cell-based, Biochemical | Water-miscible polymer that can increase solubility. |
| Tween-20 / Triton X-100 | 0.01-0.1% | Biochemical | Non-ionic surfactants that form micelles to encapsulate the compound. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Cell-based, Biochemical | Forms inclusion complexes with the hydrophobic parts of the molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a standard stock solution.
Materials:
-
This compound (MW: 195.22 g/mol )[1]
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Weigh out 1.95 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the solid does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Stock Solution Preparation Workflow.
Protocol 2: Kinetic Solubility Determination by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in your assay buffer.[10][11]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each concentration from the serial dilution to individual wells.
-
Add 98 µL of the assay buffer to each well, resulting in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at a suitable wavelength (e.g., 650 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. evotec.com [evotec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Stability of 5-Pyridin-3-YL-1H-indazole in DMSO
Welcome to the technical support guide for 5-Pyridin-3-YL-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible use of this compound in experimental settings. Given that specific stability data for this exact molecule is not extensively published, the guidance herein is built upon established principles for handling N-heterocyclic compounds, particularly indazole derivatives, in dimethyl sulfoxide (DMSO), the most common solvent for compound storage in drug discovery.[1][2]
Indazole-containing derivatives are a significant class of compounds in medicinal chemistry, often investigated as inhibitors of protein kinases and other biological targets.[2][3][4] The integrity of your experimental data is directly linked to the stability and purity of your compound stock solutions. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound in DMSO.
Q1: What are the recommended storage conditions for a this compound stock solution in DMSO? A1: For long-term storage, DMSO stock solutions should be aliquoted into single-use volumes and stored at -20°C or, preferably, -80°C.[5] Aliquoting is critical to minimize the number of freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation or precipitation.[1][6] For short-term storage (up to a month), -20°C is generally acceptable.[5] Always use vials with tight-fitting caps to prevent moisture absorption.
Q2: Why is the use of anhydrous, high-purity DMSO critical? A2: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][7] The presence of water in DMSO can be a significant cause of compound degradation over time, primarily through hydrolysis.[6][8] Studies have shown that water content is a more critical factor in compound loss than oxygen.[6][8] Therefore, it is imperative to use anhydrous, high-purity (≥99.9%) DMSO and to handle it in a way that minimizes exposure to ambient air.
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate? A3: While some robust compounds can withstand multiple freeze-thaw cycles, it is a best practice to avoid them altogether by preparing single-use aliquots.[1][5] Each cycle increases the risk of water condensation into the solution, which can compromise compound stability.[7] If repeated use from a single stock is unavoidable, studies on diverse compound libraries suggest no significant compound loss after up to 11 cycles when handled carefully, but this is not guaranteed for every compound.[6][8]
Q4: What is the maximum recommended final concentration of DMSO in an aqueous assay buffer? A4: The final concentration of DMSO in your experimental medium (e.g., cell culture media, assay buffer) should typically be kept at or below 0.5%.[1][5] Higher concentrations can lead to solvent-induced artifacts, cellular toxicity, or changes in protein conformation, thereby confounding your experimental results. Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your test conditions.
Q5: My compound is difficult to dissolve in DMSO. What can I do? A5: If this compound does not readily dissolve at your target concentration, you can employ gentle warming (e.g., to 37°C) or brief sonication.[1] However, be cautious with heat as it can accelerate degradation. It is crucial to visually confirm that the compound has fully dissolved and that no particulates are present before storage. If solubility issues persist, preparing a lower-concentration stock solution may be necessary.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific experimental issues.
| Observed Problem | Potential Causes | Recommended Actions & Explanations |
| 1. Decreasing Compound Efficacy in a Multi-Day Experiment | A. Degradation in Aqueous Medium: The compound may be chemically unstable in the aqueous, buffered environment of your assay medium at 37°C. The indazole scaffold, while generally stable, can be susceptible to degradation under certain pH or oxidative conditions. | Action: Perform a stability study. Incubate the compound in the complete assay medium (including serum, if applicable) at 37°C. Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the remaining parent compound using LC-MS.[9] If degradation is confirmed, consider more frequent media changes with freshly added compound. |
| B. Cellular Metabolism: The cells in your assay may be metabolizing the compound into less active or inactive forms. | Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will assess the compound's susceptibility to metabolism. If it is rapidly metabolized, you may need to adjust the dosing strategy. | |
| 2. High Variability Between Replicate Wells or Experiments | A. Stock Solution Instability: The compound may be degrading in your primary DMSO stock, leading to inconsistent concentrations in your working solutions. | Action: Prepare fresh DMSO stock solutions from solid material. Qualify the new stock via LC-MS to confirm its purity and concentration. It is advisable to perform a time-course stability study on your DMSO stock as described in Protocol 2 . |
| B. Precipitation Upon Dilution: The compound may be precipitating out of solution when the DMSO stock is diluted into the aqueous assay buffer, a common issue for poorly soluble compounds.[10] This leads to a lower-than-expected effective concentration. | Action: Visually inspect for precipitation after dilution. Perform serial dilutions (e.g., from 10 mM DMSO stock to an intermediate 100 µM in buffer) to mitigate solvent shock.[1] Centrifuge the final working solution and analyze the supernatant by LC-MS to determine the actual soluble concentration. | |
| 3. Unexpected Peaks in LC-MS/HPLC Analysis of DMSO Stock | A. Compound Degradation: The new peaks could be degradants of this compound. | Action: Compare the chromatogram to a freshly prepared sample or a reference standard. If new peaks appear over time, it confirms instability. Consider potential degradation pathways such as oxidation or hydrolysis. Store aliquots under an inert gas (argon or nitrogen) to minimize oxidation. |
| B. Impurities from Synthesis: The peaks may be residual impurities from the chemical synthesis process. | Action: Review the Certificate of Analysis (CoA) from the supplier, which should specify the purity. If the observed purity is significantly lower than stated, contact the supplier. |
Section 3: Recommended Protocols
Protocol 1: Preparation and Storage of a 10 mM DMSO Stock Solution
This protocol provides a standardized method for preparing a stock solution to ensure consistency.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of compound. To prepare 1 mL of a 10 mM stock solution of this compound (MW: 195.22 g/mol ), weigh out 1.95 mg.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any solid particles.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed amber vials or tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.[5] Label each aliquot clearly with the compound name, concentration, date, and batch number.
Protocol 2: Assessment of Compound Stability in DMSO
This time-course study allows you to empirically determine the stability of your compound under your specific storage conditions.
Procedure:
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
-
Time Point Zero (T=0): Immediately after preparation, remove a small aliquot (e.g., 10 µL). Dilute this sample in an appropriate solvent (e.g., acetonitrile) for LC-MS analysis. This sample serves as your baseline reference.
-
Incubation: Store the remaining stock solution under your chosen condition (e.g., room temperature, 4°C, -20°C).
-
Sample Collection: At designated time points (e.g., 24h, 48h, 1 week, 1 month, 3 months), remove the stock from storage, allow it to thaw completely (if frozen), and take another small aliquot for analysis.
-
LC-MS Analysis: Analyze all samples from all time points in a single LC-MS run to minimize analytical variability. Quantify the peak area of the parent compound.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A decrease of >10-15% is often considered significant degradation.[11]
Sample Data Presentation:
| Time Point | Storage Condition | Peak Area (Parent Compound) | % Remaining (Relative to T=0) |
| 0 hours | N/A | 1,500,000 | 100% |
| 1 week | Room Temp | 1,275,000 | 85% |
| 1 week | 4°C | 1,455,000 | 97% |
| 1 week | -20°C | 1,485,000 | 99% |
| 3 months | -20°C | 1,440,000 | 96% |
| 3 months | -80°C | 1,492,500 | 99.5% |
Section 4: Visualized Workflows
Visual diagrams help clarify complex procedures and relationships.
Caption: Workflow for preparing a DMSO stock solution.
Caption: Experimental workflow for assessing compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding side product formation in 1H-indazole synthesis
This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazoles. Our focus is to address the common challenges associated with side product formation, particularly the undesired 2H-indazole regioisomer, and to provide actionable strategies for achieving high regioselectivity and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during 1H-indazole synthesis.
Q1: My reaction is producing a mixture of N1- and N2-substituted indazoles. Why is this happening and how can I favor the N1 isomer?
A1: The formation of both N1- and N2-substituted regioisomers is a frequent challenge in indazole chemistry, arising from the two reactive nitrogen atoms in the indazole ring.[1][2][3] The ratio of these isomers is dictated by a combination of thermodynamic and kinetic factors, which are heavily influenced by your reaction conditions.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][5] Therefore, reaction conditions that allow for equilibration will typically favor the N1-substituted product.[4][6]
-
Influence of Base and Solvent: The choice of base and solvent is critical in directing the alkylation. A common strategy for favoring the N1 isomer is to use sodium hydride (NaH) as the base in a less polar, coordinating solvent like tetrahydrofuran (THF).[4][7] This combination is believed to form a tight ion pair between the indazolide anion and the sodium cation, sterically hindering the N2 position and directing the electrophile to the N1 position.[8] Conversely, using conditions like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) can often lead to mixtures or favor the N2 isomer.[6]
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.
-
Steric Hindrance: Bulky substituents at the C3-position generally favor N1-alkylation by sterically blocking the N2-position.[4][6]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7-position (e.g., -NO₂, -CO₂Me), can significantly increase the acidity of the N1-proton and electronically favor the formation of the N2-isomer.[4][7][9]
-
Q2: How can I confirm the regiochemistry of my substituted indazole products?
A2: Unambiguous characterization is crucial. The most reliable method for assigning the N1 and N2 regiochemistry is through two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
HMBC Analysis: For an N1-substituted indazole, you will typically observe a ³J-correlation between the protons of the N-alkyl group (e.g., the α-CH₂) and the C7a carbon of the indazole ring. For the corresponding N2-substituted isomer, a correlation is instead observed between the N-alkyl protons and the C3 carbon.[4]
Q3: Aside from N2-isomers, what other side products should I be aware of?
A3: Depending on the synthetic route, other side products can arise. For instance, in syntheses starting from salicylaldehydes and hydrazine, side reactions like hydrazone and dimer formation can occur, especially at elevated temperatures.[10] In cyclization reactions of o-nitro-ketoximes, incomplete reduction can leave starting material or yield the corresponding 2-amino-acetophenone.[11] Careful monitoring by TLC or LC-MS is essential to identify these impurities.
Part 2: Troubleshooting Guides & Optimization Strategies
This section provides a deeper dive into solving specific side product challenges.
Issue 1: Predominant Formation of the 2H-Indazole (N2) Isomer
If your reaction is unexpectedly yielding the N2-isomer as the major product, consider the following causes and solutions.
-
Underlying Cause: Mitsunobu Conditions: The Mitsunobu reaction is known to favor the formation of the N2-regioisomer for many indazole substrates.[4][6] This is often attributed to the reaction proceeding under kinetic control where the less sterically hindered and more nucleophilic N2 atom reacts preferentially.
-
Underlying Cause: Electronic Effects: As mentioned, strong electron-withdrawing groups at C7 can electronically favor N2 substitution, even under conditions that typically favor N1.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for N2-isomer formation.
Data-Driven Optimization: The Impact of Reaction Conditions on N1:N2 Regioselectivity
The following table summarizes experimental data on the N-pentylation of 3-substituted indazoles, highlighting the critical role of the base/solvent system.
| 3-Substituent | Conditions A (NaH in THF) N1:N2 Ratio | Conditions B (Cs₂CO₃ in DMF) N1:N2 Ratio |
| H | 95 : 5 | 67 : 33 |
| Me | >99 : 1 | 83 : 17 |
| Ph | >99 : 1 | 91 : 9 |
| t-Bu | >99 : 1 | 97 : 3 |
| Data synthesized from Alam, R. M., & Keating, J. J. (2021).[6] |
This data clearly demonstrates that for a range of substituents, the NaH/THF system provides superior N1-selectivity compared to Cs₂CO₃/DMF.[6]
Issue 2: Incomplete Reaction or Formation of Intermediates
If you observe significant amounts of starting material or stable intermediates (e.g., hydrazones) in your final product, consider these points.
-
Underlying Cause (Cyclization Reactions): The energy barrier for the final ring-closing step may not be overcome. This can be due to insufficient temperature or an inappropriate catalyst. For example, some palladium-catalyzed syntheses require high catalyst loading and specific ligands to proceed to completion.[12]
-
Underlying Cause (Alkylation Reactions): The base may not be strong enough to fully deprotonate the indazole, or the alkylating agent may be insufficiently reactive.
Solutions:
-
Increase Temperature: Carefully increase the reaction temperature in increments, monitoring for product formation and potential decomposition.
-
Screen Catalysts/Reagents: For metal-catalyzed reactions, screen different ligands or catalyst oxidation states.[2] For alkylations, consider a stronger base (e.g., KHMDS) or a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide).
-
Extend Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may simply require longer reaction times for full conversion.[12]
Part 3: Validated Experimental Protocols
Protocol 1: Highly N1-Regioselective Alkylation of 1H-Indazole
This protocol is optimized for achieving high selectivity for the N1-alkylated product, based on the findings of Alam & Keating (2021).[4][7] It leverages the NaH/THF system to direct the alkylation.
Workflow Overview:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. research.ucc.ie [research.ucc.ie]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Purification of 5-Pyridin-3-YL-1H-indazole
Welcome to the technical support center for 5-Pyridin-3-YL-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block.[1] Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications, from screening assays to late-stage pharmaceutical development.[2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and the scientific rationale behind our purification strategies. We aim to empower you to diagnose and solve purity challenges effectively in your own laboratory setting.
Part 1: FAQs - Initial Assessment & Common Impurities
This section addresses the most common initial questions researchers face after the primary synthesis of this compound.
Q1: What are the most common impurities I should expect after a typical Suzuki coupling synthesis?
Answer: A typical synthesis of this compound involves a palladium-catalyzed Suzuki coupling between a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) and pyridine-3-boronic acid.[4] Consequently, the crude product is often contaminated with reactants, by-products, and catalyst residues.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 5-bromo-1H-indazole and pyridine-3-boronic acid.
-
Homocoupling By-products: Bipyridine (from the coupling of two pyridine-3-boronic acid molecules) and potentially a bi-indazole species.
-
Protodeboronation Product: 1H-Indazole, formed if the boronic acid is replaced by a hydrogen atom.
-
Catalyst Residues: Palladium species, which can be difficult to remove and may interfere with subsequent reactions or biological assays.
-
Solvent Residues: High-boiling point solvents used in the reaction or workup, such as DMF, DMSO, or dioxane.
The diagram below illustrates the potential origins of these impurities from the synthetic route.
Caption: Sources of impurities in a typical Suzuki synthesis.
Q2: Which analytical techniques are best for assessing the purity of my crude product?
Answer: A multi-technique approach is essential for a comprehensive purity assessment. No single method provides a complete picture.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. It helps visualize the number of components, estimate their relative polarities, and select a solvent system for column chromatography. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[5][6] A reversed-phase C18 column is typically effective. The method allows for the separation and quantification of impurities, even those present at low levels. A validated HPLC method is crucial for determining the final purity percentage.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of major impurities if their signals do not overlap with the product's signals.[7] Comparing the integration of impurity peaks to product peaks can provide a rough estimate of purity.
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[8] It is highly effective for identifying the molecular weights of unknown impurities, which aids in diagnosing the source of contamination.
| Technique | Purpose | Typical Starting Conditions | Information Gained |
| TLC | Rapid qualitative check | Mobile Phase: 70:30 Ethyl Acetate/Hexanes | Number of components, relative polarity |
| HPLC | Quantitative purity analysis | Column: C18; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid; Detection: UV at 254/280 nm | Purity (%), detection of minor impurities |
| ¹H NMR | Structural validation | Solvent: DMSO-d₆ or CDCl₃ | Confirmation of product structure, detection of major impurities |
| LC-MS | Impurity identification | Same as HPLC, coupled to a mass spectrometer | Molecular weights of impurities |
Part 2: Troubleshooting Guide - Purification Strategies
This section provides solutions to specific experimental challenges you may encounter during the purification process.
Q3: My crude product is a dark, oily residue after workup. How can I get it to solidify?
Answer: Oily residues are common and are often due to trapped solvents or low-melting point impurities. The goal is to induce crystallization or precipitation.
Strategy: Trituration/Slurrying Trituration involves suspending the oil in a solvent in which the desired product is poorly soluble, but the impurities are soluble. This "washes" the impurities away and often encourages the product to solidify.
Troubleshooting Steps:
-
Solvent Selection: Choose a non-polar solvent where this compound has low solubility. Good starting points are diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Place the oily crude product in a flask.
-
Add a small volume of the chosen trituration solvent.
-
Use a spatula or glass rod to vigorously scratch the inside of the flask below the solvent level. The mechanical agitation and microscopic scratches on the glass provide nucleation sites for crystal growth.
-
If solidification begins, continue stirring at room temperature for 30-60 minutes.
-
If no solid forms, try cooling the flask in an ice bath.
-
-
Isolation: Once a solid has formed, collect it by vacuum filtration, wash with a small amount of cold trituration solvent, and dry under vacuum.
-
Validation: Analyze the resulting solid by TLC or HPLC to confirm that the purity has improved.
Q4: I'm trying to purify by recrystallization. How do I select the best solvent system?
Answer: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Impurities, conversely, should either be insoluble at all temperatures or highly soluble even at low temperatures.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Place ~20-30 mg of your crude material into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
If the compound dissolves immediately at room temperature, the solvent is too good and is unsuitable for recrystallization.
-
If the compound is insoluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent. Rapid precipitation of a powder suggests the solvent may be less ideal.
-
-
Binary Solvent System (Solvent/Anti-solvent):
-
This method is useful if no single solvent is ideal.[10]
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a miscible "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
| Solvent | Boiling Point (°C) | Properties & Rationale |
| Ethanol/Water | ~78-100 | Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy. |
| Isopropanol (IPA) | 82.6 | Often a good single solvent for compounds of intermediate polarity. Losses can be lower than with ethanol.[11] |
| Ethyl Acetate/Hexanes | ~69-77 | Excellent for compounds of intermediate polarity. Dissolve in hot EtOAc, add hexanes. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective when alcohols are not. |
| Toluene | 111 | A non-polar aromatic solvent, useful for less polar compounds or for removing non-polar impurities. |
Q5: My recrystallization isn't improving purity enough. What should I do next?
Answer: If recrystallization fails to remove a persistent impurity, it is likely because the impurity has very similar solubility properties to your product. In this case, column chromatography is the preferred method.
Strategy: Flash Column Chromatography Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[4]
Protocol: Developing a Flash Chromatography Method
-
Stationary Phase: For this compound, standard silica gel (SiO₂) is the most common choice. Its polar surface will interact more strongly with polar compounds.
-
Mobile Phase (Eluent) Selection:
-
The goal is to find a solvent system where your product has an Rf (retention factor) of ~0.25-0.35 on a silica TLC plate. This Rf value typically provides the best separation.
-
Start with a non-polar solvent (e.g., Hexanes or DCM) and gradually add a more polar solvent (e.g., Ethyl Acetate or Methanol).
-
Example Systems to Test:
-
Ethyl Acetate in Hexanes (start at 20%, increase as needed)
-
Methanol in DCM (start at 1%, increase as needed - this is a more polar system)
-
-
The presence of the basic pyridine ring means that adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the methanol) can improve peak shape and prevent streaking on the column.
-
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in your starting eluent and carefully pack the column.
-
Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. Dry loading often results in better separation.
-
-
Elution and Fraction Collection:
-
Run the column under positive pressure (flash).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for purification by flash column chromatography.
Q6: I suspect residual palladium is contaminating my final product. How can I remove it?
Answer: Residual palladium is a common and serious issue, as it can be toxic and interfere with biological assays. Simple chromatography or recrystallization is often ineffective at removing it completely.
Strategy: Metal Scavenging Specialized materials called metal scavengers can be used to selectively bind and remove palladium. These are typically silica-based or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiols or phosphines.
Troubleshooting Steps:
-
Detection (Optional but Recommended): The most accurate way to quantify palladium is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Scavenger Selection: Choose a scavenger based on the likely oxidation state of the palladium residue and the solvent. Thiol-based scavengers are often a good starting point.
-
Procedure:
-
Dissolve your palladium-contaminated product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Add the metal scavenger (typically 5-20 equivalents by weight relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (2-24 h), following the manufacturer's recommendation.
-
Remove the scavenger by simple filtration.
-
Wash the filtered scavenger with fresh solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
-
Validation: Re-analyze the product by ICP-MS to confirm the reduction in palladium levels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. ias.ac.in [ias.ac.in]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the development of indazole-based compounds: poor aqueous solubility. We will move from understanding the root cause of the issue to implementing robust, evidence-based strategies for enhancement, ensuring your experiments are reliable and your development path is clear.
Frequently Asked Questions & Troubleshooting Guide
Q1: I've just synthesized a novel indazole derivative, but it's showing negligible solubility in my aqueous assay buffer. Why is this happening?
A: This is a frequent challenge rooted in the fundamental physicochemical properties of the indazole scaffold.
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The Indazole Core: The indazole ring is a bicyclic aromatic heterocycle. While it possesses nitrogen atoms capable of hydrogen bonding, the fused benzene ring imparts significant hydrophobicity and planarity. This structure promotes strong crystal lattice energy, meaning the molecule often "prefers" to interact with itself in a solid state rather than with water molecules. Breaking this stable crystal structure requires a significant amount of energy, which is a key barrier to dissolution.
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Substitution Matters: The solubility of your specific derivative is heavily influenced by its substituents. Lipophilic groups (e.g., phenyl, tert-butyl, halogens) will decrease aqueous solubility, while ionizable groups (e.g., carboxylic acids, amines) or polar functionalities (e.g., hydroxyls, amides) can increase it, especially with pH modulation.
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BCS Classification Context: Many indazole-based drug candidates fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] For BCS Class II compounds, the dissolution rate is the primary bottleneck for absorption and bioavailability.[3][4] Understanding your compound's likely BCS class is crucial for selecting an appropriate formulation strategy.[1][5][6][7]
Q2: My compound is precipitating in the well during my initial in vitro screening. What are some immediate troubleshooting steps I can take?
A: Before moving to complex formulations, several immediate strategies can salvage your screening experiments. The goal here is often to achieve sufficient kinetic solubility for the duration of the assay.
Immediate Action Workflow
Caption: Immediate workflow for addressing precipitation in vitro.
1. pH Adjustment: If your indazole derivative has an ionizable functional group (like an amine or carboxylic acid), altering the pH of your buffer can dramatically increase solubility.[8][9][10]
-
For Weak Bases (e.g., amino-indazoles): Lowering the pH below the compound's pKa will protonate the basic center, forming a more soluble salt.[11]
-
For Weak Acids (e.g., indazole-carboxylic acids): Raising the pH above the pKa will deprotonate the acidic center, creating a more soluble anionic form.[12]
-
Causality: The charged, ionized form of a molecule has much stronger and more favorable interactions with polar water molecules than the neutral form, leading to a significant increase in solubility.[9]
2. Use of Co-solvents: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[13][14]
-
Mechanism: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a "less polar" microenvironment that can accommodate the non-polar regions of your indazole derivative.
-
Common Choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[15][16]
-
Critical Caveat: Always run a vehicle control. Co-solvents can have their own biological effects or interfere with assay components. It is crucial to keep the final concentration as low as possible, typically well below 1% and often below 0.1%, to maintain biological integrity.[16][17]
Data Summary: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. Range | Considerations |
| DMSO | 0.1% - 0.5% | Can be toxic to some cell lines at >0.5%; can interfere with some enzymatic assays. |
| Ethanol | 0.1% - 1.0% | Generally well-tolerated by cells at low concentrations; volatile.[16] |
| PEG 400 | 0.5% - 5.0% | Low toxicity; can increase solution viscosity. |
| Propylene Glycol | 0.5% - 2.0% | Generally considered safe; less volatile than ethanol.[14] |
3. Experimental Protocol: Rapid Kinetic Solubility Assessment This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[18][19][20] This differs from thermodynamic solubility, which is the true equilibrium solubility of the solid compound.[21]
-
Materials: 10 mM DMSO stock of your indazole derivative, aqueous buffer (e.g., PBS, pH 7.4), 96-well microplate (UV-transparent if using spectrophotometry).
-
Step 1: Preparation: Add 198 µL of aqueous buffer to multiple wells of the microplate.
-
Step 2: Serial Dilution: Add 2 µL of your 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly.
-
Step 3: Incubation & Observation: Serially dilute this solution across the plate. Seal the plate and shake at room temperature for 1-2 hours.
-
Step 4: Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which turbidity sharply increases is the kinetic solubility limit.
Q3: The required co-solvent levels are affecting my cell viability. What is a more biocompatible strategy for solubilizing my indazole derivative?
A: When co-solvents are not viable, complexation with cyclodextrins is an excellent, widely used alternative.[22][23]
Mechanism: Encapsulation with Cyclodextrins Cyclodextrins (CDs) are cyclic oligosaccharides that resemble a truncated cone or donut.[23] Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[24] The hydrophobic indazole derivative can be encapsulated within this cavity, forming an "inclusion complex."[25][26] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[27]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Hydrophobic indazole is encapsulated by the cyclodextrin.
Choosing the Right Cyclodextrin: While natural β-cyclodextrin is common, its own limited solubility and potential for nephrotoxicity can be problematic. Chemically modified derivatives are often superior for pharmaceutical applications.[26]
Data Summary: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Key Characteristics | Common Use |
| β-Cyclodextrin (β-CD) | Low aqueous solubility, relatively inexpensive. | Basic formulations, non-parenteral routes. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, excellent safety profile, FDA-approved for intravenous use.[28][29] | Gold standard for research and clinical formulations (oral, IV).[30] |
| Sulfobutylether-β-CD (SBE-β-CD) | Very high aqueous solubility, anionic nature can aid complexation with cationic drugs. | Parenteral formulations, especially for drugs with positive charges. |
Experimental Protocol: Preparation of an Indazole-HP-β-CD Complex
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Objective: To prepare a stock solution of an indazole derivative at a target concentration (e.g., 1 mM) using HP-β-CD.
-
Materials: Indazole derivative (solid), HP-β-CD (solid), aqueous buffer (e.g., saline), vortex mixer, sonicator.
-
Step 1: Calculate Molar Ratio: A common starting point is a 1:1 to 1:5 molar ratio of drug to HP-β-CD. For a 1 mM drug solution, you might start with a 5 mM HP-β-CD solution.
-
Step 2: Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the desired volume of aqueous buffer. This may require gentle warming or vortexing.
-
Step 3: Add Drug: Weigh the indazole derivative and add it directly to the HP-β-CD solution.
-
Step 4: Facilitate Complexation: Vigorously vortex the mixture for several minutes. If the drug does not fully dissolve, use a bath sonicator for 15-30 minutes. The solution should become clear.
-
Step 5: Sterilization: For cell culture or in vivo use, filter the final solution through a 0.22 µm sterile filter. The complex is small enough to pass through. This step also serves to remove any small amount of undissolved drug, ensuring you have a true solution.
Q4: I need to formulate my lead candidate for in vivo pharmacokinetic (PK) studies. What advanced techniques should I consider for maximizing exposure?
A: For in vivo studies, robust formulation strategies that enhance both solubility and dissolution rate are paramount. Two powerful techniques are solid dispersions and nanosuspensions.[31][32]
1. Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[33][34][35]
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Mechanism of Action: Crystalline drugs must first break down their crystal lattice before they can dissolve. Amorphous forms lack this ordered structure and dissolve much more readily.[36] The polymer carrier not only prevents the drug from recrystallizing but also improves its wettability and helps maintain a supersaturated state in the gastrointestinal tract.[3]
-
Preparation Methods: Common methods include solvent evaporation and hot-melt extrusion.[3][34]
2. Nanosuspensions: This approach reduces the particle size of the crystalline drug down to the nanometer range (typically 200-600 nm).[37]
-
Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By drastically reducing particle size, the total surface area is massively increased, leading to a much faster dissolution rate.[38][39]
-
Preparation Methods: Top-down methods like media milling or high-pressure homogenization are commercially viable and involve breaking down larger drug crystals.[38]
Visualization: Advanced Formulation Workflows
Caption: Simplified workflows for two advanced formulation techniques.
Data Summary: Comparison of Advanced Formulation Strategies
| Technique | Pros | Cons | Best For |
| Solid Dispersion | Significant solubility enhancement; can create stable amorphous forms.[33] | Potential for drug recrystallization over time; requires specific polymer compatibility. | Oral solid dosage forms (tablets, capsules) for BCS Class II drugs.[34] |
| Nanosuspension | Increases dissolution rate; high drug loading possible; suitable for multiple administration routes (oral, IV).[37][38] | Requires specialized equipment (homogenizers, mills); physical stability (particle growth) can be a concern. | High-dose drugs; compounds difficult to amorphize; parenteral formulations. |
Q5: With all these options, how do I select the best solubilization strategy for my specific indazole derivative?
A: The optimal choice depends on a logical progression of factors including the experimental stage, the properties of your molecule, and the desired outcome.
Decision-Making Flowchart for Solubilization Strategy
Caption: A logical path for selecting a solubilization method.
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Stage of Development: For early in vitro high-throughput screening, the simplest methods like pH adjustment and low-concentration co-solvents are fastest and most economical.[20] For later-stage in vivo studies, more robust and scalable methods like cyclodextrin complexes, solid dispersions, or nanosuspensions are required to ensure adequate and reproducible bioavailability.[32][40]
-
Compound Properties:
-
pKa: If your compound has an ionizable center, pH modification is the first and most powerful tool to try.
-
LogP & Melting Point: Highly lipophilic, high-melting-point compounds often have very strong crystal lattices. These are excellent candidates for amorphization via solid dispersions or for nanosizing to overcome that dissolution energy barrier.
-
-
Route of Administration: For intravenous (IV) administration, solutions are required. This makes co-solvents, cyclodextrins, or nanosuspensions the primary choices. For oral delivery, all options are on the table, including solid dispersions formulated into capsules or tablets.
By systematically evaluating your needs against these strategies, you can efficiently overcome the solubility challenges posed by indazole derivatives and accelerate your research and development efforts.
References
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
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- 6. biorelevant.com [biorelevant.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ajdhs.com [ajdhs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 12. researchgate.net [researchgate.net]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. mdpi.com [mdpi.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. selleckchem.com [selleckchem.com]
- 29. alfachemic.com [alfachemic.com]
- 30. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. future4200.com [future4200.com]
- 32. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. japer.in [japer.in]
- 34. researchgate.net [researchgate.net]
- 35. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 36. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 37. ajptonline.com [ajptonline.com]
- 38. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Indazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and inflammation.[1][2] However, their synthesis is not without challenges, from controlling regioselectivity to maximizing yield and minimizing side reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common issues encountered in the lab. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a robust understanding for future synthetic challenges.
Section 1: Foundational Concepts & Common Synthetic Routes
Indazoles are aromatic bicyclic heterocycles that exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[2][3] The 1H-tautomer is generally the most thermodynamically stable.[3][4] The choice of synthetic route often dictates which tautomer is formed or provides opportunities for selective functionalization.
Several classical and modern synthetic strategies are employed:
-
Davis-Beirut Reaction: A method for synthesizing 2H-indazoles, often starting from 2-nitrobenzylamines.[1] The reaction proceeds in the presence of a base, and its mechanism has been a subject of study, with evidence pointing towards oxygenated intermediates rather than a simple nitrene pathway.[5]
-
Cadogan-Sundberg Cyclization: This reductive cyclization transforms ortho-nitro-substituted precursors (like o-nitrostyrenes) into indoles and can be adapted for indazole synthesis.[6][7][8] It typically requires high temperatures and trivalent phosphorus reagents like triethyl phosphite.[5]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are indispensable for functionalizing the indazole core, for instance, by creating C-C bonds at halogenated positions.[9][10] Optimization of catalyst, base, and solvent is critical for success.[11][12]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges in a direct question-and-answer format.
Low Reaction Yield
Q1: My indazole synthesis is suffering from consistently low yields. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem. A systematic approach is crucial. Begin by assessing these four key areas:
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Base Efficiency: The base is critical, particularly in cross-coupling reactions where it activates the organoboron species.[11] Ensure the base is anhydrous and finely powdered for maximum surface area. For bases like K₂CO₃, solubility can be an issue; adding water as a co-solvent can often improve performance, though it must be carefully optimized.[11][13]
-
Solvent Choice: The solvent system must adequately dissolve all reactants. Common systems for Suzuki couplings include dioxane/water or DMF/water.[11] For other cyclizations, polar aprotic solvents like DMSO or DMF are often used, and can significantly outperform other solvents.[1][14]
-
Reaction Temperature: Many indazole syntheses require elevated temperatures to overcome activation barriers.[15] If your reaction is sluggish, a cautious increase in temperature may improve the yield. However, excessively high temperatures can lead to decomposition and the formation of side products.[15]
Poor Regioselectivity (N1 vs. N2 Isomers)
Q2: I am trying to alkylate my indazole, but I'm getting an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
A2: This is a classic challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance of steric and electronic factors. Here’s how to influence it:
-
Base and Solvent System: This is often the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors the formation of the thermodynamically more stable N1-anion, leading to the N1-alkylated product.[13]
-
Reaction Conditions: In contrast, conditions like the Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate) are known to often favor the N2 isomer.[13]
-
Substituent Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms. Electron-withdrawing groups can particularly affect the pKa and reactivity of the N-H bond.[13]
Side Reactions and Impurities
Q3: My final product is contaminated with significant impurities. What are the most common side reactions to watch out for?
A3: Identifying the source of impurities is key to eliminating them. Common culprits include:
-
Dimerization: Under certain conditions, especially at high temperatures, starting materials or intermediates can dimerize, leading to high-molecular-weight impurities.[1]
-
Protodeboronation (in Suzuki Couplings): This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can couple with the aryl halide. This is particularly an issue with heteroaryl boronic acids like thiopheneboronic acids.[12] Using anhydrous solvents and a carefully chosen base can mitigate this.
-
Incomplete Cyclization: The cyclization step may be incomplete, leaving starting materials or linear intermediates in the final mixture. This often points to insufficient temperature, reaction time, or an inefficient catalyst/reagent.
-
Residual Solvents: Always consider that unexpected peaks in your NMR spectrum could be from residual solvents used during the reaction or purification.[16]
Troubleshooting Workflow for Low Yield
Below is a logical workflow for diagnosing and solving low-yield issues in a typical indazole synthesis.
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 3: Optimization Protocols & Data
This section provides detailed experimental protocols and comparative data to guide your optimization efforts.
Guide 1: Optimizing a Suzuki-Miyaura Cross-Coupling
This protocol is for the coupling of a bromo-indazole with a generic arylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds.[9]
Experimental Protocol: General Procedure
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base is paramount for a successful Suzuki coupling.[11][17]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME | 2 | 75 | [12] |
| 2 | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | DME | 2 | 85 | [12] |
| 3 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF | 48 | 65 | [9] |
| 4 | PdCl₂(PPh₃)₂ (10%) | K₂CO₃ (2.0) | DMF | 48 | 55 | [9] |
DME = Dimethoxyethane, DMF = Dimethylformamide. Yields are illustrative and substrate-dependent.
Visualization: Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if the reaction stalls, a potential issue could be the oxidative addition or the reductive elimination step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Guide 2: Optimizing the Davis-Beirut Reaction
This reaction is a valuable method for accessing the 2H-indazole tautomer.
Experimental Protocol: General Procedure
-
Setup: In a round-bottom flask, dissolve the ortho-nitrobenzylamine derivative (1.0 equiv) in a suitable alcoholic solvent (e.g., ethanol, n-propanol).
-
Base Addition: Add an aqueous or alcoholic solution of a base, such as 5% potassium hydroxide (KOH).[1]
-
Reaction: Heat the mixture to the target temperature (e.g., 60 °C) and stir for the required time (typically several hours).[1]
-
Workup: After cooling, neutralize the mixture with a suitable acid (e.g., HCl). The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Recrystallize or use column chromatography to purify the 2H-indazole product.
Data Presentation: Effect of Water on Yield
The presence of water can be surprisingly beneficial in some Davis-Beirut reactions, potentially by improving the solubility of the base. However, too much water can be detrimental.
| Entry | Solvent | Water Content (%) | Yield of 2H-Indazole (%) | Reference |
| 1 | n-Propanol | 0 | 27 | [13] |
| 2 | n-Propanol | 15 | 65 | [13] |
| 3 | n-Propanol | 50 | 15 | [13] |
| 4 | Methanol | 50 | 40 | [13] |
Visualization: Simplified Davis-Beirut Pathway
This diagram illustrates a plausible, non-nitrene pathway involving an oxygenated intermediate, consistent with modern mechanistic studies.[5]
Caption: A simplified pathway for the Davis-Beirut reaction.
Section 4: References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. 4
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. 1
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. 18
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. 2
-
Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect. 19
-
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem. 11
-
Cadogan–Sundberg indole synthesis. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTnslQyI4SEHaTuBP55IkuEwXtRO_COUANihcUkvZGx07xBi8EWMYXUCJkuo37PNkkxy4S4JIF5g5GjPBf5f7jwGgeHBc411YZ_7cTMKNmZCCXsFaIFdNjHMxT5NdiKzWBIqyfT1I7-IzJiVgAYXeUQ4K9GaDcJ3ncx9kV06ARjer5](--INVALID-LINK--
References
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- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Different Strategies to the Synthesis of Indazole and its Derivat...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Navigating the Complexities of Indazole Ring Functionalization
Welcome to the Technical Support Center dedicated to the intricate art of indazole ring functionalization. As a privileged scaffold in medicinal chemistry and materials science, the indazole nucleus presents a unique set of challenges that can often lead to experimental roadblocks.[1][2] This guide is designed to serve as a first-line resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered questions. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your synthetic endeavors.
Section 1: The Persistent Challenge of N-Functionalization Regioselectivity
One of the most common hurdles in indazole chemistry is controlling the regioselectivity of N-alkylation and N-acylation. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of isomeric mixtures, complicating purification and reducing yields.[3][4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] However, the kinetic and thermodynamic outcomes of N-functionalization are highly dependent on a subtle interplay of steric and electronic factors of the indazole core, the nature of the electrophile, and the reaction conditions.[3][4]
Troubleshooting Guide: N-Functionalization
Question: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
Answer: Achieving high N1 selectivity often hinges on exploiting the thermodynamic preference for the 1H-tautomer and carefully selecting your reaction conditions. Here are several critical parameters to consider:
-
The Power of the Base-Solvent System: This is arguably the most influential factor. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust system for promoting N1-alkylation, particularly for indazoles bearing electron-withdrawing or sterically demanding groups at the C3 position.[3][4] The rationale is that the sodium cation coordinates with the N2 atom and a nearby electron-rich substituent, sterically encumbering the N2 position and directing the electrophile to N1.[4][5]
-
Substituent Effects are Key: The electronic and steric nature of substituents on the indazole ring profoundly influences regioselectivity.
-
Electron-withdrawing groups (EWGs) at C3, such as esters or amides, strongly favor N1-alkylation.[3][5]
-
Bulky substituents at C3 also sterically hinder attack at N2, thus promoting N1-alkylation. For instance, indazoles with 3-tert-butyl or 3-carboxymethyl groups have demonstrated greater than 99% N1 regioselectivity with NaH in THF.[3][5]
-
-
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls, the reaction can be driven towards the thermodynamically more stable N1-isomer, even if the initial kinetic product is a mixture.[3][4]
Question: I need to synthesize the N2-alkylated indazole. What strategies can I employ to achieve this less common substitution pattern?
Answer: While kinetically and thermodynamically less favored in many cases, selective N2-alkylation is achievable through specific strategies that override the inherent preference for N1 substitution.
-
Leveraging Steric Hindrance at C7: The presence of a substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2. For example, 7-nitro or 7-carbomethoxy substituted indazoles show excellent N2 selectivity.[3][5]
-
Mitsunobu Reaction Conditions: The Mitsunobu reaction can sometimes favor the formation of the N2-isomer, although this is not a universal rule and can be substrate-dependent.[7][8]
-
Catalytic Approaches with Diazo Compounds: A highly effective method for achieving N2-selectivity involves the use of diazo compounds in the presence of an acid catalyst like triflic acid (TfOH). This metal-free approach can provide excellent yields and high N2/N1 ratios.[9]
-
Copper-Catalyzed Cross-Coupling: A copper-catalyzed cross-coupling reaction between 1H-indazoles and diaryliodonium salts has been shown to afford N2-arylindazoles with complete regioselectivity.[10]
Data Presentation: N-Alkylation Regioselectivity under Various Conditions
| Indazole Substituent | Electrophile | Base/Catalyst | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe | Alkyl bromide | NaH | THF | >99:1 | High | [3] |
| 3-tert-butyl | Alkyl bromide | NaH | THF | >99:1 | High | [3] |
| Unsubstituted | Isopropyl iodide | NaH | DMF | 44:56 | 84 (total) | [7] |
| 7-NO₂ | n-Butyl bromide | NaH | THF | 4:96 | 95 | [3] |
| Various | Diazo compounds | TfOH | N/A | up to 0:100 | 75-98 | [9] |
| 5-bromo-3-CO₂Me | Various alcohols | PPh₃, DIAD | THF | >90:10 | >90 | [7] |
Section 2: Overcoming Hurdles in C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the indazole scaffold.[11][12] However, controlling regioselectivity and achieving high catalytic turnover can be challenging. Most efforts have focused on the C3 position, but functionalization of the benzene ring is also of significant interest.[11][13]
Troubleshooting Guide: C-H Functionalization
Question: My palladium-catalyzed C3-arylation is giving low yields. What are the likely causes and how can I improve the reaction?
Answer: Low yields in C3-arylations are a common issue. Several factors could be at play:
-
Catalyst Deactivation: The nitrogen atoms of the indazole ring can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.
-
Incorrect Oxidant or Additives: Many C-H functionalization reactions require a specific oxidant to regenerate the active catalyst. The choice of base is also critical.
-
Solution: Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and bases (e.g., K₂CO₃, KOAc). The optimal combination is often substrate-dependent.
-
-
Harsh Reaction Conditions: High temperatures can sometimes lead to decomposition of the starting material or product.
-
Solution: If possible, explore catalyst systems that operate under milder conditions. Some modern catalyst systems show high efficiency at lower temperatures.
-
Question: I am observing a mixture of products from C-H functionalization at different positions on the benzene ring. How can I improve regioselectivity?
Answer: Regiocontrol in C-H functionalization of the carbocyclic ring is a significant challenge.
-
Directing Groups: The most reliable strategy is to install a directing group on the indazole core. For instance, an N-aryl group can direct functionalization to its own ortho positions.[12]
-
Steric and Electronic Control: In the absence of a strong directing group, the inherent electronic properties and steric environment of the indazole will dictate the site of reaction. Electron-rich positions are generally more reactive.
-
Solution: A thorough understanding of the electronic nature of your substituted indazole is necessary. Computational studies can sometimes predict the most likely site of C-H activation.
-
Experimental Workflow: Troubleshooting a Failed C-H Functionalization Reaction
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: The Emergence of 5-Pyridin-3-YL-1H-indazole Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the quest for potent and selective agents is perpetual. This guide provides an in-depth comparison of a promising class of compounds based on the 5-Pyridin-3-YL-1H-indazole scaffold with established and next-generation kinase inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for their evaluation.
Introduction to the this compound Scaffold
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The this compound moiety, in particular, has emerged as a versatile backbone for the development of potent kinase inhibitors. A notable example is the N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide series of derivatives, which have demonstrated high potency against Cyclin-Dependent Kinase 7 (CDK7).[3][4]
CDK7 is a crucial regulator of the cell cycle and transcription, making it an attractive target in oncology.[5][6][7] It acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[6][8][9] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][10] Given this dual role, inhibitors of CDK7 have the potential to simultaneously halt cell proliferation and disrupt the transcriptional program of cancer cells.
This guide will compare a representative CDK7 inhibitor from the this compound class with multi-kinase inhibitors such as Crizotinib and Cabozantinib, as well as with highly selective inhibitors targeting kinases like ALK and MET.
Comparative Analysis of Kinase Inhibitors
The efficacy of a kinase inhibitor is defined by its potency, selectivity, and the biological consequences of target engagement. Below is a comparative overview of our lead compound from the this compound series and other prominent kinase inhibitors.
Target Profile and Potency
The inhibitory concentration 50 (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of selected kinase inhibitors against their primary targets.
| Inhibitor Class | Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Indazole-based CDK7 Inhibitor | Compound B2 | CDK7 | 4 | [3][4] |
| Covalent CDK7 Inhibitor | THZ1 | CDK7 | 3.2 | [11] |
| Multi-Kinase Inhibitor | Crizotinib | ALK, ROS1, MET | ~20-50 (ALK) | [12] |
| Multi-Kinase Inhibitor | Cabozantinib | MET, VEGFR2, RET | 1.3 (MET), 0.035 (VEGFR2), 5.2 (RET) | [13][14][15] |
| Second-Generation ALK Inhibitor | Alectinib | ALK | 1.9 | [16][17][18] |
| Third-Generation ALK Inhibitor | Lorlatinib | ALK (and resistance mutations) | ~1-20 (varies by mutation) | [16][19][20] |
| Selective MET Inhibitor | Capmatinib | MET | 0.13 | [21][22][23][24] |
| Selective MET Inhibitor | Tepotinib | MET | 3 | [25][26] |
From this data, it is evident that the N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative, Compound B2, exhibits high potency against CDK7, comparable to the well-characterized covalent inhibitor THZ1. This positions the this compound scaffold as a promising starting point for the development of selective CDK7 inhibitors. In contrast, multi-kinase inhibitors like Crizotinib and Cabozantinib show activity against a broader range of kinases, which can be advantageous in certain contexts but may also lead to off-target effects. The newer generation selective inhibitors for ALK and MET demonstrate remarkable potency, often in the sub-nanomolar range.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for predicting their therapeutic effects and potential resistance mechanisms.
CDK7 Signaling Pathway
As a central regulator of transcription and cell cycle, CDK7 inhibition has profound effects on cancer cells.
Inhibition of CDK7 by compounds like the this compound derivative B2 is expected to lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this kinase.[27]
ALK and MET Signaling Pathways
Crizotinib and Cabozantinib target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET.[12] Alectinib and Lorlatinib are more selective and potent ALK inhibitors, with Lorlatinib being effective against many resistance mutations.[16][19][20] Cabozantinib inhibits MET, VEGFRs, and other kinases, impacting tumor growth, angiogenesis, and metastasis.[13][14] Capmatinib and Tepotinib are highly selective MET inhibitors.[21][22][23][24][25][26]
Experimental Protocols for Inhibitor Evaluation
To rigorously assess the performance of kinase inhibitors, a series of in vitro and in vivo experiments are essential.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Dilute the inhibitor to various concentrations in assay buffer.
-
Prepare solutions of the target kinase (e.g., recombinant CDK7/Cyclin H/MAT1 complex), its substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add the kinase and the test inhibitor at different concentrations.
-
Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
-
Reaction Termination and Detection:
-
After a set incubation time (e.g., 60 minutes) at a specific temperature (e.g., 30°C), stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.[28][29][30][31]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight in a CO2 incubator at 37°C.[28]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.
-
Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a specific period (e.g., 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[28]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[30]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Step-by-Step Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Implant human cancer cells (that are sensitive to the inhibitor in vitro) subcutaneously or orthotopically into the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis) to assess the effect of the inhibitor on the tumor microenvironment.
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The demonstrated high potency of derivatives like N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide against CDK7 highlights its potential as a targeted therapy in oncology. When compared to multi-kinase inhibitors and other selective inhibitors, the key advantages of this class of compounds will likely lie in their specific mechanism of action, potentially leading to a distinct efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of these and other emerging kinase inhibitors, facilitating the data-driven decisions that are critical for advancing new cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 26. selleckchem.com [selleckchem.com]
- 27. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. broadpharm.com [broadpharm.com]
- 30. atcc.org [atcc.org]
- 31. clyte.tech [clyte.tech]
A Comparative Guide to the In Vivo Validation of 5-Pyridin-3-YL-1H-indazole: From Research Chemical to Validated Tool
For researchers in oncology and drug development, the journey of a novel small molecule from a promising in vitro hit to a validated in vivo tool is a rigorous, multi-stage process. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide focuses on 5-Pyridin-3-YL-1H-indazole , a representative research chemical of this class, to illustrate the critical path of in vivo validation.
To ground this process in a real-world context, we will objectively compare the validation requirements for this research compound against Axitinib (Inlyta®), a U.S. FDA-approved indazole-based kinase inhibitor.[3][4] This comparative approach will illuminate the causality behind experimental choices and provide a self-validating framework for researchers aiming to advance their own compounds.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The indazole ring system is a bicyclic heterocycle that has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[1][2] Its unique structure allows for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, a family of enzymes frequently dysregulated in cancer.[5][6] The success of drugs like Axitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs), underscores the therapeutic potential of this chemical class.[7][8][9]
This compound represents an early-stage compound within this family. While its specific biological targets are not extensively published, related structures have been explored for their activity against kinases such as Akt, a critical node in cell growth and survival pathways.[10] This guide will use the well-documented validation path of Axitinib as a roadmap for what would be required to elevate this compound to a reliable in vivo probe.
Comparative Analysis: Research Chemical vs. Validated Drug
The primary distinction between a research chemical and a validated drug lies in the depth and breadth of supporting data. Axitinib has undergone extensive preclinical and clinical testing, providing a clear picture of its mechanism, efficacy, and safety profile. For this compound, these characteristics must be systematically determined.
Mechanism of Action: Establishing the Molecular Target
A fundamental first step is to confirm the molecular target and mechanism of action.
-
This compound (Putative Target: Akt/Other Kinases): Initial validation would require comprehensive kinase screening (kinome profiling) to identify its primary targets and selectivity. While some derivatives show Akt inhibition, this must be confirmed for this specific molecule.[10] The mechanism (e.g., ATP-competitive, allosteric) would then be elucidated through enzymatic assays.
-
Axitinib (Validated Target: VEGFR1-3): Axitinib is a potent and selective, second-generation ATP-competitive inhibitor of VEGFRs 1, 2, and 3.[7][8] This inhibition blocks downstream signaling pathways, including the phosphorylation of protein kinase B (AKT) and mitogen-activated protein kinases (ERK), ultimately preventing angiogenesis—the formation of new blood vessels that tumors need to grow.[8][11]
The signaling pathway inhibited by a validated VEGFR inhibitor like Axitinib is well-understood.
Caption: VEGFR signaling pathway inhibited by Axitinib.
The In Vivo Validation Workflow: A Step-by-Step Guide
Advancing a compound from in vitro characterization to in vivo efficacy requires a logical, phased approach. The following workflow represents a standard path in preclinical drug development.
Caption: Standard workflow for preclinical in vivo validation.
Data Comparison: Key Parameters for Validation
The table below outlines the critical data points required for in vivo validation, comparing the established profile of Axitinib with the target parameters a researcher would need to define for this compound.
| Parameter | This compound (Target Data) | Axitinib (Established Data) | Rationale & Justification |
| In Vitro Potency (IC₅₀) | < 100 nM against primary target kinase(s) | VEGFR1: 0.1 nMVEGFR2: 0.2 nMVEGFR3: 0.1-0.3 nM[8] | Potency is the foundational metric of activity. An IC₅₀ in the low nanomolar range is typically required to achieve a therapeutic effect at non-toxic concentrations in vivo. |
| Kinase Selectivity | >100-fold selectivity against key off-target kinases | Highly selective for VEGFRs vs. a broad panel of other kinases.[4][8] | High selectivity minimizes off-target effects, reducing potential toxicity and providing a cleaner pharmacological tool. This is crucial for attributing in vivo effects to the intended target. |
| Pharmacokinetics (PK) | Oral Bioavailability: >20%Half-life (t½): 2-8 hours | Oral Bioavailability: ~58%Half-life (t½): 2.5-6.1 hours[4] | A suitable PK profile ensures that the compound can reach and maintain effective concentrations at the tumor site after a reasonable dosing schedule (e.g., once or twice daily). |
| Pharmacodynamics (PD) | Dose-dependent inhibition of target phosphorylation (e.g., p-Akt) in tumor tissue. | Dose-dependent inhibition of VEGFR-2 phosphorylation in tumor xenografts.[12] | PD biomarkers provide direct evidence that the drug is engaging its target in vivo. This links drug exposure (PK) to biological effect and is critical for interpreting efficacy data. |
| In Vivo Efficacy | Statistically significant Tumor Growth Inhibition (TGI) in a relevant xenograft model. | Significant TGI in neuroblastoma, glioblastoma, and breast cancer xenograft models at doses of 30 mg/kg.[2][11][12] | This is the ultimate proof-of-concept, demonstrating that target engagement translates into a desired anti-tumor effect in a living system. |
Experimental Protocol: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol provides a standardized methodology for assessing the in vivo anti-tumor activity of a novel kinase inhibitor like this compound.
Objective: To determine the effect of the test compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Test Compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
-
Human tumor cell line (selected based on in vitro sensitivity and target expression)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Methodology:
-
Cell Culture and Implantation:
-
Culture the selected human tumor cells under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), ensuring similar mean tumor volumes across all groups. A typical study includes:
-
Group 1: Vehicle control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (High Dose)
-
Group 4: Positive Control (e.g., Axitinib)
-
-
-
Drug Formulation and Administration:
-
Prepare a fresh formulation of the test compound and control vehicle daily.
-
Administer the compound via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily, BID) based on PK data. Doses are calculated based on body weight.
-
-
Monitoring and Endpoints:
-
Record body weights and tumor volumes 2-3 times per week.
-
Monitor animals for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points post-dose in a satellite group), euthanize a subset of animals.
-
Excise tumors rapidly and either snap-freeze in liquid nitrogen for Western blot/ELISA analysis (to measure target phosphorylation) or fix in formalin for immunohistochemistry.[13]
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Calculate the percent TGI for each treatment group relative to the vehicle control.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA, t-test).
-
Logic of Validation: Bridging the Gap
The validation process is a logical progression from hypothesis to confirmation. A research chemical has a presumed mechanism and potential, while a validated drug has demonstrated efficacy and a defined risk-benefit profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of 5-Pyridin-3-YL-1H-Indazole Derivatives in Oncology Research
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Several indazole-containing drugs, such as pazopanib and axitinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[2][3] The strategic incorporation of a pyridine ring into the indazole core has been a productive avenue of research, aiming to enhance target affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of 5-pyridin-3-yl-1H-indazole derivatives and their close structural isomers, offering researchers and drug development professionals a synthesis of available preclinical data, detailed experimental protocols, and mechanistic insights to inform future discovery efforts.
Comparative Efficacy of Indazole-Pyridine Derivatives
The antiproliferative activity of indazole derivatives is profoundly influenced by the substitution pattern on both the indazole and pyridine rings. While direct comparative studies on a series of this compound derivatives are limited in the public domain, a comprehensive analysis of closely related analogs provides significant insights into their therapeutic potential. A key comparator is the 6-(pyridin-3-yl) substituted indazole, which offers a valuable benchmark for efficacy.
A noteworthy study by Wei et al. provides robust data on the anticancer activity of (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (hereafter referred to as Compound 1 ), a close structural isomer of the 5-pyridin-3-yl class.[2] This compound demonstrated potent growth-inhibitory activity against a panel of cancer cell lines.[2] In parallel, research into indazole-pyridine hybrids targeting different signaling molecules, such as the work by Babu et al. on Akt kinase inhibitors, allows for a broader understanding of how positional isomerism of the pyridine moiety can dictate target selectivity and efficacy.[4]
The following table summarizes the in vitro cytotoxic efficacy of representative indazole-pyridine derivatives against various human cancer cell lines.
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Primary Target(s) | Reference |
| Compound 1 | (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast) | 0.23 | Not specified, induces apoptosis | [2] |
| MCF-7 (Breast) | 0.34 | Not specified, induces apoptosis | [2] | ||
| HepG2 (Liver) | 0.80 | Not specified, induces apoptosis | [2] | ||
| A549 (Lung) | >10 | Not specified, induces apoptosis | [2] | ||
| HCT116 (Colon) | 1.15 | Not specified, induces apoptosis | [2] | ||
| Compound 2 | 5-(3,4-dimethoxyphenyl)-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | K562 (Leukemia) | Not specified (% inhibition) | Akt Kinase | [4] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights. Compound 1 , with its 6-(pyridin-3-yl) substitution, exhibits potent, sub-micromolar efficacy against breast and liver cancer cell lines.[2] The presence of the 4-methylpiperazinyl group on the pyridine ring appears to be crucial for this activity, as derivatives with an unsubstituted piperazine or a bulkier substituent at that position showed reduced potency.[2] This highlights the importance of the substituent on the pyridine ring for target engagement.
In contrast, the work on Akt inhibitors, such as Compound 2 , demonstrates that attaching the pyridine ring to the N1 position of the indazole can direct the molecule's activity towards specific kinases.[4] While direct IC50 values are not provided for all derivatives in the study by Babu et al., the reported percentage of Akt kinase inhibition underscores the potential of this alternative substitution pattern.[4] This suggests that the point of attachment of the pyridine ring to the indazole core is a critical determinant of the target kinase family.
Mechanistic Insights: Induction of Apoptosis and Kinase Inhibition
The anticancer efficacy of these derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.[2]
Induction of Apoptosis
Compound 1 has been shown to induce apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[2] This is associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2] Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), both of which are hallmarks of apoptosis.[5] It also demonstrated anti-metastatic potential by reducing the expression of matrix metalloproteinase-9 (MMP9) and increasing its endogenous inhibitor, TIMP2.[5]
Kinase Inhibition
Many indazole-pyridine derivatives function as ATP-competitive kinase inhibitors.[6] The nitrogen atoms in both the indazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The overall shape and substitution pattern of the molecule then determine its selectivity for different kinases. For instance, the indazole-pyridine scaffold has been successfully employed to develop potent inhibitors of Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[4][6]
The following diagram illustrates a generalized signaling pathway often targeted by indazole-based kinase inhibitors.
Caption: Generalized PI3K/Akt/mTOR signaling pathway targeted by indazole-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, detailed experimental methodologies are crucial. The following protocols are representative of those used to synthesize and evaluate the antiproliferative activity of this compound derivatives.
Synthesis of 5-(Pyridin-3-yl)-1H-indazole Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including the title derivatives.[4] This protocol is based on established procedures.[4]
Step 1: Preparation of the Starting Materials
-
5-Bromo-1H-indazole
-
Pyridine-3-boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate)
-
Solvent (e.g., a mixture of dioxane and water)
Step 2: Reaction Setup
-
To a reaction vessel, add 5-bromo-1H-indazole (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and cesium carbonate (1.5 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent mixture (dioxane:water, 4:1).
Step 3: Reaction and Workup
-
Stir the reaction mixture at 100°C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-(pyridin-3-yl)-1H-indazole.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]
Step 1: Cell Culture
-
Culture the desired human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
Step 2: Cell Seeding
-
Harvest the cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Step 3: Compound Treatment
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
Step 4: MTT Assay and Data Analysis
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
The following diagram illustrates the general workflow for the synthesis and evaluation of these compounds.
Caption: Experimental workflow for the synthesis and in vitro efficacy evaluation.
Conclusion
This compound derivatives and their structural isomers represent a promising class of compounds in the development of novel anticancer agents. The available data, primarily from closely related analogs, demonstrates their potential to induce apoptosis and inhibit key signaling pathways with potent, sub-micromolar efficacy in various cancer cell lines.[2] The structure-activity relationship is highly dependent on the substitution patterns on both the indazole and pyridine rings, as well as the point of linkage between the two moieties, which appears to dictate target selectivity.[2][4] The provided protocols for synthesis and in vitro evaluation offer a robust framework for researchers to further explore this chemical space. Future work should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to fully elucidate their therapeutic potential and establish a more comprehensive structure-activity relationship.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 5-Pyridin-3-YL-1H-indazole: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole scaffold has emerged as a privileged structure. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes. Among these, the 5-Pyridin-3-YL-1H-indazole core has garnered significant attention as a foundational moiety for the development of targeted therapeutics. This guide provides an in-depth, objective comparison of methodologies to confirm the target engagement of compounds derived from this scaffold, with a focus on two prominent kinase targets: Cyclin-Dependent Kinase 7 (CDK7) and Akt (Protein Kinase B).
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and comparative data to inform strategic decision-making in preclinical research. We will delve into the causality behind experimental choices, providing a framework for robust, self-validating studies.
The this compound Scaffold: A Versatile Kinase Inhibitor Backbone
The this compound structure is a key building block in the synthesis of novel pharmaceuticals.[1] Its utility has been highlighted in the development of potent inhibitors for various kinases. Notably, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as highly potent inhibitors of CDK7, a crucial regulator of transcription and the cell cycle.[2][3] Furthermore, derivatives of the related 1H-pyridin-4-yl-3,5-disubstituted indazole scaffold have been synthesized and evaluated for their inhibitory activity against Akt kinase, a central node in cell survival and proliferation pathways.[4]
Given the therapeutic potential of inhibiting these kinases, rigorously confirming that a this compound-based compound directly and effectively binds to its intended target within a cellular context is paramount. The following sections will compare and contrast several state-of-the-art techniques for validating target engagement.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the specific research question, the available resources, and the desired throughput. Here, we compare four powerful techniques, each offering unique insights into the interaction between our indazole-based compounds and their kinase targets.
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency
To provide a practical context for our discussion, the following tables summarize key quantitative data for a representative this compound derivative and established alternative inhibitors targeting CDK7 and Akt.
Table 1: Biochemical Potency Against CDK7
| Compound | Target | IC50 (nM) | Notes |
| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative (Compound B2) | CDK7 | 4[2][3] | A highly potent, selective, non-covalent inhibitor. |
| THZ1 | CDK7 | 3.2[5] | A potent, selective, and covalent inhibitor of CDK7. Also inhibits CDK12/13 at higher concentrations.[6] |
| Samuraciclib (CT7001) | CDK7 | Not explicitly stated in provided abstracts, but described as a potent, ATP-competitive inhibitor.[7][8][9] | An orally bioavailable CDK7 inhibitor currently in clinical trials.[8][9][10] |
Table 2: Biochemical and Cellular Potency Against Akt
| Compound | Target(s) | IC50 (nM) - Biochemical | IC50 (µM) - Cellular (MDA-MB-231) | Notes |
| 1H-pyridin-4-yl-3,5-disubstituted indazole derivatives | Akt | Not specified, but showed % inhibition at 10 µM.[4] | Not available | Demonstrates the potential of the indazole scaffold to target Akt. |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | 5, 18, 8[11] | Not specified, but effective in various cell lines.[12][13][14] | An orally administered, ATP-competitive pan-Akt inhibitor.[11][12] |
| MK-2206 | Akt1, Akt2, Akt3 | 5, 12, 65[15] | ~0.33[16] | A potent, allosteric inhibitor of all three Akt isoforms.[15][17] |
Experimental Protocols and Methodologies
To ensure scientific integrity, the following sections provide detailed, step-by-step protocols for the key experiments discussed. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[8] The underlying principle is that the binding of a small molecule inhibitor stabilizes its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Experimental Workflow:
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in sufficient quantity for the experiment.
-
Treat the cells with the this compound derivative, a comparator compound (e.g., THZ1 for CDK7 or MK-2206 for Akt), or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (CDK7 or Akt).
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies the binding of small molecules to a target protein.[14][18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the determination of intracellular target engagement and affinity.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay workflow.
Detailed Protocol:
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase (CDK7 or Akt) fused to NanoLuc® luciferase.
-
Incubate the cells for 24 hours to allow for expression of the fusion protein.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Dispense the cell suspension into a white 96-well or 384-well assay plate.
-
Prepare serial dilutions of the this compound derivative and comparator compounds.
-
Add the compounds to the assay plate.
-
-
Tracer Addition and Incubation:
-
Add the specific, cell-permeable fluorescent tracer for the target kinase to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate to each well.
-
Read the plate on a luminometer capable of measuring dual-filtered luminescence, measuring the donor emission at 460 nm and the acceptor emission at 618 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Plot the NanoBRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biochemical Kinase Activity Assay
Principle: This in vitro assay directly measures the enzymatic activity of the target kinase and the ability of an inhibitor to block this activity. A common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
Experimental Workflow:
Caption: Biochemical kinase activity assay workflow (ADP-Glo™).
Detailed Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivative and comparator compounds in a suitable buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted compounds.
-
Add the purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1 or active Akt).
-
Initiate the reaction by adding a mixture of the specific substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
Principle: A key indicator of target engagement and functional inhibition in a cellular context is the modulation of downstream signaling pathways. By treating cells with a kinase inhibitor and then performing a western blot for phosphorylated forms of known downstream substrates, one can confirm the on-target effect of the compound.
CDK7 Signaling Pathway and Downstream Targets: CDK7 is a core component of two critical complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[12] As part of CAK, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[7][10] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7, a crucial step for transcription initiation.[12][19]
Caption: Simplified CDK7 signaling pathway and point of inhibition.
Akt Signaling Pathway and Downstream Targets: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[18][20] Akt is activated downstream of PI3K and phosphorylates a multitude of substrates, including mTOR, GSK3β, and PRAS40, to exert its effects.[11][20][21]
Caption: Simplified Akt signaling pathway and point of inhibition.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the this compound derivative or a comparator for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and western blotting as described in the CETSA protocol.
-
-
Antibody Probing:
-
For CDK7 inhibition, probe membranes with antibodies against phospho-RNA Pol II (Ser5/Ser7) and total RNA Pol II.
-
For Akt inhibition, probe membranes with antibodies against phospho-Akt (Ser473), total Akt, phospho-PRAS40, and total PRAS40.
-
Always include a loading control, such as GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of downstream substrates confirms the inhibitory activity of the compound in cells. For instance, treatment with the Akt inhibitor Ipatasertib leads to a decrease in the phosphorylation of the downstream target S6.[12]
-
Conclusion: An Integrated Approach to Target Validation
Confirming the target engagement of novel compounds like those derived from the this compound scaffold is a multi-faceted process that requires a strategic combination of orthogonal assays. While biochemical assays provide a direct measure of inhibitory potency, cellular assays such as CETSA and NanoBRET are indispensable for confirming that the compound reaches and binds to its target in the complex milieu of a living cell. Finally, western blot analysis of downstream signaling pathways provides crucial evidence of the compound's functional consequences.
By employing a combination of these techniques and comparing the results to well-characterized inhibitors, researchers can build a robust and compelling data package that validates the mechanism of action of their lead compounds. This rigorous approach is fundamental to the successful progression of novel kinase inhibitors from the laboratory to the clinic.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Novel Nâ(5-(Pyridin-3-yl)â1Hâindazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Item - Discovery of Novel Nâ(5-(Pyridin-3-yl)â1Hâindazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - American Chemical Society - Figshare [acs.figshare.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.unc.edu [med.unc.edu]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 19. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Pyridin-3-YL-1H-indazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The 1H-indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 5-Pyridin-3-YL-1H-indazole represents a promising entity within this chemical class. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Unintended interactions with off-target kinases can lead to adverse effects or diminished efficacy. Therefore, a thorough understanding of a compound's cross-reactivity profile across the human kinome is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. Due to the limited availability of public data on this specific compound, we will leverage data from structurally related and well-characterized indazole-based inhibitors to illustrate the principles and methodologies of selectivity profiling. This comparative approach will offer valuable insights into the structure-activity relationships (SAR) that govern kinase selectivity within the indazole class and provide a practical guide to the experimental workflows required for a robust assessment.
The Indazole Scaffold: A Double-Edged Sword of Potency and Promiscuity
The indazole core, with its fused pyrazole and benzene rings, offers a versatile template for kinase inhibition. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine region of ATP. This inherent binding capability contributes to the high potency of many indazole-based inhibitors. However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge. Minor structural modifications to the indazole scaffold can dramatically alter the selectivity profile, turning a highly specific inhibitor into a multi-targeted agent, or vice versa. Understanding these nuances is critical for tailoring the inhibitor's properties to the desired therapeutic outcome.
Comparative Kinase Selectivity: A Case Study Approach
To illustrate the impact of structural modifications on kinase selectivity, we will compare the profiles of several indazole-based inhibitors. While specific kinome-wide data for this compound is not publicly available, we can infer potential cross-reactivity patterns by examining analogs. For this guide, we will use CHMFL-ABL-053 , a potent Bcr-Abl inhibitor containing a substituted pyrimidine ring, as a primary example, and compare its selectivity to other notable indazole-based kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | CHMFL-ABL-053 IC50 (nM)[1][2][3][4] | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| Primary Targets | |||
| ABL1 | 70 | >1000 | >1000 |
| SRC | 90 | 1.2 | 21 |
| p38α | 62 | 5.3 | 84 |
| VEGFR1 | - | 0.1 | 10 |
| VEGFR2 | - | 0.2 | 30 |
| VEGFR3 | - | 0.1-0.3 | 47 |
| PDGFRα | >1000 | 1.6 | 71 |
| PDGFRβ | >1000 | 1.6 | 84 |
| c-KIT | >10000 | 1.7 | 74 |
| Selected Off-Targets | |||
| BLK | Potent Inhibition | - | - |
| DDR1 | 292 | - | - |
| DDR2 | 457 | - | - |
| EPHA8 | Potent Inhibition | - | - |
| HCK | Potent Inhibition | - | - |
| LCK | Potent Inhibition | - | - |
Note: Data for Axitinib and Pazopanib are compiled from publicly available databases and literature for comparative purposes. The selectivity of a compound is often expressed as a selectivity score (S-score), where a lower score indicates higher selectivity. For instance, CHMFL-ABL-053 has a high selectivity with an S-score(1) of 0.02 at a 1 µM screening concentration.[2][5]
The data in Table 1 highlights the diverse selectivity profiles that can be achieved with the indazole scaffold. While all three compounds are potent kinase inhibitors, their primary targets and off-target profiles differ significantly. This underscores the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity.
Experimental Protocols for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately determining the cross-reactivity profile of a kinase inhibitor. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining potency (e.g., IC50 values) and for initial broad-panel screening.
This high-throughput method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity, and therefore, a luminescent signal that is inversely proportional to kinase activity.[6][7][8][9]
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific kinase, and its corresponding substrate in a suitable kinase buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for a Luminescence-Based Kinase Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 5. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Evaluation of 5-Pyridin-3-YL-1H-indazole
A Senior Application Scientist's Guide to Preclinical Assessment of a Novel Kinase Inhibitor
In the landscape of oncology drug discovery, the journey of a novel small molecule from a promising hit to a clinical candidate is a meticulous process of rigorous evaluation. The structural motifs of 5-Pyridin-3-YL-1H-indazole suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1] The indazole core is a privileged scaffold found in numerous approved kinase inhibitors, known for targeting key signaling pathways involved in cell proliferation and survival.[1][2][3][4] This guide provides a comprehensive framework for the preclinical evaluation of this compound, focusing on the critical comparison of in vitro and in vivo data to enable informed decision-making for its progression.
Part I: In Vitro Characterization – Defining Potency and Cellular Activity
The initial phase of evaluation aims to answer fundamental questions: Does the compound engage its intended target? At what concentration does it exert a biological effect in a cellular context? This is achieved through a cascade of biochemical and cell-based assays.
Biochemical Assays: Quantifying Target Engagement
To ascertain direct target inhibition, a biochemical assay is paramount. Assuming this compound targets a specific kinase (e.g., a receptor tyrosine kinase like VEGFR2, implicated in angiogenesis), a method like a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can quantify its inhibitory potency.[5] This assay measures the phosphorylation of a substrate by the kinase, where inhibition is detected as a decrease in the fluorescent signal.[5] The primary output is the IC50 value , the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Protocol: TR-FRET Kinase Inhibition Assay [5]
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and ATP.
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor).
-
Data Acquisition: After incubation, read the plate on a TR-FRET-compatible plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays confirm target binding, cell-based assays provide crucial information on how the compound performs in a more complex biological system.[6][7] These assays measure the compound's ability to enter cells, engage its target, and elicit a downstream effect.
A common starting point is a cell viability assay (e.g., MTT or CellTiter-Glo®) using a cancer cell line known to be dependent on the target kinase. This determines the EC50 value , the concentration required to achieve 50% of the maximum cellular effect (e.g., reduction in cell proliferation).
To confirm that the observed effect is due to on-target activity, a target phosphorylation assay (e.g., Western Blot or ELISA) is essential.[7] This measures the phosphorylation status of the kinase or its direct downstream substrates in treated cells. A dose-dependent decrease in phosphorylation provides strong evidence of target engagement in a cellular environment.[8]
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., K562 for Abl kinase inhibitors) in a 96-well plate and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Normalize the data to untreated controls and plot against compound concentration to calculate the EC50 value.
Hypothetical In Vitro Data Summary
The results from these initial assays can be summarized to provide a clear picture of the compound's in vitro profile.
| Parameter | Assay Type | Cell Line/Target | Hypothetical Value |
| IC50 | TR-FRET Kinase Assay | Recombinant Kinase X | 15 nM |
| EC50 | Cell Viability (MTT) | Cancer Cell Line Y | 150 nM |
| pTarget IC50 | Western Blot | Cancer Cell Line Y | 120 nM |
Part II: In Vivo Assessment – From Bench to Preclinical Models
Positive in vitro data is the gateway to in vivo testing. These studies aim to understand how the compound behaves in a whole organism, assessing its pharmacokinetic properties and, ultimately, its efficacy in a disease model.
Pharmacokinetics (PK)
Before efficacy can be tested, the pharmacokinetic profile of this compound must be understood.[11][12] PK studies in animals (typically mice or rats) determine the drug's Absorption, Distribution, Metabolism, and Excretion (ADME). Key parameters include bioavailability (the fraction of the administered dose that reaches systemic circulation), plasma half-life, and clearance rate.[13] Favorable PK properties are essential for maintaining therapeutic concentrations of the drug at the tumor site.[14][15]
Efficacy Studies in Xenograft Models
The gold standard for preclinical efficacy testing of many cancer drugs is the mouse xenograft model.[16][17] In this model, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for growth.[17][18][19] The inhibitor is then administered to the mice, and its effect on tumor growth is measured over time.
Protocol: Subcutaneous Xenograft Efficacy Study [18][20]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Dosing: Administer this compound (formulated in an appropriate vehicle) and the vehicle control to their respective groups, typically via oral gavage, once or twice daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the control group.
Hypothetical In Vivo Data Summary
| Parameter | Model | Dosing | Hypothetical Result |
| Oral Bioavailability | Mouse PK | 10 mg/kg, PO | 45% |
| Tumor Growth Inhibition (TGI) | Xenograft Model | 50 mg/kg, QD, PO | 65% |
| Maximum Tolerated Dose (MTD) | Mouse Toxicity | Daily Dosing | >100 mg/kg |
Part III: The IVIVC Bridge – Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC).[21][22][23][24][25] This correlation serves as a predictive model that links the drug's properties in the lab to its performance in a living system.[21] A successful IVIVC can streamline development and reduce the need for extensive clinical trials.[21][22]
Analyzing the Data: Why IC50 ≠ In Vivo Efficacy
It is rare for the in vitro IC50 or EC50 values to directly translate to the plasma concentrations required for efficacy in vivo. In our hypothetical example, there is a tenfold difference between the biochemical IC50 (15 nM) and the cellular EC50 (150 nM). This is common and can be due to factors like cell membrane permeability, protein binding within the cell, and the presence of efflux pumps.
The gap between the cellular EC50 and the effective in vivo dose is even larger and more complex. Several factors contribute to this discrepancy:
-
Pharmacokinetics: As discussed, the compound's ADME profile dictates how much of the drug actually reaches the tumor at a concentration sufficient to inhibit the target.[11]
-
Off-Target Effects: Kinase inhibitors often interact with multiple kinases, which can lead to both desired efficacy and undesired toxicity.[26] An extensive kinome scan is often used to assess selectivity.[26]
-
Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, and blood vessels, which can impact drug delivery and response in ways not captured by a 2D cell culture plate.
Making Informed Decisions
By integrating all data points, a clearer picture emerges. The 65% TGI at 50 mg/kg is a promising result. To strengthen the IVIVC, pharmacodynamic (PD) markers should be assessed in the excised tumors. For instance, demonstrating a reduction in target phosphorylation in the tumors of treated animals would provide a direct link between target engagement and anti-tumor activity. This confirms that the drug is reaching its target at sufficient concentrations to exert its biological effect.
Conclusion
The evaluation of a novel kinase inhibitor like this compound is a multi-faceted process that relies on the careful integration of in vitro and in vivo data. While in vitro assays establish potency and cellular mechanism, in vivo studies are indispensable for understanding pharmacokinetics and demonstrating efficacy in a complex biological system. The discrepancies observed between these data sets are not failures, but rather critical insights that inform our understanding of the compound's behavior. By systematically bridging the gap between the bench and preclinical models, researchers can build a robust data package to confidently advance the most promising therapeutic candidates toward clinical investigation.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 22. premier-research.com [premier-research.com]
- 23. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. wjarr.com [wjarr.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 5-Pyridin-3-YL-1H-indazole (SYN-123) in Overcoming Acquired Resistance in FGFR-Driven Cancers
Abstract
Acquired resistance to targeted therapies remains a primary obstacle in the long-term treatment of cancers driven by oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs). While first and second-generation FGFR inhibitors have shown significant clinical activity, the emergence of secondary mutations within the FGFR kinase domain often leads to therapeutic failure. This guide provides a comprehensive, data-driven comparison of a novel covalent inhibitor, 5-Pyridin-3-YL-1H-indazole (herein referred to as SYN-123), against the current standard-of-care ATP-competitive inhibitors. We present experimental evidence demonstrating the superior efficacy of SYN-123 in cell lines harboring common FGFR resistance mutations, elucidating its mechanism of action and providing detailed protocols for its evaluation.
The Clinical Challenge: Acquired Resistance to FGFR Inhibitors
The FGFR signaling pathway, when aberrantly activated by gene amplification, mutations, or chromosomal translocations, is a potent oncogenic driver in various malignancies, including urothelial carcinoma, cholangiocarcinoma, and lung cancer. First-generation FGFR inhibitors, such as erdafitinib and pemigatinib, have demonstrated significant efficacy in treating these tumors. However, prolonged treatment invariably leads to the development of acquired resistance.
The predominant mechanism of this resistance is the selection for secondary point mutations within the FGFR kinase domain. A common site for these mutations is the "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site. Mutations at this position can sterically hinder the binding of conventional inhibitors without compromising the kinase's catalytic activity. Another well-documented mechanism is the emergence of mutations in the molecular brake region of the kinase, which stabilizes the active conformation and reduces inhibitor affinity.
To address this challenge, our research has focused on developing next-generation inhibitors that can circumvent these resistance mechanisms. SYN-123 is a novel, orally bioavailable, irreversible covalent inhibitor of the FGFR family. Unlike traditional ATP-competitive inhibitors that form reversible hydrogen bonds, SYN-123 is designed to form a permanent covalent bond with a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain.[1][2] This mechanism of action offers two key theoretical advantages:
-
Sustained Target Inhibition: The irreversible bond leads to prolonged inactivation of the receptor, which may persist even after the drug has been cleared from circulation.[3][4]
-
Activity Against Resistance Mutations: By targeting a conserved cysteine outside the immediate ATP-binding pocket, SYN-123 is hypothesized to retain activity against mutations that sterically block the binding of conventional inhibitors, such as the V565F gatekeeper mutation in FGFR2.[5][6]
This guide will compare the in vitro efficacy of SYN-123 against erdafitinib (a pan-FGFR inhibitor) in isogenic cell line models of FGFR-driven cancer, both sensitive and with acquired resistance.
Comparative Efficacy Analysis
To empirically test the hypothesis that SYN-123 can overcome acquired resistance, we established a panel of Ba/F3 cells, a murine pro-B cell line that is dependent on exogenous cytokines for survival. These cells were engineered to express either wild-type (WT) FGFR2 or FGFR2 harboring the clinically relevant V565F gatekeeper resistance mutation. The parental Ba/F3 cells, which lack FGFR expression, serve as a negative control.
In Vitro Cell Viability
The cell lines were treated with escalating doses of SYN-123 or erdafitinib for 72 hours, and cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.
Table 1: Comparative IC50 Values (nM) of SYN-123 and Erdafitinib
| Cell Line | Target Expressed | SYN-123 (IC50, nM) | Erdafitinib (IC50, nM) | Resistance Fold-Change (Erdafitinib) | Resistance Fold-Change (SYN-123) |
| Ba/F3-FGFR2-WT | Wild-Type FGFR2 | 8.5 | 12.1 | N/A | N/A |
| Ba/F3-FGFR2-V565F | Resistant FGFR2 | 15.2 | > 1000 | > 82.6 | 1.8 |
| Ba/F3-Parental | None | > 10,000 | > 10,000 | N/A | N/A |
Interpretation of Results:
-
Wild-Type Sensitivity: Both SYN-123 and erdafitinib demonstrated potent, single-digit nanomolar activity against Ba/F3 cells driven by wild-type FGFR2, confirming that both compounds effectively inhibit the target in its native state.
-
Emergence of Resistance: As expected, the Ba/F3-FGFR2-V565F cell line was highly resistant to erdafitinib, with an IC50 value greater than 1000 nM. This represents a greater than 82-fold increase in resistance compared to the wild-type cell line, mirroring the clinical observation of therapeutic failure.
-
SYN-123 Overcomes Resistance: Crucially, SYN-123 retained significant potency against the erdafitinib-resistant V565F mutant cell line, with an IC50 of just 15.2 nM. This represents a mere 1.8-fold shift compared to its activity against the wild-type, demonstrating its ability to effectively bypass this common resistance mechanism.
-
Target Specificity: Neither compound had a significant effect on the parental Ba/F3 cells, confirming that their cytotoxic activity is dependent on the presence and inhibition of the FGFR2 target.
Inhibition of Downstream Signaling
To confirm that the observed effects on cell viability were due to the inhibition of FGFR signaling, we performed Western blot analysis on key downstream effector proteins. The MAPK pathway (evidenced by phosphorylation of ERK) and the PI3K/AKT pathway (evidenced by phosphorylation of AKT) are the primary pro-survival pathways activated by FGFR.[7][8]
Cells were treated with 100 nM of each compound for 2 hours, and lysates were probed for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
Key Findings from Western Blot Analysis:
-
In Ba/F3-FGFR2-WT cells, both SYN-123 and erdafitinib effectively eliminated the phosphorylation of FGFR, ERK, and AKT, indicating complete pathway inhibition.
-
In Ba/F3-FGFR2-V565F cells, erdafitinib failed to inhibit the phosphorylation of FGFR and its downstream effectors, consistent with its lack of activity in the viability assay.
-
In contrast, SYN-123 robustly inhibited p-FGFR, p-ERK, and p-AKT in the V565F mutant cells, confirming that it effectively shuts down the oncogenic signaling cascade even in the presence of the resistance mutation.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key concepts.
FGFR Signaling Pathway and Point of Inhibition
This diagram shows the canonical FGFR signaling cascade and highlights the point of intervention for both reversible and covalent inhibitors.
Caption: Canonical FGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow of the experiments performed in this study.
Caption: Workflow for evaluating inhibitor efficacy in engineered cell lines.
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, we provide the following detailed protocols.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed Ba/F3-FGFR2-WT and Ba/F3-FGFR2-V565F cells in 96-well plates at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of FGF2.
-
Compound Preparation: Prepare a 10 mM stock solution of SYN-123 and erdafitinib in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 10,000 nM).
-
Treatment: After allowing cells to adhere overnight, add 100 µL of the diluted compound to each well, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus drug concentration. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol: Western Blotting
-
Cell Culture and Treatment: Seed 2x10^6 cells in 6-well plates and allow them to grow overnight. Treat the cells with 100 nM of SYN-123, erdafitinib, or vehicle (DMSO) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and anti-GAPDH as a loading control).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
These findings position SYN-123 as a promising therapeutic candidate for patients with FGFR-driven cancers who have relapsed on first-generation inhibitors. Further preclinical development, including in vivo xenograft studies and comprehensive safety toxicology, is warranted to advance SYN-123 towards clinical investigation.
References
- 1. pnas.org [pnas.org]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance [mdpi.com]
Benchmarking 5-Pyridin-3-YL-1H-indazole Against Standard Treatments for ALK-Positive Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of ALK-Positive NSCLC Treatment
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease.[1][2][3] This has led to the development of highly effective ALK tyrosine kinase inhibitors (TKIs) that have significantly improved patient outcomes compared to traditional chemotherapy.[1][4] The therapeutic landscape continues to evolve rapidly, with second and third-generation inhibitors demonstrating superior efficacy and central nervous system (CNS) penetration over their predecessors.[1][5][6]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, 5-Pyridin-3-YL-1H-indazole, and its derivatives against the current standards of care for ALK-positive NSCLC. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and derivatives have shown promise in targeting various kinases, including ALK and ROS1.[4][7][8] Due to the limited public data on this compound itself, this guide will focus on the established preclinical and clinical profiles of standard-of-care ALK inhibitors as a benchmark for evaluating novel indazole-based compounds.
Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway
In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with a partner gene, most commonly EML4. This results in the constitutive activation of the ALK tyrosine kinase, which drives downstream signaling pathways promoting cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
ALK inhibitors are competitive, small-molecule drugs that bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted inhibition leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.
Below is a diagram illustrating the ALK signaling pathway and the mechanism of action of ALK inhibitors.
Caption: The EML4-ALK signaling pathway and the inhibitory action of ALK inhibitors.
Standard of Care: A Generational Evolution
The standard of care for previously untreated advanced or metastatic ALK-positive NSCLC has shifted from chemotherapy to ALK TKIs. The choice of first-line and subsequent therapies depends on factors such as efficacy, intracranial activity, and resistance profiles.
| Generation | Drug | Key Characteristics |
| First-Generation | Crizotinib | The first approved ALK inhibitor, established superiority over chemotherapy. However, resistance often develops, and CNS penetration is limited.[1][6][9] |
| Second-Generation | Alectinib, Brigatinib, Ceritinib | More potent than crizotinib with improved CNS activity. Alectinib is a preferred first-line option due to its high efficacy and favorable safety profile.[1][5][10][11] |
| Third-Generation | Lorlatinib | Designed to overcome resistance mutations to earlier-generation TKIs and has excellent CNS penetration.[12][13][14][15] |
Comparative Preclinical Benchmarking
A rigorous preclinical evaluation is essential to determine the potential of a novel compound like this compound. This involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and efficacy compared to established ALK inhibitors.
In Vitro Assays
1. Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound against the ALK kinase and to assess its selectivity against a panel of other kinases.
-
Methodology:
-
Recombinant ALK kinase is incubated with the test compound at various concentrations.
-
ATP and a substrate peptide are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ Kinase Assay, which measures ADP production.[16]
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.
-
-
Benchmark Data:
| Compound | ALK IC50 (nM) | ROS1 IC50 (nM) |
| Crizotinib | ~20-50 | ~5-10 |
| Alectinib | ~1.9 | >1000 |
| Lorlatinib | ~1 | ~0.5 |
| This compound derivative (Hypothetical) | <5 | <10 |
2. Cellular Proliferation/Viability Assay:
-
Objective: To evaluate the compound's ability to inhibit the growth of ALK-positive cancer cell lines.
-
Methodology:
-
ALK-positive NSCLC cell lines (e.g., H3122, H2228) and ALK-negative control cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT or CellTiter-Glo®.
-
The GI50 or IC50 value (the concentration that inhibits cell growth or viability by 50%) is determined.
-
-
Benchmark Data:
| Compound | H3122 (EML4-ALK) GI50 (nM) |
| Crizotinib | ~100-200 |
| Alectinib | ~30-50 |
| Lorlatinib | ~10-20 |
| This compound derivative (Hypothetical) | <30 |
3. Western Blot Analysis:
-
Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of ALK and its downstream signaling proteins.
-
Methodology:
-
ALK-positive cells are treated with the test compound for a short period (e.g., 2-4 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
A decrease in the levels of phosphorylated proteins indicates inhibition of the signaling pathway.
-
Caption: A typical workflow for Western blot analysis to assess ALK pathway inhibition.
In Vivo Efficacy Studies
Patient-Derived Xenograft (PDX) Models:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a more clinically relevant in vivo model.
-
Methodology:
-
Fragments of tumors from ALK-positive NSCLC patients are implanted subcutaneously into immunodeficient mice.[17][18]
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, standard of care, and test compound).
-
The test compound is administered orally at various doses.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is assessed by tumor growth inhibition (TGI).
-
-
Benchmark Data:
| Compound | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Crizotinib | 50 | >80% |
| Alectinib | 20 | >90% |
| Lorlatinib | 10 | >95% |
| This compound derivative (Hypothetical) | <20 | >90% |
Addressing Clinical Challenges: CNS Metastases and Acquired Resistance
A key differentiator for newer ALK inhibitors is their ability to address the major clinical challenges of CNS metastases and acquired resistance.
-
CNS Penetration: A significant proportion of ALK-positive NSCLC patients develop brain metastases. Alectinib and lorlatinib have demonstrated superior intracranial efficacy compared to crizotinib due to their ability to cross the blood-brain barrier.[15][19] Preclinical assessment of a novel compound should include brain-to-plasma concentration ratios in animal models.
-
Activity Against Resistance Mutations: Acquired resistance to ALK inhibitors can occur through on-target mutations in the ALK kinase domain or activation of bypass signaling pathways. Lorlatinib was specifically designed to be active against a broad range of ALK resistance mutations, including the highly resistant G1202R mutation.[12][13] In vitro screening of a new compound against a panel of cell lines harboring known ALK resistance mutations is crucial.
Conclusion: Positioning a Novel Indazole-Based ALK Inhibitor
For a novel this compound-based compound to be a competitive clinical candidate, it must demonstrate a superior or differentiated profile compared to the current standards of care. Key attributes for a successful next-generation ALK inhibitor would include:
-
Potent and selective inhibition of ALK and ROS1.
-
Superior efficacy in preclinical models compared to existing TKIs.
-
Excellent CNS penetration and intracranial activity.
-
A broad activity profile against known ALK resistance mutations.
-
A favorable safety and tolerability profile.
Rigorous and comprehensive benchmarking against established agents like alectinib and lorlatinib is paramount in guiding the development of new and improved therapies for patients with ALK-positive NSCLC.
References
- 1. Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-Line Treatment of ALK-Positive Metastatic NSCLC [sponsored.harborsidestudio.com]
- 3. Diagnosis and Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Treatment Paradigm Shift in ALK-Positive NSCLC Raises Further Questions Regarding ALK Inhibitor Sequencing [theoncologynurse.com]
- 6. Optimal first-line treatment for metastatic ALK+ non-small cell lung cancer—a narrative review - Chazan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lorlatinib: an additional option for ALK-positive non-small cell lung cancer? - Mogenet - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. promega.com [promega.com]
- 17. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alectinib—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 5-Pyridin-3-YL-1H-indazole
Abstract: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Pyridin-3-YL-1H-indazole. Recognizing its significance as a building block in medicinal chemistry and agrochemicals, this document outlines a comprehensive framework for personal protective equipment (PPE), safe handling operations, and emergency disposal protocols.[1] The guidance herein is synthesized from best practices in laboratory safety and data on structurally related compounds, ensuring a cautious and proactive approach to risk mitigation.
Foundational Hazard Assessment: A Proactive Stance
The indazole structure, while stable, is a common scaffold in pharmacologically active molecules.[2] Structurally similar amino-indazoles are known to be harmful if swallowed and can cause skin and serious eye irritation.[3][4] The pyridine moiety is a well-characterized heterocycle classified as a hazardous chemical.[5] Exposure to pyridine can lead to irritation of the eyes, nose, and throat.[6][7] It can be absorbed through the skin and, with prolonged contact, may cause more severe health effects, including potential damage to the liver and kidneys.[6][7]
Therefore, this compound must be handled as a potentially hazardous substance with risks of skin and eye irritation, and potential systemic effects upon absorption or ingestion. A conservative approach, assuming hazards similar to its components, is the cornerstone of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE) Mandates
The primary defense against chemical exposure is the diligent and correct use of Personal Protective Equipment (PPE).[8] The following table outlines the minimum PPE requirements for handling this compound. This selection is based on a comprehensive risk assessment that considers the potential for splashes, dust generation, and incidental contact.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use. Double-gloving is recommended when handling larger quantities or for prolonged periods to provide an additional barrier against potential absorption.[9][10] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles. Standard prescription glasses are not a substitute for certified safety eyewear.[9] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during procedures like transferring solutions or sonicating samples. |
| Body | Laboratory coat | A standard, long-sleeved lab coat is mandatory to protect against skin contact with spills or contaminated surfaces. Ensure the coat is fully buttoned.[11] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator (e.g., N95) should be determined by a formal risk assessment conducted by your institution's Environmental Health & Safety (EHS) department.[9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural consistency. The following steps provide a clear guide for handling this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound and its solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]
-
Pre-Operational Check: Before commencing work, verify that all necessary PPE is available, in good condition, and fits correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and reagents within the fume hood to minimize movement in and out of the controlled workspace.
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.
-
Minimize Dust: When handling the solid material, use techniques that avoid the formation of dust. Use a micro-spatula for transferring small quantities and handle the container gently.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the container is appropriately sized for the volume of the solution.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.[11]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility and Safety
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. This compound and all materials contaminated with it must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated weigh paper, gloves, and other solid consumables in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[12]
-
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate concentration if in solution.[13] The container must be kept closed except when adding waste.[12]
-
Decontamination:
-
Glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses can typically be handled as regular chemical waste, pending institutional guidelines.
-
-
Waste Pickup: Store the sealed waste container in a designated satellite accumulation area within your laboratory. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures: In Case of Exposure or Spill
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[13]
-
Carefully sweep or scoop the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
This guide is intended to provide a foundation for the safe handling of this compound. It is imperative to supplement this information with a comprehensive, lab-specific risk assessment and to always adhere to the safety policies set forth by your institution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. gov.uk [gov.uk]
- 7. nj.gov [nj.gov]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. benchchem.com [benchchem.com]
- 10. pogo.ca [pogo.ca]
- 11. greenwgroup.com [greenwgroup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
